Product packaging for Albendazole(Cat. No.:CAS No. 54965-21-8)

Albendazole

Cat. No.: B1665689
CAS No.: 54965-21-8
M. Wt: 265.33 g/mol
InChI Key: HXHWSAZORRCQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albendazole (methyl [5-(propylthio)-1H-benzimidazol-2-yl] carbamate) is a broad-spectrum benzimidazole carbamate compound with significant value in biomedical research . Its primary characterized mechanism of action involves the selective and high-affinity binding to free β-tubulin in parasites, thereby inhibiting microtubule polymerization . This disruption of cytoskeleton formation leads to impaired glucose uptake and transport, depletion of glycogen stores, and ultimately, parasite immobilization and death . At high concentrations, it can also inhibit key metabolic enzymes, further depleting cellular energy (ATP) levels . Originally developed as an anthelmintic, this compound's research applications have expanded considerably. It serves as a critical tool for studying a wide range of helminthic infections, including cysticercosis, echinococcosis, ascariasis, and hookworm infections . Beyond its anti-parasitic applications, this compound has been repositioned as a promising anti-cancer agent for investigational use . Preclinical studies have shown that it exhibits anti-proliferative and pro-apoptotic activity against various cancer cell lines, including breast, lung, ovarian, colorectal, and prostate cancers, both in vitro and in vivo . Researchers are actively exploring its potential to disrupt tumor microtubules and induce oxidative stress in malignant cells . For research purposes, this compound is typically used in vitro or in animal model studies. Its bioavailability is enhanced when administered with a high-fat diet . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O2S B1665689 Albendazole CAS No. 54965-21-8

Properties

IUPAC Name

methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHWSAZORRCQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022563
Record name Albendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Albendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble, 2.28e-02 g/L
Record name SID855809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Albendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Albendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless crystals

CAS No.

54965-21-8
Record name Albendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54965-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albendazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name albendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name albendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Albendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Albendazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4216019LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALBENDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7444
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Albendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208-210, 208-210 °C, Mol wt: 281.34. Active metabolite of albendazole. MP: 226-228 °C (decomposes) /Sulfoxide/, 209 °C
Record name Albendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALBENDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7444
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Albendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Genesis of a Broad-Spectrum Anthelmintic: A Technical History of Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery and pioneering research of Albendazole, this technical guide chronicles the key scientific milestones, experimental frameworks, and quantitative data that established its potent and broad-spectrum anthelmintic properties. Intended for researchers, scientists, and drug development professionals, this document details the original synthesis, mechanism of action, and the pivotal early studies that paved the way for its global use in combating helminth infections.

Executive Summary

Discovered in 1972 at SmithKline Animal Health Laboratories by a team including Robert J. Gyurik and Vassilios J. Theodorides, this compound (methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate) emerged from a strategic research initiative to enhance the therapeutic profile of the benzimidazole class of anthelmintics. Patented in 1975, it was distinguished by its exceptionally broad spectrum of activity, demonstrating high efficacy against nematodes, cestodes, and trematodes. Its primary mechanism of action involves the targeted disruption of tubulin polymerization in helminth cells, leading to a cascade of metabolic failures and eventual parasite death. This guide provides a comprehensive overview of the foundational research, including synthesis pathways, detailed experimental protocols from early in vivo studies, and the quantitative efficacy and safety data that defined its therapeutic potential.

History and Discovery

The development of this compound was a direct outcome of the systematic evaluation of benzimidazole derivatives following the discovery of thiabendazole's anthelmintic properties in 1961. Researchers at SmithKline Corporation sought to develop a compound with a wider spectrum of activity and improved potency.

Robert J. Gyurik and Vassilios J. Theodorides were instrumental in the invention of this compound, which was patented in 1975.[1] The first seminal publication detailing its broad-spectrum efficacy appeared in 1976, announcing its potent activity against gastrointestinal roundworms, lungworms, tapeworms, and liver flukes in domestic animals.[1] Following its initial success in veterinary medicine starting in 1977, this compound was approved for human use in 1982.

Below is a logical diagram illustrating the timeline of this compound's development.

This compound Development Timeline discovery 1972: Discovery at SmithKline (Gyurik & Theodorides) patent 1975: U.S. Patent Filed discovery->patent 3 years publication 1976: First Efficacy Data Published (Experientia Journal) patent->publication 1 year vet_use 1977: Introduced for Veterinary Use human_use 1982: Registered for Human Use vet_use->human_use

Caption: Key milestones in the development of this compound.

Synthesis of this compound

The original synthesis of this compound is a multi-step process starting from 2-nitroaniline. The process involves thiocyanation, alkylation, reduction of the nitro group, and finally, cyclization to form the benzimidazole carbamate structure.

The general workflow for the synthesis is depicted in the diagram below.

This compound Synthesis Workflow start 2-Nitroaniline step1 Thiocyanation (NH4SCN) start->step1 intermediate1 2-Nitro-4-thiocyanoaniline step1->intermediate1 step2 S-Alkylation (n-propyl bromide) intermediate1->step2 intermediate2 4-(propylthio)-2-nitroaniline step2->intermediate2 step3 Reduction (e.g., NaHS) intermediate2->step3 intermediate3 4-(propylthio)-benzene-1,2-diamine step3->intermediate3 step4 Cyclization/ Condensation (methyl N-cyanocarbamate) intermediate3->step4 end This compound step4->end

Caption: Simplified chemical synthesis pathway for this compound.

Mechanism of Anthelmintic Action

This compound's principal mode of action is the inhibition of tubulin polymerization, which results in the loss of cytoplasmic microtubules in the intestinal and tegmental cells of helminths.[1]

  • Binding to β-Tubulin: this compound selectively binds to the colchicine-sensitive site of β-tubulin, a protein subunit of microtubules. This binding is significantly more affine for parasite tubulin than for mammalian tubulin, which is the basis for its selective toxicity.

  • Inhibition of Microtubule Assembly: The binding prevents the polymerization of tubulin dimers into microtubules. This disrupts the formation and maintenance of the cytoskeleton.

  • Disruption of Cellular Functions: The loss of functional microtubules critically impairs essential cellular processes in the parasite, including:

    • Nutrient Absorption: Microtubule-dependent structures in the intestinal cells are vital for glucose uptake. Their disruption leads to glycogen depletion and a severe energy deficit.

    • Intracellular Transport: Vesicular transport and the movement of organelles are halted.

    • Cell Division: Formation of the mitotic spindle is inhibited, arresting cell division and preventing egg production and larval development.

  • Parasite Death: The cumulative effect of energy depletion, waste accumulation, and inability to reproduce leads to the immobilization and eventual death of the parasite.

The signaling pathway is illustrated in the following diagram.

This compound Mechanism of Action cluster_effects Downstream Cellular Effects This compound This compound beta_tubulin Helminth β-Tubulin (Colchicine-sensitive site) This compound->beta_tubulin Binds to microtubules Microtubule Polymerization beta_tubulin->microtubules Inhibits glucose_uptake Impaired Glucose Uptake microtubules->glucose_uptake Disrupts transport Disrupted Intracellular Transport microtubules->transport Disrupts cell_division Inhibited Cell Division (Mitosis) microtubules->cell_division Disrupts atp_depletion Glycogen & ATP Depletion glucose_uptake->atp_depletion parasite_death Immobilization & Parasite Death atp_depletion->parasite_death transport->parasite_death cell_division->parasite_death

Caption: Cellular mechanism of action of this compound in helminths.

Early Efficacy and Toxicology Data

The initial studies conducted by Theodorides, Gyurik, and colleagues provided the first quantitative evidence of this compound's broad-spectrum efficacy and a preliminary assessment of its safety profile.

Quantitative In Vivo Efficacy

The pioneering 1976 study detailed the remarkable efficacy of a single oral dose of this compound in sheep and cattle against a wide array of helminths.[1] The results are summarized in the table below.

AnimalParasite GenusLocationDose (mg/kg)Efficacy (% Elimination)
Sheep & CattleHaemonchus, Ostertagia, TrichostrongylusAbomasum2.5 - 1094 - 100%
Sheep & CattleStrongyloides, Nematodirus, Cooperia, Bunostomum, Trichostrongylus, Capillaria, Oesophagostomum, ChabertiaIntestines2.5 - 1094 - 100%
Sheep & CattleTrichurisIntestines1085%
Sheep & CattleDictyocaulus (Lungworm)Lungs584 - 100%
SheepMoniezia (Tapeworm)Intestines10100%
SheepFasciola hepatica (Liver Fluke)Liver1099%

Data sourced from Theodorides et al., Experientia, 1976.[1]

Acute Toxicity Data

Preliminary toxicological studies were essential to establish a safety margin. The acute oral toxicity was determined in rats.

Animal ModelParameterValue95% Confidence Limits
RatOral LD₅₀2.40 g/kg1.55 - 3.25 g/kg

Data sourced from Theodorides et al., Experientia, 1976.[1]

Experimental Protocols of Foundational Studies

While the seminal 1976 publication by Theodorides et al. is a summary communication, it outlines the core design of the in vivo experiments that established this compound's efficacy. The protocols below are reconstructed based on the standard veterinary parasitology practices of the era and the information provided in the publication.

In Vivo Efficacy Protocol (Sheep and Cattle)

Objective: To determine the efficacy of a single oral dose of this compound against mature gastrointestinal nematodes, lungworms, tapeworms, and liver flukes in naturally or artificially infected sheep and cattle.

Methodology:

  • Animal Selection: Healthy sheep and cattle of suitable age and weight were selected. Animals were either naturally infected through pasture exposure or artificially infected with a known number of infective larvae (L3) or metacercariae of specific helminth species.

  • Infection Confirmation: For artificial infections, a pre-determined period was allowed for the parasites to mature. For natural infections, fecal egg counts (FEC) were performed prior to treatment to confirm patent infections.

  • Acclimatization and Grouping: Animals were acclimatized to housing conditions and randomly allocated to a control group (untreated) and one or more treatment groups.

  • Drug Administration: this compound was administered as a single oral dose, likely as a drench or suspension, at specified concentrations (e.g., 2.5, 5.0, 10 mg/kg body weight). The control group received a placebo vehicle.

  • Post-Treatment Period: Animals were housed in conditions to prevent reinfection for a period of 7 to 14 days post-treatment.

  • Necropsy and Worm Burden Counting: At the end of the post-treatment period, all animals were humanely euthanized. The gastrointestinal tract (abomasum, small intestine, large intestine), lungs, and liver were systematically dissected.

  • Worm Recovery: The contents of each organ were washed over sieves of appropriate mesh size to collect the worms. The mucosal lining of the organs was also examined for attached or embedded worms.

  • Quantification: The recovered worms were identified by genus and counted for each animal.

  • Efficacy Calculation: The efficacy was calculated by comparing the mean worm burden of the treated group(s) to the mean worm burden of the control group using the following formula: Efficacy (%) = [(Mean worms in Control Group - Mean worms in Treated Group) / Mean worms in Control Group] x 100

Conclusion

The discovery of this compound marked a significant advancement in anthelmintic therapy. The foundational research conducted in the 1970s by scientists at SmithKline established its unprecedented broad-spectrum activity and a favorable preliminary safety profile. Through systematic in vivo studies, its high efficacy against the most economically important helminths in livestock was quantified, providing the basis for its development for both veterinary and, subsequently, human medicine. The mechanism of action, centered on the targeted disruption of the parasite's microtubule system, explains its selective toxicity and remains a cornerstone of our understanding of benzimidazole pharmacology. This guide has synthesized the critical historical, chemical, and biological data from this discovery phase, offering a technical foundation for professionals in the field.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Albendazole in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (ABZ) is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds. It is widely utilized in both human and veterinary medicine to treat a variety of parasitic worm infections. The efficacy of this compound is largely dependent on its biotransformation into active metabolites and their subsequent distribution to target tissues. Understanding the pharmacokinetic (PK) and metabolic profile of this compound in preclinical models is crucial for optimizing dosing regimens, predicting efficacy, and ensuring the safety of novel formulations. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data from various preclinical species, detailed experimental protocols, and visual diagrams of key pathways.

Metabolism of this compound

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic agent. The primary site of this metabolic conversion is the liver, where it undergoes extensive first-pass metabolism.

The metabolic cascade of this compound primarily involves two key oxidative steps. Initially, this compound is rapidly oxidized to its principal active metabolite, This compound sulfoxide (ABZ-SO) . This reaction is catalyzed by cytochrome P450 (CYP450) enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs). This compound sulfoxide is responsible for the systemic anthelmintic activity of the drug. Subsequently, this compound sulfoxide is further oxidized to the inactive metabolite, This compound sulfone (ABZ-SO2) .[1][2] Minor metabolic pathways also exist, leading to the formation of other metabolites such as this compound 2-aminosulfone.

Albendazole_Metabolism Metabolic Pathway of this compound ABZ This compound (ABZ) (Prodrug) ABZSO This compound Sulfoxide (ABZ-SO) (Active Metabolite) ABZ->ABZSO Oxidation (CYP450, FMO) ABZSO2 This compound Sulfone (ABZ-SO2) (Inactive Metabolite) ABZSO->ABZSO2 Oxidation

Metabolic Pathway of this compound

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound is characterized by poor absorption, rapid metabolism, and significant inter-species variability.

  • Absorption: Oral absorption of this compound is generally low, estimated to be less than 5% in most species, primarily due to its poor aqueous solubility.[3] In ruminants like sheep and cattle, the rumen can act as a reservoir, leading to slower but more prolonged absorption.[4]

  • Distribution: Following absorption and first-pass metabolism, the active metabolite, this compound sulfoxide, is distributed throughout the body.

  • Metabolism: As detailed above, this compound undergoes extensive and rapid first-pass metabolism in the liver. The parent drug is often undetectable or present at very low concentrations in systemic circulation.[1][5]

  • Excretion: The elimination of this compound metabolites is primarily through the bile. Urinary excretion of this compound sulfoxide is a minor pathway.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound metabolites in various preclinical models. It is important to note that the parent drug, this compound, is often not detected in plasma due to its rapid and extensive first-pass metabolism.[5][6]

Table 1: Pharmacokinetic Parameters in Rats (Oral Administration)

AnalyteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
ABZ500.005 - 5 (Range)--
ABZ-SO500.05 - 80 (Range)--
ABZ-SO2500.05 - 80 (Range)--

Data from a study developing an HPLC method; specific PK values not provided, but linearity ranges indicate expected concentrations.[7][8] A separate study in HAE model rats showed a Cmax of ABZ-SO that was 0.85 times that of normal rats and an AUC(0-t) of 13.62 ± 0.81 µg·h·mL⁻¹ in HAE rats versus 17.53 ± 1.37 µg·h·mL⁻¹ in normal rats after administration of an this compound suspension.[3]

Table 2: Pharmacokinetic Parameters in Rabbits (Oral Administration)

AnalyteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
ABZ-SO15041.86-1010.43

Data from a study comparing oral and intraperitoneal administration.[9][10][11]

Table 3: Pharmacokinetic Parameters in Sheep (Oral Administration)

AnalyteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
ABZ-SO51.30 - 2.03 (Range)8 - 12.5 (Range)32.7
ABZ-SO250.42 - 0.56 (Range)15 - 24 (Range)8.6 - 10.5 (Range)

Data compiled from studies on this compound bioavailability.[6] In one study, the peak plasma concentration of this compound sulfoxide was 3.2 µg/mL at 20 hours post-administration of a 10 mg/kg dose.[1]

Table 4: Pharmacokinetic Parameters in Pigs (Oral Administration)

AnalyteDose (mg/kg)Cmax (µg/mL)Tmax (h)
ABZ-SO10~3.07.0 ± 2.1 (Fasting)
ABZ-SO10~3.012.0 ± 6.0 (Pellet + Oil)
ABZ-SO10~3.09.0 ± 2.1 (Pellet)

Data from a study on feeding management and this compound pharmacokinetics.[5][12]

Experimental Protocols

Detailed and validated methodologies are essential for reliable pharmacokinetic studies. Below are typical protocols employed in preclinical evaluations of this compound.

Animal Models and Dosing
  • Species: Common preclinical models include Wistar or Sprague-Dawley rats, New Zealand white rabbits, and various breeds of sheep and pigs.[9][12][13]

  • Housing and Acclimatization: Animals are typically housed in controlled environments (temperature, humidity, light/dark cycle) and allowed an acclimatization period of at least one week before the study. They are often provided with standard pelleted feed and water ad libitum.[13]

  • Dosing: this compound is commonly administered orally as a suspension, often in a vehicle like 0.5% carboxymethylcellulose (CMC).[9][10][11] Doses vary depending on the species and study objectives, for example, 10 mg/kg in pigs and 150 mg/kg in rabbits.[9][12]

Sample Collection and Preparation
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the jugular vein in larger animals like sheep or the retro-orbital plexus in rats.[13][14] Samples are typically collected into heparinized tubes.

  • Plasma/Serum Preparation: Blood samples are centrifuged (e.g., at 2500 x g for 15 minutes) to separate the plasma or serum, which is then stored at -20°C or lower until analysis.[5]

  • Extraction: Due to the complexity of biological matrices, an extraction step is necessary to isolate this compound and its metabolites.

    • Solid-Phase Extraction (SPE): This is a common and efficient method. Plasma samples, often spiked with an internal standard, are loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is then washed, and the analytes are eluted with an organic solvent like methanol.[15][16]

    • Protein Precipitation: A simpler but potentially less clean method involves adding a precipitating agent like perchloric acid or acetonitrile to the plasma sample to denature and remove proteins.[7][8][13]

Analytical Methods

Quantification of this compound and its metabolites is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with either an ultraviolet (UV) or a tandem mass spectrometry (MS/MS) detector.[9][16][17]

  • HPLC-UV:

    • Column: A reversed-phase C18 column is typically used for separation.[7][8][16]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, phosphate buffer) is used.[7][8][16]

    • Detection: The UV detector is set to a wavelength where the analytes have maximum absorbance, typically around 292 nm.[16][18]

  • LC-MS/MS:

    • Advantages: This method offers higher sensitivity and selectivity compared to HPLC-UV, allowing for lower limits of quantification.[19][20][21]

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[15][19][22]

    • Detection: The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[21][22]

Experimental_Workflow Typical Pharmacokinetic Study Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Oral Administration of this compound Suspension Sampling Serial Blood Sampling (e.g., Jugular Vein) Dosing->Sampling Centrifugation Plasma Separation (Centrifugation) Sampling->Centrifugation Extraction Sample Extraction (e.g., Solid-Phase Extraction) Centrifugation->Extraction Analysis Quantification (e.g., LC-MS/MS) Extraction->Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->PK_Analysis

Typical Pharmacokinetic Study Workflow

Conclusion

The pharmacokinetic and metabolic profiles of this compound in preclinical models are complex, primarily governed by its poor solubility and extensive first-pass metabolism to the active sulfoxide metabolite. Preclinical studies in rats, rabbits, sheep, and pigs consistently demonstrate the rapid conversion of this compound to this compound sulfoxide, which is the principal analyte detected in systemic circulation. Significant inter-species differences in pharmacokinetic parameters highlight the importance of selecting appropriate animal models for drug development. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting preclinical evaluations of this compound and its formulations, ultimately supporting the development of more effective anthelmintic therapies.

References

Repurposing Albendazole for Oncological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The repurposing of existing, approved drugs for new therapeutic indications represents a cost-effective and accelerated pathway for oncological drug development.[1] Albendazole (ABZ), a benzimidazole carbamate, has a long-established safety profile as a broad-spectrum anti-helminthic agent used in humans since 1982.[2] A growing body of preclinical and early clinical evidence has highlighted its potential as a potent anti-cancer agent, active against a wide range of malignancies including colorectal, ovarian, hepatocellular, and gastric cancers, as well as melanoma.[2][3][4] This technical guide provides an in-depth overview of the mechanisms, preclinical and clinical data, and key experimental protocols for researchers and drug development professionals interested in exploring the oncological applications of this compound.

Core Mechanisms of Anti-Cancer Activity

This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily targeting microtubule dynamics, but also modulating key signaling pathways involved in tumor progression, survival, and angiogenesis.

1. Microtubule Disruption

Similar to its anti-helminthic action, this compound's principal anti-cancer mechanism involves the disruption of microtubule polymerization.[1][2] It binds to the colchicine-binding site of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5] This disruption of the cytoskeleton leads to mitotic arrest, specifically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[6][7][8] This mode of action is shared by established chemotherapeutic agents like paclitaxel, although this compound's binding site differs.[6]

cluster_0 This compound's Primary Mechanism ABZ This compound Tubulin β-Tubulin (Colchicine-binding site) ABZ->Tubulin Binds to MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Inhibits MT_Function Microtubule Instability MT_Polymerization->MT_Function Mitotic_Spindle Mitotic Spindle Disruption MT_Function->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Fig. 1: this compound's primary mechanism via microtubule disruption.

2. Inhibition of Angiogenesis

This compound demonstrates potent anti-angiogenic effects, primarily by inhibiting the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][9][10] Under hypoxic conditions common in solid tumors, HIF-1α promotes the expression of genes like VEGF, which are crucial for new blood vessel formation.[9] By suppressing HIF-1α and VEGF, this compound can inhibit tumor angiogenesis, thereby limiting the tumor's supply of oxygen and nutrients.[1][9][11]

3. Modulation of Key Signaling Pathways

Recent research has uncovered this compound's ability to modulate several other oncogenic signaling pathways:

  • RNF20 Pathway: In colorectal cancer (CRC), this compound has been shown to target the E3 ubiquitin ligase RNF20.[1] This interference with RNF20-mediated monoubiquitination of histone H2B and the mitotic kinesin Eg5 leads to G2/M arrest and apoptosis.[1] It also downregulates the expression of anti-apoptotic Bcl-2 family members.[1][12]

  • STAT3/5 Pathway: In gastric cancer cells, this compound can abrogate the activation of STAT3 and STAT5, key regulators of tumorigenesis.[13] This is achieved by inhibiting the phosphorylation of upstream kinases (JAK1/2, Src) and enhancing the levels of the protein tyrosine phosphatase SHP-1.[13]

  • NF-κB Pathway: this compound has been found to inhibit the NF-κB signaling pathway in multiple myeloma, which helps to overcome tumor stemness and resistance to drugs like bortezomib.[14]

  • Wnt/β-catenin Pathway: In cutaneous squamous cell carcinoma, this compound treatment can inhibit the Wnt/β-catenin signaling pathway, which is strongly related to cancer stemness.[10]

  • Immune Checkpoint Modulation: this compound can induce an anti-tumor immune response by promoting the ubiquitin-mediated degradation of PD-L1, a key immune checkpoint protein.[15] This suggests a potential synergistic effect when combined with immunotherapy.[15][16]

cluster_1 This compound's Pleiotropic Effects cluster_pathways cluster_outcomes ABZ This compound HIF HIF-1α / VEGF ABZ->HIF RNF20 RNF20 / Bcl-2 ABZ->RNF20 STAT STAT3 / STAT5 ABZ->STAT NFKB NF-κB ABZ->NFKB WNT Wnt / β-catenin ABZ->WNT PDL1 PD-L1 Stability ABZ->PDL1 Angio ↓ Angiogenesis HIF->Angio Apoptosis ↑ Apoptosis RNF20->Apoptosis STAT->Apoptosis NFKB->Apoptosis Stemness ↓ Cancer Stemness WNT->Stemness Immunity ↑ Anti-Tumor Immunity PDL1->Immunity

Fig. 2: Overview of signaling pathways inhibited by this compound.

Preclinical Evidence

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), is often in the low micromolar to nanomolar range.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Exposure Time (h) Citation
Colon Cancer
SW620 Colorectal Adenocarcinoma 3.8 Not Specified [1]
HCT116 Colorectal Carcinoma 2.7 Not Specified [1]
SW48 Colorectal Adenocarcinoma 3.7 Not Specified [1]
RKO Colon Carcinoma 3.5 Not Specified [1]
HT-29 Colorectal Adenocarcinoma 0.12 120 (5 days) [7][17]
Gastric Cancer
MKN-45 Gastric Adenocarcinoma 0.43 48 [8]
SGC-7901 Gastric Adenocarcinoma 0.52 48 [8]
MKN-28 Gastric Adenocarcinoma 2.19 48 [8]
Breast Cancer
MCF-7 Breast Adenocarcinoma 10 - 50 Not Specified [18]
Head & Neck
SCC-25 Tongue Squamous Cell Carcinoma 0.53 Not Specified [19]
Lung Cancer

| A549 | Lung Carcinoma | 2.26 | Not Specified |[19] |

Note: IC50 values can vary based on experimental conditions and assay methods.

In Vivo Efficacy

Preclinical studies using animal models, predominantly xenografts in immunodeficient mice, have corroborated the in vitro findings, showing significant inhibition of tumor growth.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Cancer Type Animal Model Cell Line Dosage & Administration Key Findings Citation
Colorectal Cancer Nude Mice Xenograft SW620 25 or 50 mg/kg, Intraperitoneal (IP), 2x/week for 2 weeks Significant reduction in tumor size, volume, and flux.[1] [1]
Colorectal Cancer Nude Mice Xenograft HCT-116 50 mg/kg Median survival of 41.5 days vs. 23 days for control.[5] [5]
Colorectal Cancer Nude Mice Peritoneal Carcinomatosis HT-29 150 mg/kg, IP, alternate days for 6 weeks Profoundly inhibited peritoneal tumor growth.[7] [7]
Melanoma & Lung Cancer C57BL/6 Mice B16F10 & LLC Not Specified ABZ treatment significantly increased CD8+ T cells and decreased tumor PD-L1 levels.[15] [15]

| Pancreatic Cancer | Nude Mice Xenograft | SW1990 & PANC-1 | Not Specified | Significantly decreased tumor growth in vivo. |[20] |

Clinical Evidence

The transition of this compound from preclinical to clinical use in oncology is in its early stages. A few key studies have provided initial data on its safety, tolerability, and potential efficacy in patients with advanced cancers.

Table 3: Summary of Clinical Trials of this compound in Oncology

Study Type Patient Population Dosage & Schedule Key Findings Citation
Pilot Study 7 patients with advanced HCC or CRC 10 mg/kg/day for 28 days Efficacy: Stabilization of tumor markers (CEA or AFP) in 3 patients; decrease in CEA in 2 patients. Toxicity: High incidence of severe neutropenia (3 patients withdrawn).[4][21][22] [4][21][22]

| Phase I Dose-Escalation | 36 patients with refractory solid tumors | Started at 400 mg BD, escalated to 1,200 mg BD (Days 1-14 of a 21-day cycle) | Maximum Tolerated Dose (MTD): 2,400 mg/day (1,200 mg BD). Dose-Limiting Toxicity: Myelosuppression. Efficacy: 16% of assessable patients (4/24) had a tumor marker response (≥50% fall).[23][24] |[23][24] |

These initial trials suggest that while this compound has a manageable safety profile, myelosuppression is a key dose-limiting toxicity that requires careful monitoring.[23][24] The recommended dose for further Phase II studies was suggested as 1,200 mg twice daily for 14 days in a 21-day cycle.[23][24]

Experimental Protocols

Detailed and standardized protocols are critical for ensuring the reproducibility of research findings. Below are methodologies for key experiments used to evaluate the anti-cancer properties of this compound.

cluster_workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Hypothesis: ABZ has anti-cancer activity invitro In Vitro Studies (Cell Lines) start->invitro viability Cell Viability (MTT/XTT Assay) invitro->viability apoptosis Apoptosis (Annexin V) invitro->apoptosis cycle Cell Cycle (Flow Cytometry) invitro->cycle tubulin Microtubule Polymerization invitro->tubulin invivo In Vivo Studies (Animal Models) xenograft Xenograft Tumor Growth invivo->xenograft toxicity Toxicity Assessment invivo->toxicity pd Pharmacodynamics (e.g., Biomarkers) invivo->pd end Data Analysis & Conclusion viability->invivo apoptosis->invivo cycle->invivo tubulin->invivo xenograft->end toxicity->end pd->end

Fig. 3: A typical workflow for preclinical evaluation of this compound.

1. Cell Viability Assay (MTT-based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[25] The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, 72 hours).[8]

    • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C.[26]

    • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 470-570 nm using a microplate reader.[26]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[28] Propidium Iodide (PI), a fluorescent nuclear stain, is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

  • Methodology:

    • Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

    • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.[27]

    • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cells.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

      • Annexin V-negative / PI-positive: Necrotic cells.

3. In Vitro Microtubule Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[29][30]

  • Methodology:

    • Reagent Preparation: Use a commercial tubulin polymerization assay kit or purified porcine brain tubulin. Prepare a reaction mixture containing tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[31]

    • Assay Setup: In a pre-warmed 96-well plate (37°C), add the tubulin reaction mixture to wells containing various concentrations of this compound, a positive control (e.g., paclitaxel for polymerization, nocodazole for depolymerization), and a vehicle control.[30]

    • Kinetic Reading: Immediately place the plate in a spectrophotometer capable of maintaining 37°C and taking kinetic readings. Measure the absorbance at 340 nm every minute for 60 minutes.[30]

    • Data Analysis: Plot the absorbance (OD 340 nm) versus time. Inhibition of polymerization by this compound will be observed as a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.

4. In Vivo Xenograft Tumor Model

This model is essential for evaluating the in vivo efficacy and systemic toxicity of this compound.

  • Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or NSG mice). Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

  • Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ SW620 cells) into the flank of each mouse.[1]

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and control groups.[1][5]

    • Drug Administration: Prepare this compound for administration (e.g., solubilized in 25% HPβCD).[5] Administer the drug according to the planned schedule and route (e.g., 25-50 mg/kg via intraperitoneal injection).[1] The control group receives the vehicle alone.

    • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

    • Endpoint: Continue the study until a predetermined endpoint (e.g., tumors in the control group reach a specific size, or after a set number of weeks).[7] At the endpoint, euthanize the mice, and excise and weigh the tumors.

    • Toxicity Monitoring: Throughout the study, monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

Conclusion and Future Directions

This compound presents a compelling case for drug repurposing in oncology. Its well-characterized primary mechanism of microtubule disruption is complemented by a range of pleiotropic effects on critical cancer signaling pathways, including angiogenesis and immune modulation. Preclinical data are robust, demonstrating efficacy across numerous cancer types in both in vitro and in vivo settings.[1][3][5] While early clinical trials have shown promising signals of activity, they have also highlighted the need for careful management of hematological toxicities.[22][23]

Future research should focus on several key areas:

  • Combination Therapies: Exploring synergistic combinations of this compound with standard chemotherapies (e.g., 5-FU), targeted agents, and particularly immune checkpoint inhibitors, given its effects on PD-L1.[1][15]

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

  • Optimized Dosing and Formulation: Investigating alternative dosing schedules and novel formulations to improve bioavailability and mitigate toxicity.

  • Expanded Clinical Trials: Conducting well-designed Phase II clinical trials in specific cancer types, such as colorectal cancer and melanoma, where preclinical evidence is strongest.

The continued investigation of this compound offers a promising, low-cost avenue for developing new and effective cancer therapies.

References

In-Silico Analysis of Albendazole Binding to Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole, a broad-spectrum benzimidazole anthelmintic, exerts its therapeutic effect by targeting the protein tubulin, a fundamental component of the eukaryotic cytoskeleton. The inhibition of tubulin polymerization disrupts microtubule-dependent processes in parasites, leading to their immobilization and death. In-silico methodologies, including molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the molecular intricacies of the this compound-tubulin interaction. This technical guide provides an in-depth overview of the computational approaches used to analyze this binding, summarizes key quantitative findings, and presents detailed experimental protocols for researchers in the field.

Mechanism of Action: this compound and Tubulin

The primary mode of action for this compound is the inhibition of microtubule formation.[1][2] It selectively binds to the β-tubulin subunit of the parasite's tubulin heterodimer.[2] This binding occurs at or near the colchicine-sensitive site, preventing the polymerization of tubulin dimers into microtubules.[3][4] The disruption of the microtubule cytoskeleton has several downstream effects crucial for parasite survival:

  • Impaired Glucose Uptake: Cytoplasmic microtubules are essential for glucose absorption in the larval and adult stages of susceptible parasites. Their disruption leads to the depletion of glycogen stores and a severe energy deficit.[2][3]

  • Inhibition of Cell Division: Microtubules form the mitotic spindle, which is necessary for chromosome segregation during cell division.

  • Disruption of Intracellular Transport: Vesicular transport and the maintenance of cell shape are also dependent on a functional microtubule network.

These cellular dysfunctions ultimately result in degenerative changes within the parasite's intestinal and tegumental cells, leading to paralysis and death.[3] The selective toxicity of this compound is attributed to its significantly higher binding affinity for parasite β-tubulin compared to the mammalian protein.[4]

In-Silico Experimental Protocols

Computational analysis provides a powerful framework for studying the this compound-tubulin interaction at an atomic level. The typical workflow involves homology modeling (if a crystal structure is unavailable), followed by molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.

Homology Modeling of β-Tubulin

When an experimental structure of the target β-tubulin is not available in databases like the Protein Data Bank (PDB), a reliable 3D model must be generated.

Methodology:

  • Sequence Retrieval: Obtain the amino acid sequence of the target β-tubulin (e.g., from Haemonchus contortus or Brugia malayi) from a sequence database like NCBI or UniProt.

  • Template Identification: Use a tool like BLAST (Basic Local Alignment Search Tool) to search the PDB for suitable template structures with high sequence identity to the target sequence.

  • Model Generation: Employ homology modeling software, such as SwissModel or MODELLER, to build the 3D structure of the target protein based on the alignment with the template(s).[5][6]

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis), Verify3D, and ProSA to ensure it has a reliable stereochemical and structural conformation.[7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (β-tubulin) to form a stable complex. It also estimates the binding affinity using a scoring function.

Methodology:

  • Receptor Preparation:

    • Download or use the generated 3D structure of β-tubulin.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Software: AutoDock Tools, Schrödinger Maestro, UCSF Chimera.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem.[4]

    • Minimize the ligand's energy to obtain a stable conformation.

    • Define rotatable bonds.

    • Software: Avogadro, ChemDraw, PRODRG.

  • Docking Simulation:

    • Define the binding site on the β-tubulin, typically by creating a grid box encompassing the known colchicine-binding pocket and residues implicated in resistance (e.g., F167, E198, F200).[5][6][8]

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Software: AutoDock Vina, GOLD, Glide.[5][6][9][10]

  • Analysis:

    • Analyze the resulting docked poses based on their binding energy (kcal/mol) and interactions (hydrogen bonds, hydrophobic interactions) with key amino acid residues.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior and stability of the this compound-tubulin complex over a specific period.

Methodology:

  • System Preparation:

    • Use the best-docked complex from the molecular docking step as the starting structure.

    • Place the complex in a periodic solvent box (e.g., water) and add counter-ions to neutralize the system's charge.

    • Software: GROMACS, Desmond, AMBER.[5][6][11]

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Perform another short simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.

  • Production MD: Run the main simulation for a desired time (e.g., 50-100 ns) to collect trajectory data.[11][12]

  • Trajectory Analysis:

    • Calculate Root Mean Square Deviation (RMSD) to assess the structural stability of the protein and ligand over time.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

    • Calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to get a more accurate estimation of binding affinity.[5][6]

Data Presentation: Quantitative Analysis

In-silico studies provide valuable quantitative data on the binding affinity of this compound to various tubulin forms. The binding energy, typically expressed in kcal/mol, is a key metric where more negative values indicate a stronger interaction.

Target ProteinLigandMutationDocking SoftwareBinding Energy (kcal/mol)Reference
Susceptible β-tubulinThis compoundWild-TypeAutoDock Vina-8.51[8]
Resistant β-tubulinThis compoundF200YAutoDock Vina-7.09[8]
B. malayi β-tubulinThis compoundWild-TypeAutoDock Vina-[5][6]
B. malayi β-tubulinThis compoundF167YAutoDock VinaDecreased Affinity[5][6]
B. malayi β-tubulinThis compoundE198AAutoDock VinaDecreased Affinity[5][6]
β-tubulinThis compoundWild-Type--7.0[11]
VEGFR-2This compound---7.12[13]
H. contortus WT Tubulin DimerThis compoundWild-TypeMM-PBSA (from MD)-57.05[12]
H. contortus Resistant Tubulin DimerThis compoundF200YMM-PBSA (from MD)-56.90[12]

Note: Direct comparison of binding energies across different studies should be done with caution due to variations in software, force fields, and specific protocols.

Key Findings from Quantitative Data:

  • Mutations at key residues, particularly F200Y, have been shown to decrease the binding affinity of this compound, providing a molecular basis for anthelmintic resistance.[8]

  • Other mutations at positions F167 and E198 also contribute to resistance by weakening the drug's binding affinity.[5][6]

  • MD simulations coupled with MM/PBSA calculations can provide a more refined understanding of binding free energies, confirming the stability of the this compound-tubulin complex.[12]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) help visualize complex workflows and biological pathways.

In_Silico_Workflow cluster_prep 1. Preparation cluster_model 2. Modeling & Docking cluster_sim 3. Simulation & Analysis Seq Protein Sequence HM Homology Modeling (SwissModel) Seq->HM PDB Template Structure (PDB) PDB->HM ABZ Ligand Structure (this compound) Dock Molecular Docking (AutoDock Vina) ABZ->Dock HM->Dock 3D Protein Model MD MD Simulation (GROMACS) Dock->MD Protein-Ligand Complex Analysis Binding Energy Calculation (MM/PBSA) MD->Analysis Trajectory

Caption: Workflow for in-silico analysis of this compound-tubulin binding.

Albendazole_Pathway cluster_effects Cellular Effects ABZ This compound Tubulin β-Tubulin ABZ->Tubulin Binds Dimer αβ-Tubulin Dimer ABZ->Dimer Inhibits Polymerization MT Microtubule Dimer->MT Polymerization Glucose Glucose Uptake Inhibition MT->Glucose Transport Vesicular Transport Disruption MT->Transport Division Cell Division Arrest MT->Division Death Parasite Death Glucose->Death Transport->Death Division->Death

Caption: this compound's mechanism of inhibiting microtubule dynamics.

Conclusion

In-silico analysis serves as a cornerstone for modern research into the interaction between this compound and its target, β-tubulin. Molecular docking studies have successfully predicted the binding site and quantified the impact of resistance-conferring mutations, showing that substitutions like F200Y, F167Y, and E198A weaken the drug's binding affinity.[5][6][8] Furthermore, molecular dynamics simulations have confirmed the stability of the drug-protein complex, providing a dynamic view of the interaction.[12] These computational methodologies not only deepen our fundamental understanding of how this compound works but also provide a crucial platform for the rational design of novel anthelmintics to combat growing drug resistance. The integration of these in-silico techniques will continue to be vital for accelerating the discovery and development of next-generation parasiticides.

References

Albendazole's Impact on Glucose Uptake in Helminths: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which albendazole, a broad-spectrum benzimidazole anthelmintic, disrupts glucose uptake and energy metabolism in helminths. The document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core biological pathways and experimental workflows.

Core Mechanism of Action: Disruption of Glucose Metabolism

This compound's primary anthelmintic activity stems from its high-affinity binding to the β-tubulin subunit of helminth microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are crucial for various cellular functions, including the transport of glucose across the parasite's integument and intestinal cells. The disruption of these microtubular structures severely impairs the helminth's ability to absorb glucose, its primary energy source.[1][2][3] This leads to a cascade of metabolic failures, including the depletion of glycogen reserves and a significant reduction in adenosine triphosphate (ATP) production, ultimately causing parasite immobilization and death.[1]

Furthermore, at higher concentrations, this compound has been shown to inhibit the helminth-specific mitochondrial enzyme fumarate reductase.[4] This enzyme is a key component of the anaerobic respiratory chain in many parasitic worms, and its inhibition further cripples ATP synthesis, compounding the energy deficit induced by impaired glucose uptake.

Quantitative Impact of this compound on Helminth Viability and Metabolism

The following tables summarize the quantitative effects of this compound on various helminth species, focusing on parameters indicative of metabolic disruption and overall viability. While direct comparative data on glucose uptake inhibition across species is limited in the public domain, the provided data on egg reduction rates and cure rates serve as a proxy for the drug's efficacy in disrupting essential metabolic processes.

Helminth SpeciesThis compound DosageCure Rate (%)Egg Reduction Rate (%)Reference
Ascaris lumbricoides400 mg single dose100100[5]
Necator americanus400 mg single dose98.894.5[5]
Trichuris trichiura600 mg single dose57.185.1[5]
Ascaris lumbricoides400 mg single dose99.3597.30[6]
Hookworm400 mg single dose95.7582.07[6]
Trichuris trichiura400 mg single dose43.5323.12[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on helminth glucose uptake and related cellular processes.

Glucose Uptake Assay in Helminths

This protocol describes the measurement of glucose uptake in adult helminths using a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose.

Materials:

  • Adult helminths (e.g., Haemonchus contortus, Ascaris suum)

  • Krebs-Ringer bicarbonate buffer (KRB), pH 7.4

  • 2-deoxy-D-[³H]-glucose

  • Unlabeled 2-deoxy-D-glucose

  • This compound stock solution (in DMSO)

  • Phloretin (glucose transport inhibitor)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Tissue homogenizer

  • 0.1 M NaOH

Procedure:

  • Parasite Preparation: Collect adult worms from the host and wash them thoroughly in pre-warmed KRB buffer to remove host debris.

  • Pre-incubation: Place individual or small groups of worms in glass vials containing 2 ml of KRB buffer. Allow them to acclimate for 30 minutes at 37°C.

  • Drug Exposure: Add this compound to the vials at various final concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control with a known glucose transport inhibitor like phloretin. Incubate for 1 hour at 37°C.

  • Glucose Uptake: Initiate the uptake by adding 2-deoxy-D-[³H]-glucose (final concentration 0.5 µCi/ml) and unlabeled 2-deoxy-D-glucose (final concentration 5 mM). Incubate for 30 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by quickly removing the worms from the incubation medium and washing them three times in ice-cold KRB buffer containing 10 mM unlabeled 2-deoxy-D-glucose.

  • Sample Preparation: Blot the worms dry, weigh them, and homogenize them in 1 ml of 0.1 M NaOH.

  • Scintillation Counting: Transfer an aliquot of the homogenate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the glucose uptake as nanomoles of 2-deoxy-D-glucose per milligram of tissue per minute. Calculate the percentage inhibition of glucose uptake for each this compound concentration relative to the vehicle control.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of tubulin in vitro.

Materials:

  • Purified helminth tubulin

  • General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • This compound stock solution (in DMSO)

  • Paclitaxel (polymerization promoter)

  • Nocodazole (polymerization inhibitor)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture in a 96-well plate. For each well, add general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound (this compound at various concentrations). Include controls with a polymerization promoter (paclitaxel) and an inhibitor (nocodazole).

  • Tubulin Addition: Add purified helminth tubulin to each well to a final concentration of 2-3 mg/ml.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to microtubule formation.

  • Data Analysis: Plot the absorbance as a function of time. Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition. Calculate the percentage inhibition of tubulin polymerization by this compound.

Fumarate Reductase Activity Assay

This protocol details the measurement of fumarate reductase activity in isolated helminth mitochondria.

Materials:

  • Adult helminths

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • NADH

  • Fumarate

  • Potassium cyanide (KCN)

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Homogenize fresh or frozen worms in ice-cold mitochondrial isolation buffer. Perform differential centrifugation to enrich for the mitochondrial fraction. Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Enzyme Assay: In a cuvette, add the assay buffer, KCN (to inhibit cytochrome c oxidase), and the isolated mitochondria.

  • Reaction Initiation: Start the reaction by adding NADH to the cuvette and monitor the baseline absorbance at 340 nm.

  • Substrate Addition: Add fumarate to the cuvette and continue to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Inhibitor Study: To determine the effect of this compound, pre-incubate the mitochondria with various concentrations of the drug before initiating the reaction with NADH and fumarate.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Express the fumarate reductase activity as nanomoles of NADH oxidized per minute per milligram of mitochondrial protein. Determine the IC50 value for this compound's inhibition of the enzyme.

Visualizing the Molecular Pathways and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed in this guide.

Albendazole_Mechanism cluster_helminth Helminth Cell This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin binds Microtubules Microtubules This compound->Microtubules inhibits polymerization FumarateReductase Fumarate Reductase This compound->FumarateReductase inhibits BetaTubulin->Microtubules polymerization GlucoseTransporter Glucose Transporters Microtubules->GlucoseTransporter maintains function Glucose_in Glucose (intracellular) GlucoseTransporter->Glucose_in transports Glucose Glucose (extracellular) Glucose->GlucoseTransporter Glycogen Glycogen Stores Glucose_in->Glycogen storage Glycolysis Glycolysis Glucose_in->Glycolysis Glycogen->Glycolysis depletion ATP ATP Glycolysis->ATP FumarateReductase->ATP anaerobic respiration Mitochondrion Mitochondrion Mitochondrion->FumarateReductase

Caption: this compound's dual impact on helminth energy metabolism.

Glucose_Uptake_Workflow start Start: Collect & Wash Helminths preincubation Pre-incubate in KRB Buffer (30 min, 37°C) start->preincubation drug_exposure Add this compound (1 hour, 37°C) preincubation->drug_exposure uptake Add 2-deoxy-D-[3H]-glucose (30 min, 37°C) drug_exposure->uptake termination Wash in Ice-Cold KRB (3 times) uptake->termination homogenization Homogenize Worms in NaOH termination->homogenization counting Liquid Scintillation Counting homogenization->counting analysis Data Analysis: Calculate % Inhibition counting->analysis

Caption: Experimental workflow for a helminth glucose uptake assay.

Fumarate_Reductase_Inhibition cluster_mito Mitochondrial Inner Membrane NADH NADH ComplexI Complex I (NADH dehydrogenase) NADH->ComplexI NAD NAD+ ComplexI->NAD Rhodoquinone Rhodoquinone (reduced) ComplexI->Rhodoquinone e- FumarateReductase Fumarate Reductase (Complex II) Rhodoquinone->FumarateReductase e- Fumarate Fumarate Fumarate->FumarateReductase Succinate Succinate FumarateReductase->Succinate This compound This compound This compound->FumarateReductase inhibits

Caption: Inhibition of the fumarate reductase pathway by this compound.

References

The Dual Threat: A Technical Examination of Albendazole's Ovicidal and Larvicidal Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Anthelmintic Powerhouse: Albendazole's Action on Helminth Eggs and Larvae

This technical guide provides an in-depth analysis of the ovicidal and larvicidal properties of this compound, a broad-spectrum benzimidazole anthelmintic. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Executive Summary

This compound remains a cornerstone in the control of helminth infections in both human and veterinary medicine. Its efficacy extends beyond the adult worm stage, critically impacting the viability of eggs and larvae, thereby interrupting the parasite lifecycle and reducing environmental contamination. This guide synthesizes current knowledge on the molecular mechanisms underpinning this compound's ovicidal and larvicidal effects, presents available quantitative data on its potency against various helminth species, and provides standardized protocols for in vitro assessment. The primary mechanism of action is the binding to β-tubulin, disrupting microtubule-dependent processes, which leads to energy depletion and death. Furthermore, evidence suggests that this compound can induce apoptosis in helminths.

Mechanism of Action: A Two-Pronged Assault

This compound's efficacy stems from its high affinity for the β-tubulin subunit of parasitic microtubules. This interaction disrupts the polymerization of tubulin into microtubules, essential cytoskeletal components for a multitude of cellular functions.[1][2]

2.1. Ovicidal Activity: The ovicidal effect of this compound is primarily due to the inhibition of microtubule formation during cell division within the developing embryo. This disruption prevents the proper segregation of chromosomes, leading to developmental arrest and non-viability of the egg.

2.2. Larvicidal Activity: In larval stages, the disruption of microtubule integrity has more immediate and widespread consequences. Key processes affected include:

  • Impaired Glucose Uptake: Microtubules are crucial for the intestinal cells of the parasite to absorb glucose, their primary energy source.[2] this compound-induced microtubule disruption leads to a rapid depletion of glycogen stores.[1]

  • Inhibition of Energy Metabolism: At higher concentrations, this compound has been shown to inhibit key enzymes in the helminth's energy metabolism, such as fumarate reductase, which is critical for anaerobic respiration.[1]

  • Cellular Disorganization: The loss of microtubule integrity affects cell structure, motility, and intracellular transport, ultimately leading to paralysis and death of the larva.

The following diagram illustrates the primary mechanism of action of this compound.

Albendazole_Mechanism This compound This compound BetaTubulin Helminth β-Tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits GlucoseUptake Impaired Glucose Uptake Microtubule->GlucoseUptake Leads to FumarateReductase Inhibition of Fumarate Reductase Microtubule->FumarateReductase Also leads to EnergyDepletion Energy Depletion (Glycogen Depletion, ↓ATP) GlucoseUptake->EnergyDepletion CellDeath Paralysis & Death of Parasite EnergyDepletion->CellDeath FumarateReductase->EnergyDepletion

Fig. 1: Primary mechanism of action of this compound.

Recent studies also suggest that this compound can induce apoptosis in helminths, characterized by DNA fragmentation and chromatin condensation.[3][4] This programmed cell death pathway may be a significant contributor to its anthelmintic activity.

The diagram below outlines the proposed apoptotic pathway induced by this compound.

Albendazole_Apoptosis cluster_this compound This compound Treatment cluster_cellular_effects Cellular Effects cluster_apoptotic_events Apoptotic Events This compound This compound TubulinDisruption β-Tubulin Disruption This compound->TubulinDisruption CellularStress Cellular Stress TubulinDisruption->CellularStress ApoptosisSignal Initiation of Apoptotic Signal CellularStress->ApoptosisSignal ChromatinCondensation Chromatin Condensation ApoptosisSignal->ChromatinCondensation DNAFragmentation DNA Fragmentation ApoptosisSignal->DNAFragmentation ApoptoticBodies Formation of Apoptotic Bodies ChromatinCondensation->ApoptoticBodies DNAFragmentation->ApoptoticBodies CellDeath Programmed Cell Death ApoptoticBodies->CellDeath

Fig. 2: Proposed apoptotic pathway induced by this compound.

Quantitative Efficacy Data

The following tables summarize the in vitro ovicidal and larvicidal activity of this compound against various helminth species. It is important to note that efficacy can vary depending on the parasite species, developmental stage, and the presence of drug resistance.

Table 1: Ovicidal Activity of this compound

Helminth SpeciesAssay TypeEndpointThis compound Concentration (µg/mL)EfficacyReference
Haemonchus contortus (Susceptible)Egg Hatch AssayLD500.0650% inhibition of hatching
Haemonchus contortus (Resistant)Egg Hatch AssayLD501.2850% inhibition of hatching
Haemonchus contortusEgg Hatch AssayIC500.09150% inhibition of hatching[5]
Fasciola hepatica (Susceptible)Egg Hatch Assay% Hatching Inhibition0.02 - 2Significant reduction[6][7]
Fasciola hepatica (Resistant)Egg Hatch Assay% Hatching Inhibition0.02 - 2No significant reduction[6][7]
Gastrointestinal Nematodes (Sheep)Egg Hatch Assay% Hatching Inhibition1.2556.8% (Resistant isolate)[8]

Table 2: Larvicidal Activity of this compound

Helminth SpeciesLarval StageAssay TypeEndpointThis compound ConcentrationEfficacyReference
Haemonchus contortusL3Larval Development TestIC500.144 µg/mL50% inhibition of development[5]
Necator americanusInfective larvaeIn vivo (human volunteers)% Prevention of patent infection400 mg single dose38%[9]
Angiostrongylus cantonensisL3In vivo (mice)% Worm Reduction10-25 mg/kg/day for 14 daysNearly 100%[10]
Gastrointestinal Nematodes (Sheep)L3Larval Development Test% EfficacyNot specified46.8% - 61.6% (Resistant isolates)[8]

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the efficacy of anthelmintics and for monitoring the development of resistance. The following are detailed protocols for the Egg Hatch Assay (EHA) and the Larval Development Test (LDT).

4.1. Egg Hatch Assay (EHA)

This assay is widely used to determine the ovicidal activity of anthelmintics by assessing their ability to inhibit the development and hatching of nematode eggs.

Materials:

  • Fresh fecal samples containing helminth eggs

  • Saturated salt solution (e.g., NaCl or ZnSO4)

  • Sieves of various mesh sizes (e.g., 150 µm, 75 µm, 25 µm)

  • Centrifuge and centrifuge tubes

  • 24-well or 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Deionized water or buffer

  • Inverted microscope

  • Incubator

Procedure:

  • Egg Isolation:

    • Homogenize fecal samples in water.

    • Filter the suspension through a series of sieves to remove large debris.

    • Centrifuge the filtrate and resuspend the pellet in a saturated salt solution to float the eggs.

    • Collect the eggs from the supernatant and wash them thoroughly with deionized water to remove the salt.

    • Adjust the egg concentration to approximately 100-200 eggs/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound from the stock solution.

    • In a microtiter plate, add a specific volume of the egg suspension to each well.

    • Add the different concentrations of this compound to the respective wells. Include a solvent control (e.g., DMSO) and a negative control (no drug).

    • Incubate the plate at an appropriate temperature (e.g., 25-27°C) for 48-72 hours.

  • Data Collection and Analysis:

    • After incubation, add a drop of Lugol's iodine to each well to stop further development.

    • Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched (embryonated) eggs in each well.

    • Calculate the percentage of egg hatch inhibition for each concentration relative to the control.

    • Determine the LC50 (lethal concentration 50%) or EC50 (effective concentration 50%) value using probit analysis or other suitable statistical methods.

The following diagram illustrates the workflow for the Egg Hatch Assay.

EHA_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FecalSample Fecal Sample Collection Homogenization Homogenization & Sieving FecalSample->Homogenization Flotation Salt Flotation Homogenization->Flotation Washing Egg Washing & Concentration Adjustment Flotation->Washing PlateSetup Plate Setup with Egg Suspension Washing->PlateSetup DrugAddition Addition of this compound Dilutions & Controls PlateSetup->DrugAddition Incubation Incubation (48-72h, 25-27°C) DrugAddition->Incubation Counting Microscopic Counting of Hatched Larvae & Eggs Incubation->Counting Calculation Calculation of % Inhibition Counting->Calculation LC50 Determination of LC50/EC50 Calculation->LC50

Fig. 3: Experimental workflow for the Egg Hatch Assay.

4.2. Larval Development Test (LDT)

This assay assesses the ability of an anthelmintic to inhibit the development of third-stage (L3) larvae, the infective stage for many gastrointestinal nematodes.

Materials:

  • Fecal cultures containing L3 larvae

  • Baermann apparatus

  • Centrifuge and centrifuge tubes

  • 96-well microtiter plates

  • This compound stock solution

  • Nutrient medium (e.g., Luria-Bertani broth)

  • Inverted microscope

  • Incubator

Procedure:

  • Larval Recovery:

    • Recover L3 larvae from fecal cultures using a Baermann apparatus.

    • Wash the larvae several times with deionized water.

    • Adjust the larval concentration to approximately 100-200 larvae/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add a specific volume of the larval suspension and nutrient medium to each well.

    • Add the different concentrations of this compound to the respective wells, including controls.

    • Incubate the plate at 37°C for 7 days.

  • Data Collection and Analysis:

    • After incubation, examine each well under an inverted microscope.

    • Count the number of larvae that have developed to the fourth stage (L4) and those that remain as L3.

    • Calculate the percentage of larval development inhibition for each concentration.

    • Determine the IC50 (inhibitory concentration 50%) value.

Conclusion

This compound's potent ovicidal and larvicidal activities are fundamental to its clinical success in controlling helminth infections. The primary mechanism, disruption of microtubule polymerization, triggers a cascade of events leading to energy starvation and, in some cases, apoptosis. The quantitative data and standardized protocols presented in this guide provide a valuable resource for researchers and drug development professionals. Continued investigation into the molecular intricacies of this compound's action and the mechanisms of resistance is essential for the development of next-generation anthelmintics and for the sustainable use of this vital drug.

References

Methodological & Application

Application Notes and Protocols: Albendazole In Vitro Cytotoxicity Assay for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (ABZ), a benzimidazole carbamate, is a widely used anthelmintic drug.[1] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin.[1][2] This interference with the cytoskeleton leads to impaired cellular processes vital for parasite survival, such as glucose uptake.[1] Emerging research has highlighted the potential of this compound as an anticancer agent, attributed to its ability to induce cell cycle arrest, apoptosis, and modulate key signaling pathways in cancer cells.[3][4][5] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using the MTT and Sulforhodamine B (SRB) assays.

Mechanism of Action of this compound in Cancer Cells

This compound exerts its anti-cancer effects through a multi-faceted approach. Its primary target is the tubulin protein, a critical component of microtubules.[2] By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[2][3] This mitotic arrest can subsequently trigger the intrinsic pathway of apoptosis, characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).[6][7]

Furthermore, this compound has been shown to modulate several signaling pathways implicated in cancer progression. It can suppress the activation of STAT3 and STAT5, transcription factors that play crucial roles in tumor cell survival and proliferation.[5] Additionally, studies have indicated that this compound can target the ubiquitin ligase RNF20, leading to the suppression of anti-apoptotic Bcl-2 family proteins and sensitizing cancer cells to chemotherapy.[4] Some evidence also suggests that this compound may inhibit the Vascular Endothelial Growth Factor (VEGF) receptor, thereby potentially interfering with angiogenesis.[8]

Data Presentation: this compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeAssay DurationIC50 (µM)
Cal33Head and Neck Squamous Cell Carcinoma-~0.5 - 1.0
HSC2Head and Neck Squamous Cell Carcinoma-~0.5 - 1.0
SCC47Head and Neck Squamous Cell Carcinoma-~0.5 - 1.0
93-VUHead and Neck Squamous Cell Carcinoma-~0.5 - 1.0
SCC-25Head and Neck Squamous Cell Carcinoma-0.53
A549Lung Cancer-2.26
SW620Colon Cancer-Varies (dose-dependent)
HCT116Colon Cancer-Varies (dose-dependent)
SW48Colon Cancer-Varies (dose-dependent)
RKOColon Cancer-Varies (dose-dependent)
SNU-16Gastric Cancer-Varies (dose-dependent)
SNU-1Gastric Cancer-Varies (dose-dependent)

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

Two common and reliable methods for assessing in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)[12]

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[12]

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)[12]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the drug treatment period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[12][13]

    • Incubate the plate at 4°C for 1 hour.[12]

  • Washing:

    • Carefully wash the plates five times with 1% acetic acid to remove the TCA and unbound components.[12]

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 50-100 µL of SRB solution to each well.[12][13]

    • Incubate at room temperature for 30 minutes.[12][13]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[12]

    • Allow the plates to air dry completely.

  • SRB Solubilization:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12][13]

    • Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 515 nm or 540 nm using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot a dose-response curve and determine the IC50 value.

Mandatory Visualization

Albendazole_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding drug_prep Prepare this compound dilutions treatment Treat cells with this compound seeding->treatment drug_prep->treatment incubation Incubate for 24-72h treatment->incubation assay_choice Assay? incubation->assay_choice mtt_add Add MTT reagent assay_choice->mtt_add MTT fix Fix with TCA assay_choice->fix SRB mtt_incubate Incubate 3-4h mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize read Read Absorbance solubilize->read stain Stain with SRB fix->stain wash Wash stain->wash srb_solubilize Add Tris Base wash->srb_solubilize srb_solubilize->read analyze Calculate % Viability / Inhibition read->analyze ic50 Determine IC50 analyze->ic50 end End ic50->end

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

Albendazole_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_apoptosis Apoptosis Induction This compound This compound tubulin β-Tubulin This compound->tubulin binds & inhibits microtubule Microtubule Disruption tubulin->microtubule leads to g2m G2/M Phase Arrest microtubule->g2m causes caspases Caspase Activation g2m->caspases triggers parp PARP Cleavage caspases->parp activates apoptosis Apoptosis parp->apoptosis results in

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

References

Application Notes: Developing an Albendazole-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albendazole, a member of the benzimidazole class of compounds, is a widely used anthelmintic drug.[1][2] Its primary mechanism of action involves binding to β-tubulin, thereby inhibiting microtubule polymerization, which leads to cell-cycle arrest and apoptosis.[1][3] Beyond its antiparasitic effects, this compound has demonstrated potent anti-neoplastic properties against various cancers, including colon, gastric, and pancreatic cancer.[1][4][5] However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical obstacle.[1][2]

The generation of this compound-resistant cell lines in vitro is a critical tool for researchers. These models are essential for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new combination therapies.[6][7] This document provides a comprehensive protocol for the development and characterization of an this compound-resistant cancer cell line.

Mechanism of this compound Action and Resistance

The principal molecular target of this compound is β-tubulin.[8][9] By binding to β-tubulin subunits, it prevents their polymerization into microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[1]

The primary mechanism of resistance to benzimidazoles is associated with specific mutations in the β-tubulin gene.[8][10][11] These mutations can alter the drug's binding site, reducing its affinity for β-tubulin and thereby diminishing its inhibitory effect.[9] While mutations in β-tubulin are the most well-documented resistance mechanism, other factors may contribute, such as the expression of drug efflux pumps or alterations in downstream signaling pathways that regulate apoptosis and cell survival.[1][12]

Experimental Protocols

Phase 1: Characterization of Parental Cell Line

The initial step is to determine the baseline sensitivity of the parental cancer cell line to this compound. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%.[6][7]

Protocol 1: Determination of this compound IC50 using MTT Assay

  • Cell Seeding:

    • Harvest logarithmically growing parental cells using trypsin-EDTA.[7]

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform a serial dilution of this compound in complete culture medium to create a range of concentrations. A wide range is recommended for the initial determination (e.g., 0.01 µM to 100 µM).[13][14]

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various this compound concentrations. Include "vehicle control" wells with medium and the highest concentration of DMSO used (typically <0.1%).

    • Incubate the plate for 48 to 72 hours.[6]

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve with drug concentration on the x-axis (log scale) and percent viability on the y-axis.

    • Determine the IC50 value using non-linear regression analysis.[6][15]

Phase 2: Induction of this compound Resistance

The development of a resistant cell line is typically achieved by continuous exposure to gradually increasing concentrations of the drug.[6][16] This method mimics the clinical development of acquired resistance.[16]

Protocol 2: Stepwise Dose-Escalation for Resistance Induction

  • Initial Exposure:

    • Culture the parental cell line in complete medium containing this compound at a starting concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth), determined from the initial dose-response curve.[6]

  • Monitoring and Passaging:

    • Monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, debris). Significant cell death (often >50%) is expected initially.[16]

    • Replace the drug-containing medium every 2-3 days.

    • When the surviving cells repopulate the flask and reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the new culture flasks.[17]

  • Dose Escalation:

    • Once the cells exhibit stable growth and morphology at a given concentration for 2-3 passages, increase the this compound concentration.[16]

    • A recommended increase is 1.5 to 2.0-fold the previous concentration.[6] If significant cell death occurs, reduce the fold-increase to 1.1 to 1.5-fold.[6]

    • Repeat this cycle of adaptation and dose-escalation. The entire process can take several months (3 to 18 months).[18]

  • Cryopreservation:

    • It is crucial to cryopreserve cell stocks at each successful concentration step.[6][17] This provides backups in case of contamination or cell death at a higher concentration.

Phase 3: Verification and Characterization of the Resistant Cell Line

Once the cells can proliferate steadily at a significantly higher this compound concentration (e.g., 5-10 times the parental IC50), the resistance must be confirmed and characterized.

Protocol 3: Confirmation of Resistance

  • Determine the IC50 of the Resistant Line:

    • Using the same MTT assay protocol (Protocol 1), determine the IC50 value for the newly developed resistant cell line.

    • Run the assay in parallel with the parental cell line for direct comparison.[7]

  • Calculate the Resistance Index (RI):

    • The RI is a quantitative measure of the degree of resistance.

    • Calculate the RI using the formula: RI = IC50 of Resistant Cells / IC50 of Parental Cells .[16]

    • An RI significantly greater than 1 confirms the development of resistance.[16]

  • Assess Stability of Resistance:

    • Culture the resistant cell line in a drug-free medium for several passages (e.g., 4-6 weeks).[7]

    • Re-determine the IC50. If the IC50 remains high, the resistance phenotype is stable. If it decreases, the resistance may be transient.

Data Presentation

Table 1: Example this compound IC50 Values in Parental Cancer Cell Lines

Cell Line Cancer Type Reported IC50 (µM) Citation
SCC-25 Head and Neck Squamous Cell Carcinoma 0.53 [13]
A549 Non-small Cell Lung Cancer 2.26 [13]
SW1990 Pancreatic Cancer Dose-dependent decrease in growth [4]
PANC-1 Pancreatic Cancer Dose-dependent decrease in growth [4]
SNU-16 Gastric Cancer ~50 µM showed significant cytotoxicity [5]

| SNU-1 | Gastric Cancer | ~50 µM showed significant cytotoxicity |[5] |

Table 2: Hypothetical Dose-Escalation Schedule Assuming a parental IC50 of 0.5 µM and a starting concentration of IC20 (~0.1 µM)

StepThis compound Conc. (µM)TargetDuration (Approx.)Observations
10.1Adaptation2-3 WeeksHigh initial cell death, slow recovery
20.2Escalation2-3 WeeksModerate cell death, improved recovery rate
30.4Escalation2-3 WeeksCell growth stabilizes, morphology normalizes
40.8Escalation2-3 WeeksStable proliferation
51.5Escalation2-3 WeeksStable proliferation
63.0Maintenance & VerificationOngoingCells proliferate steadily, proceed to IC50 re-evaluation

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for developing and verifying an this compound-resistant cell line.

G start Start: Parental Cell Line ic50_parental Protocol 1: Determine Parental IC50 (e.g., MTT Assay) start->ic50_parental culture_start Protocol 2: Culture with low-dose ABZ (e.g., IC20) ic50_parental->culture_start monitor Monitor Cell Recovery & Proliferation culture_start->monitor passage Passage Cells at 70-80% Confluency monitor->passage cryo Cryopreserve Cell Stock passage->cryo stable Stable Proliferation at Target Concentration? passage->stable increase_dose Increase ABZ Concentration (1.5x - 2.0x) increase_dose->monitor stable->increase_dose Yes ic50_resistant Protocol 3: Determine Resistant IC50 (Parallel with Parental) stable->ic50_resistant No (Target Reached) calculate_ri Calculate Resistance Index (RI) ic50_resistant->calculate_ri characterize Further Characterization: - Stability Assay - Mechanism Studies calculate_ri->characterize end End: Verified Resistant Cell Line characterize->end

Workflow for developing an this compound-resistant cell line.
Signaling Pathway of this compound Action and Resistance

This diagram illustrates the primary mechanism of this compound's effect on microtubules and how β-tubulin mutations confer resistance.

G cluster_0 Drug-Sensitive Cell cluster_1 Drug-Resistant Cell ABZ_S This compound Polymerization_S Microtubule Polymerization ABZ_S->Polymerization_S Inhibits Tubulin_S α/β-Tubulin Dimers (Wild-Type β-Tubulin) Tubulin_S->Polymerization_S Assembles Microtubules_S Functional Microtubules Polymerization_S->Microtubules_S Arrest_S G2/M Cell Cycle Arrest & Apoptosis Polymerization_S->Arrest_S Disruption leads to ABZ_R This compound Polymerization_R Microtubule Polymerization ABZ_R->Polymerization_R Fails to Inhibit Tubulin_R α/β-Tubulin Dimers (Mutated β-Tubulin) Tubulin_R->Polymerization_R Assembles Microtubules_R Functional Microtubules Polymerization_R->Microtubules_R Proliferation_R Continued Cell Proliferation Microtubules_R->Proliferation_R Allows Note Key Resistance Mechanism: Point mutations in the β-tubulin gene reduce this compound binding affinity.

Mechanism of this compound action and β-tubulin-mediated resistance.

References

Application Notes and Protocols for Albendazole Formulation in Animal Models of Neurocysticercosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocysticercosis (NCC), a parasitic infection of the central nervous system caused by the larval stage of the tapeworm Taenia solium, is a major cause of acquired epilepsy worldwide.[1] Albendazole, a benzimidazole anthelmintic, is a primary drug for the treatment of NCC.[1][2] Its efficacy is dependent on its formulation and administration, which significantly impact its bioavailability. These application notes provide detailed protocols for the preparation and administration of this compound formulations in rodent models of neurocysticercosis, along with a summary of its pharmacokinetics and efficacy.

Data Presentation

Pharmacokinetic Parameters of this compound Formulations in Rodents

The oral bioavailability of this compound is generally low and can be influenced by the formulation. The following table summarizes key pharmacokinetic parameters of this compound's active metabolite, this compound sulfoxide (ABZ-SO), in rats following oral administration of different formulations.

FormulationAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
This compound Suspension (Control)Wistar Rats50 mg/kg~1.5~4~10[3]
This compound NanosuspensionWistar Rats50 mg/kg~3.0~2~25[3]
Racemic-ABZ-SORats10 mg/kgNot SpecifiedNot SpecifiedHigher for (-)-ABZ-SO[3]
This compound + PraziquantelHuman Patients15 mg/kg/day ABZIncreased by ~50%ShorterIncreased by ~50%[4]
Efficacy of this compound in Animal and Clinical Models of Neurocysticercosis

The efficacy of this compound is typically measured by the reduction in the number and size of cysts, as well as clinical outcomes such as seizure control.

Treatment RegimenModelEfficacy OutcomeResultReference
This compound (15 mg/kg/day for 30 days)Human (Parenchymal NCC)Cyst Reduction86% improvement in the number of cystic lesions.[5][5][6]
This compound (400 mg for 3 days)Human (Taeniasis)Cure Rate96.4%[7]
This compound vs. PraziquantelHuman (Parenchymal NCC)Total Disappearance of CystsOdds Ratio = 2.30 (in favor of this compound)[8][9]
This compound vs. PraziquantelHuman (Parenchymal NCC)Seizure ControlIncidence Rate Ratio = 4.94 (in favor of this compound)[8][9]
This compound/Nitazoxanide CombinationMurine (T. crassiceps)HistopathologySignificant decrease in inflammation and parasite destruction[2]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in Carboxymethyl Cellulose (CMC) for Oral Gavage

This protocol is suitable for administering a suspension of this compound to rodents via oral gavage.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium salt (CMC)

  • Sterile distilled water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Syringes and gavage needles

Procedure:

  • Prepare the 0.5% CMC Vehicle:

    • Weigh the required amount of CMC (e.g., 0.5 g for 100 mL).

    • Slowly add the CMC powder to a beaker containing the desired volume of sterile distilled water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 20 mg/mL suspension, weigh 200 mg of this compound for a final volume of 10 mL.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste.

    • Gradually add the remaining CMC vehicle to the paste while continuously mixing to ensure a homogenous suspension. A homogenizer can also be used for this step.

    • Vortex the suspension thoroughly before each administration to ensure uniform distribution of the drug.

Protocol 2: Preparation of this compound in Honey for Voluntary Ingestion

This protocol offers a less stressful alternative to oral gavage, particularly for mice.

Materials:

  • This compound powder

  • Commercially available honey

  • Sterile distilled water (optional, for dilution)

  • Small weighing boats or containers

  • Micropipette

Procedure:

  • Prepare the this compound-Honey Mixture:

    • Weigh the required amount of this compound powder.

    • In a small weighing boat, mix the this compound powder with a predetermined volume of honey. The ratio of this compound to honey should be optimized to ensure the animal consumes the entire dose.

    • If necessary, a small amount of sterile distilled water can be added to achieve a suitable consistency for pipetting.

    • Mix thoroughly until a homogenous paste is formed.

  • Administration:

    • Present the this compound-honey mixture to the animal in a small dish or at the tip of a pipette.

    • Observe the animal to ensure it consumes the entire dose.

Mandatory Visualization

This compound Mechanism of Action

Albendazole_Mechanism cluster_parasite Parasite Cell This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits Glucose Glucose Uptake Microtubule->Glucose Disrupts ATP ATP Production Glucose->ATP Leads to decreased Death Parasite Death ATP->Death Results in Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Sampling cluster_analysis Analysis cluster_outcome Outcome AnimalModel Induce Neurocysticercosis in Animal Model (e.g., Rats/Mice) Administration Oral Administration of Formulations (Gavage or Voluntary Ingestion) AnimalModel->Administration Formulation Prepare this compound Formulations (e.g., Suspension, Nanosuspension) Formulation->Administration BloodSampling Collect Blood Samples at Pre-defined Time Points Administration->BloodSampling BrainHarvest Harvest Brain Tissue at Study Endpoint Administration->BrainHarvest PK_Analysis Pharmacokinetic Analysis (LC-MS/MS for ABZ-SO levels) BloodSampling->PK_Analysis Efficacy_Analysis Efficacy Assessment (Cyst Quantification, Histopathology) BrainHarvest->Efficacy_Analysis Data Data Analysis and Comparison of Formulations PK_Analysis->Data Efficacy_Analysis->Data

References

Application Notes: In Vivo Efficacy Testing of Albendazole in a Murine Model of Echinococcosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Echinococcosis, a zoonotic disease caused by the larval stage (metacestode) of Echinococcus tapeworms, presents a significant global health challenge. Cystic echinococcosis (CE), caused by E. granulosus, and alveolar echinococcosis (AE), caused by E. multilocularis, are the two main forms affecting humans.[1][2] The primary chemotherapeutic agent used is Albendazole (ABZ), a benzimidazole carbamate.[3][4] However, its efficacy can be limited by poor water solubility and variable absorption, often necessitating long-term treatment and facing challenges with drug resistance and side effects.[5][6] Therefore, the development and evaluation of new ABZ formulations or combination therapies are crucial.

The murine model of secondary echinococcosis is an indispensable tool for preclinical evaluation of novel therapeutic strategies.[1] This model, typically established by intraperitoneal (IP) inoculation of E. granulosus protoscoleces (PSCs), allows for the consistent development of cysts, providing a robust platform to assess the in vivo efficacy of anthelmintic compounds.[1][7] These application notes provide detailed protocols for establishing the murine model, administering treatment, and evaluating the efficacy of this compound.

Experimental Protocols

Protocol 1: Murine Model of Secondary Cystic Echinococcosis

This protocol details the establishment of a secondary infection model, which is widely used for testing chemotherapeutics.[1]

1. Materials and Reagents:

  • Animals: Female BALB/c mice, 6-8 weeks old.[5][8]

  • Parasites: Echinococcus granulosus protoscoleces (PSCs) obtained from fertile hydatid cysts of naturally infected intermediate hosts (e.g., sheep, cattle).

  • Reagents: Sterile phosphate-buffered saline (PBS), 1% eosin stain, antibiotics (e.g., gentamicin).

  • Equipment: Laminar flow hood, sterile surgical instruments, centrifuge, microscope, syringes, and needles.

2. Protoscolex Preparation and Viability Assessment: a. Aseptically collect hydatid fluid containing PSCs from fertile cysts. b. Wash the PSCs three to four times with sterile PBS supplemented with antibiotics to remove cyst debris. c. Assess PSC viability using the 1% eosin exclusion test; viable protoscoleces will remain unstained, while non-viable ones will stain red.[9] Only use preparations with >95% viability for infection.[9]

3. Infection Procedure: a. Adjust the concentration of viable PSCs in sterile PBS. b. Infect mice via intraperitoneal (IP) injection with approximately 2,000 viable PSCs in a volume of 0.5 mL.[10] c. House the infected mice under standard laboratory conditions for 6 to 9 months to allow for the development of secondary hydatid cysts.[5][8][11] The model involves an early pre-encystment stage and a later chronic stage where cysts grow slowly.[1]

Protocol 2: this compound Formulation and Administration

This protocol describes the preparation and oral administration of this compound.

1. Materials and Reagents:

  • This compound (ABZ) powder.

  • Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO, or water for soluble salt formulations).[5]

  • Oral gavage needles.

  • Syringes.

2. Formulation Preparation: a. Prepare a homogenous suspension of ABZ in the chosen vehicle. For example, for a 10 mg/kg dose in a 25g mouse, a 1.25 mg/mL suspension would allow for a 0.2 mL administration volume. b. Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

3. Administration Protocol: a. At 6-9 months post-infection, randomly assign mice to treatment and control groups (n=5-10 per group).[11] b. Administer ABZ orally via gavage. Common treatment regimens include:

  • 10 mg/kg body weight, once daily for 30 days.[5][8]
  • 0.5 mg/kg body weight, every 12 hours for 15 days.[12] c. The control group should receive an equivalent volume of the vehicle alone.

Protocol 3: Efficacy Evaluation

This protocol outlines the primary endpoints for assessing treatment efficacy.

1. Materials and Equipment:

  • Euthanasia supplies (e.g., CO2 chamber).

  • Sterile surgical instruments.

  • Petri dishes.

  • Analytical balance.

  • Calipers.

  • Fixatives for histology (e.g., 4% paraformaldehyde).

2. Necropsy and Cyst Recovery: a. At the end of the treatment period (e.g., 12-24 hours after the last dose), euthanize the mice.[12] b. Perform a necropsy and carefully dissect the abdominal cavity to recover all hydatid cysts.[5]

3. Efficacy Assessment: a. Cyst Weight (Primary Endpoint): Carefully remove any adherent host tissue from the cysts, blot them dry, and measure the total wet weight of all cysts from each mouse.[8][13] b. Cyst Size/Number: Measure the diameter or volume of individual cysts and count the total number of cysts per mouse.[10][13][14] c. Calculation of Efficacy: Calculate the treatment efficacy as the percentage reduction in the mean cyst weight of the treated group compared to the untreated control group.[5][8] d. Histopathology and Microscopy (Optional): Fix representative cysts in 4% paraformaldehyde for histological analysis (e.g., H&E staining).[7] Further analysis using transmission or scanning electron microscopy can reveal ultrastructural damage to the germinal and laminated layers of the cyst wall.[5][8][12][13]

Data Presentation

Quantitative data from representative studies are summarized below to illustrate expected outcomes.

Table 1: Efficacy of Different this compound Formulations in BALB/c Mice (Data sourced from Ceballos et al., 2020)[5]

Treatment Group (10 mg/kg/day for 30 days)Mean Cyst Weight (g) ± SDEfficacy (% Reduction)
Control (Vehicle)3.3 ± 0.9-
This compound (ABZ)2.1 ± 0.536.4%
This compound Sodium Salt (ABZ-Na)1.0 ± 0.669.0%
Ricobendazole Sodium Salt (RBZ-Na)1.9 ± 0.841.0%
(R)-(+)-RBZ-Na1.4 ± 0.756.2%

Table 2: Efficacy of this compound Combination Therapy (Data sourced from Zhang et al., 2021)[6]

Treatment Group (for 6 weeks)Mean Cyst Weight (g) ± SDInhibition Rate (%)
Control (Untreated)13.1 ± 2.2-
This compound (ABZ)7.1 ± 1.745.8%
rAd-mIL-28B8.3 ± 3.536.6%
ABZ + rAd-mIL-28B5.8 ± 1.455.7%

Table 3: Effect of this compound Dosing Regimen (Data sourced from Lorenzana et al., 2008)[12]

Treatment Group (0.5 mg/kg)Outcome
Untreated ControlCysts developed normally
ABZ every 48h for 30 daysNo positive clinical response
ABZ every 12h for 15 daysClinically effective

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Model Establishment cluster_treat Phase 2: Treatment cluster_eval Phase 3: Efficacy Assessment PSC_prep Protoscolex (PSC) Preparation & Viability Test Infection Animal Infection (IP, 2000 PSCs/mouse) PSC_prep->Infection Development Cyst Development (6-9 Months) Infection->Development Allocation Group Allocation (Control vs. Treatment) Development->Allocation Treatment Treatment Period (e.g., ABZ Oral Gavage for 30 Days) Allocation->Treatment Euthanasia Euthanasia & Cyst Collection Treatment->Euthanasia Assessment Primary Endpoint Assessment (Cyst Weight & Size) Euthanasia->Assessment Histo Secondary Analysis (Histology, Microscopy) Assessment->Histo Analysis Data Analysis & Efficacy Calculation Assessment->Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Mechanism of Action of this compound

G ABZ This compound Tubulin Parasite β-tubulin ABZ->Tubulin Binds to Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Disrupt Disrupted Microtubule Cytoskeleton Polymer->Disrupt Impair Impaired Glucose Uptake & Vesicular Transport Disrupt->Impair Death Parasite Death Impair->Death

Caption: this compound's mechanism via β-tubulin binding.

References

Application Notes: Spectrophotometric Determination of Albendazole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in the treatment of various parasitic worm infestations in humans and animals. Its mechanism of action involves inhibiting the polymerization of tubulin, leading to the disruption of vital cellular processes in the parasite[1][2]. The accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring dosage uniformity, therapeutic efficacy, and patient safety. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for routine quality control analysis[3][4].

This document provides detailed protocols for three distinct spectrophotometric methods for the determination of this compound:

  • Method A: Direct UV Spectrophotometry. A straightforward method based on the inherent UV absorbance of the this compound molecule.

  • Method B: Visible Spectrophotometry via Charge-Transfer Complexation. A colorimetric method based on the formation of a colored complex between this compound and iodine.

  • Method C: Visible Spectrophotometry via Ion-Pair Complexation. A colorimetric method involving the formation of a colored ion-pair complex with phenol red.

These methods are applicable for the analysis of this compound in bulk drug form as well as in commercial pharmaceutical preparations like tablets and suspensions.

General Experimental Workflow

The general workflow for the spectrophotometric analysis of this compound in pharmaceutical formulations is outlined below.

G cluster_prep Preparation cluster_process Processing cluster_assay Assay cluster_analysis Data Analysis A Standard this compound D Prepare Standard Stock & Working Solutions A->D B Pharmaceutical Formulation (Tablet/Suspension) E Extract this compound from Formulation B->E C Reagents & Solvents C->D C->E F Perform Reaction (for Colorimetric Methods) D->F Standards G Measure Absorbance (Spectrophotometer) D->G Direct UV E->F Samples E->G Direct UV F->G H Construct Calibration Curve G->H I Calculate Concentration of this compound in Sample G->I H->I

Caption: General workflow for spectrophotometric analysis of this compound.

Method A: Direct UV Spectrophotometry

Principle

This method relies on the intrinsic ultraviolet absorbance of this compound in a suitable solvent. The absorbance is measured at the wavelength of maximum absorption (λmax), and the concentration is determined using a calibration curve prepared from standard solutions. Various solvents can be used, with acidic media being common to ensure solubility and consistent spectral characteristics. A solution of this compound in methanolic glacial acetic acid, for instance, shows a maximum absorbance at 235 nm[5].

Experimental Protocol

  • Solvent Preparation: Prepare a solvent mixture of methanolic glacial acetic acid or 0.1 N HCl with 0.05% sodium lauryl sulphate (SLS)[6].

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of pure this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent[5].

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations in the range of 2.5 to 25 µg/mL[1][5].

  • Sample Preparation:

    • Tablets: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of solvent, shake for 20 minutes, and then dilute to the mark. Filter the solution through Whatman No. 41 filter paper[5]. Dilute 1 mL of the filtrate to 100 mL with the solvent to get a theoretical concentration of 10 µg/mL[5].

    • Suspensions: Measure a volume of the suspension equivalent to 100 mg of this compound and process it as described for the tablet powder[5].

  • Spectrophotometric Measurement:

    • Scan the working standard solutions over the range of 200-400 nm to determine the λmax against a solvent blank. The λmax is typically observed around 229 nm, 235 nm, or 295 nm depending on the solvent system[3][5][6].

    • Measure the absorbance of all standard and sample solutions at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration of the working standards. Determine the concentration of this compound in the sample solutions from the calibration curve using the linear regression equation.

Data Presentation

ParameterValueReference
λmax 229 nm (in 0.1 N HCl with 0.05% SLS)[6]
237 nm (in diluted glacial acetic acid)[1]
295 nm (in Dimethyl Formamide)[3]
Linearity Range 4 - 20 µg/mL[6]
5 - 25 µg/mL[1][3]
Correlation Coefficient (r²) 0.9996[6]
0.999[1]
% Recovery > 97%[6]
99.3% - 99.4%[1]

Method B: Visible Spectrophotometry via Charge-Transfer Complexation with Iodine

Principle

This colorimetric method is based on the formation of a charge-transfer (CT) complex between this compound, which acts as an electron donor (n-donor), and iodine, which acts as an electron acceptor (σ-acceptor)[7][8][9]. The reaction, carried out in a non-polar solvent like dichloromethane, produces a wine-red colored product that can be quantified spectrophotometrically[8][10].

G A This compound (n-donor) C Charge-Transfer Complex [ALB → I₂] A->C + I₂ (in Dichloromethane) B Iodine (I₂) (σ-acceptor) B->C D Radical Ion Pair [ALB•⁺][I₂•⁻] C->D Dissociation

Caption: Formation of the this compound-Iodine charge-transfer complex.

Experimental Protocol

  • Reagent Preparation: Prepare a 0.3% (w/v) solution of iodine in dichloromethane[7][8].

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of dichloromethane (DCM)[7].

  • Working Standard Solutions: Prepare working standards in the range of 8.0 - 240 µg/mL by appropriate dilution of the stock solution with DCM[7][8].

  • Sample Preparation (Tablets):

    • Weigh and powder 10 tablets (e.g., 400 mg this compound each).

    • Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 60 mL of DCM, shake thoroughly for 15-20 minutes, and dilute to the mark with DCM.

    • Filter using Whatman No. 42 filter paper, discarding the first 10 mL of filtrate.

    • Dilute the filtrate appropriately with DCM to obtain a concentration within the assay's linear range[7].

  • Assay Procedure:

    • Into a series of 5 mL volumetric flasks, pipette varying aliquots of the standard or sample solutions.

    • Add 1 mL of the 0.3% iodine solution to each flask[7][8].

    • Dilute to the mark with DCM, mix well, and allow to stand for 5 minutes[7].

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting wine-red solutions at 380 nm against a reagent blank (1 mL of iodine solution diluted to 5 mL with DCM)[7][8][9].

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of this compound in the samples from the regression equation.

Data Presentation

ParameterValueReference
λmax 380 nm[7][8][9]
Linearity Range 8.0 - 240 µg/mL[7][8]
Molar Absorptivity 1.17 x 10³ L mol⁻¹ cm⁻¹[7][8]
Limit of Detection (LOD) 0.69 µg/mL[7][8]
Limit of Quantification (LOQ) 2.08 µg/mL[7][8]
% Recovery 98.3 ± 2.3%[8]

Method C: Visible Spectrophotometry via Ion-Pair Complexation with Phenol Red

Principle

This method is based on the formation of a yellow-colored ion-pair complex between the basic this compound molecule and the acidic dye, phenol red, in an organic solvent like acetone. The intensity of the color produced is directly proportional to the concentration of this compound and can be measured spectrophotometrically[11].

Experimental Protocol

  • Reagent Preparation (0.05% Phenol Red): Dissolve 50 mg of phenol red in a minimum amount of acetone and dilute to 100 mL in a volumetric flask with acetone[11].

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound, dissolve in a minimal amount of acetone with shaking, and dilute to 100 mL with acetone in a volumetric flask[11].

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with acetone to achieve concentrations in the range of 100 - 1000 µg/mL[11].

  • Sample Preparation: Prepare a stock solution from the pharmaceutical formulation (tablets or suspension) in acetone, similar to the methods described previously, to obtain a theoretical concentration of 1000 µg/mL of this compound.

  • Assay Procedure:

    • Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 1 mL to 10 mL) of the standard stock solution (or sample stock solution) to create the calibration range.

    • Add 1 mL of the 0.05% phenol red solution to each flask.

    • Dilute to the mark with acetone and mix well.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the yellow-colored solutions at 480 nm against a reagent blank[11]. The complex is reported to be stable for at least two hours[11].

  • Quantification: Construct a calibration curve and determine the concentration of this compound in the samples using the linear regression equation.

Data Presentation

ParameterValueReference
λmax 480 nm[11]
Linearity Range 100 - 1000 µg/mL[11]
Correlation Coefficient (r²) 0.999[11]
Limit of Detection (LOD) 55.76 µg/mL[11]
Limit of Quantification (LOQ) 82.17 µg/mL[11]

Method Selection Guide

The choice of method depends on the available instrumentation, required sensitivity, and the nature of the sample matrix.

G Start Start: Select Assay for This compound Quantification Q1 Is a UV-Vis Spectrophotometer with UV range available? Start->Q1 A1 Method A: Direct UV - Simple, rapid, no derivatization - Good for routine QC Q1->A1 Yes Q3 Are interfering substances absorbing in the UV range present? Q1->Q3 No (Visible Only) Q2 Is higher sensitivity (LOD < 1 µg/mL) required? A1->Q2 Q2->A1 No A2 Method B: Iodine CT-Complex - High sensitivity - Requires colorimetric reaction Q2->A2 Yes Q3->A2 Yes A3 Method C: Phenol Red Ion-Pair - Good for higher concentrations - Less sensitive Q3->A3 No

Caption: Decision tree for selecting a suitable spectrophotometric method.

References

Application Notes and Protocols: Assessing Albendazole's Effect on Tumor Growth in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the anti-tumor efficacy of Albendazole (ABZ) in xenograft models. The protocols outlined below cover in vivo tumor growth assessment, and ex vivo analyses including immunohistochemistry and Western blotting to elucidate the underlying mechanisms of action.

Introduction

This compound, a benzimidazole anthelmintic agent, has demonstrated potent anti-cancer properties in various preclinical studies.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin, leading to mitotic arrest and subsequent apoptosis.[1][3] Furthermore, this compound has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis, by downregulating key factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[1][4][5] Recent studies also suggest that this compound may modulate the tumor microenvironment and enhance anti-tumor immunity.[6] This protocol provides a detailed framework for assessing the therapeutic potential of this compound in vivo using xenograft mouse models.

Key Experimental Protocols

In Vivo Xenograft Model and this compound Treatment

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HT-29 colorectal cancer cells, OVCAR-3 ovarian cancer cells)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • This compound (ABZ)

  • Vehicle control (e.g., 25% w/v Hydroxypropyl-β-cyclodextrin)[5]

  • Sterile PBS, cell culture medium, and syringes

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or serum-free medium to the desired concentration (e.g., 2 x 10^6 cells/100 µL).[5][7] Keep cells on ice to maintain viability.[7]

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[5]

  • This compound Administration:

    • Prepare this compound in a suitable vehicle. For example, solubilize in 25% HPβCD (w/v in dH2O).[5]

    • Administer this compound to the treatment group via the desired route. Intraperitoneal (i.p.) injection has been shown to be effective.[3][9] A range of doses can be tested, for instance, 25 mg/kg or 50 mg/kg.[3][5]

    • Administer the vehicle alone to the control group.

    • The dosing schedule can vary, for example, once daily, every other day, or once weekly.[5][6][9]

  • Tumor Volume and Body Weight Measurement:

    • Measure the tumor dimensions (length and width) twice weekly using digital calipers.[10]

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[10][11]

    • Record the body weight of each mouse at each measurement to monitor for toxicity.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).[8]

Immunohistochemistry (IHC) for Biomarker Analysis

IHC is used to detect the presence and localization of specific proteins within the tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4 µm)[8]

  • Xylene and graded ethanol series for deparaffinization and rehydration[12]

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-CD31 for angiogenesis, anti-cleaved caspase-3 for apoptosis)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE slides in xylene and rehydrate through a graded series of ethanol to water.[12]

  • Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites.[12]

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the slides with the primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).

  • Counterstaining: Counterstain the slides with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a coverslip.

  • Imaging and Analysis: Acquire images using a light microscope and quantify the staining intensity and percentage of positive cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to quantify the expression levels of specific proteins in tumor lysates.[13]

Materials:

  • Frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14][15]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-VEGF, anti-HIF-1α, anti-β-tubulin, anti-cleaved PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer.[15][16] Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Effect of this compound on Tumor Growth in Xenograft Model

Treatment GroupNumber of Mice (n)Initial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Final Tumor Weight (g) (Mean ± SD)
Vehicle Control8102 ± 151580 ± 250-1.6 ± 0.3
This compound (25 mg/kg)8105 ± 18850 ± 18046.20.9 ± 0.2
This compound (50 mg/kg)8101 ± 12520 ± 15067.10.5 ± 0.1

Table 2: Ex Vivo Analysis of Tumors Treated with this compound

Treatment GroupKi-67 Positive Cells (%) (Mean ± SD)Microvessel Density (CD31+ vessels/field) (Mean ± SD)Cleaved Caspase-3 Positive Cells (%) (Mean ± SD)Relative Protein Expression (Fold Change vs. Control)
VEGF
Vehicle Control75 ± 825 ± 45 ± 21.0
This compound (50 mg/kg)30 ± 510 ± 325 ± 60.4

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound / Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint & Tumor Excision monitoring->endpoint ex_vivo Ex Vivo Analyses endpoint->ex_vivo ihc Immunohistochemistry ex_vivo->ihc wb Western Blotting ex_vivo->wb data_analysis Data Analysis & Interpretation ihc->data_analysis wb->data_analysis albendazole_moa cluster_microtubule Microtubule Disruption cluster_angiogenesis Anti-Angiogenesis This compound This compound tubulin β-Tubulin Binding This compound->tubulin hif1a HIF-1α Inhibition This compound->hif1a microtubule Inhibition of Microtubule Polymerization tubulin->microtubule g2m G2/M Phase Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis vegf VEGF Downregulation hif1a->vegf angiogenesis Inhibition of Angiogenesis vegf->angiogenesis

References

Application Notes: Utilizing Albendazole to Investigate Blood-Brain Barrier Penetration of Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier poses a significant challenge for the delivery of therapeutics to the brain. Benzimidazoles are a class of broad-spectrum anthelmintic agents. One of its prominent members, albendazole, is FDA-approved for treating parasitic worm infections, including parenchymal neurocysticercosis, a condition caused by the larval forms of the pork tapeworm, Taenia solium, in the brain.[2] The effectiveness of this compound in treating neurocysticercosis underscores its ability to penetrate the BBB, making it an important model compound for studying the mechanisms governing the CNS entry of the benzimidazole class of drugs.

This compound itself is poorly absorbed after oral administration and is rapidly and extensively metabolized, primarily in the liver, to its active metabolite, this compound sulfoxide (ASOX).[3][4] ASOX is the moiety responsible for the therapeutic effect and is capable of crossing the BBB.[3][5] Further metabolism leads to the inactive this compound sulfone (ASON).[6] Understanding the pharmacokinetic profile of this compound and its metabolites, particularly their ability to cross the BBB, is crucial for optimizing treatment regimens for neurological infections and for designing new benzimidazole-based drugs with improved CNS penetration.

Mechanisms of this compound Penetration Across the Blood-Brain Barrier

The primary mechanism by which this compound's active metabolite, this compound sulfoxide (ASOX), crosses the BBB is believed to be passive diffusion.[5][6] Studies analyzing the concentrations of ASOX enantiomers, (+)-ASOX and (-)-ASOX, in the cerebrospinal fluid (CSF) of patients with neurocysticercosis found that the transport is not enantioselective.[5][6] This suggests that a carrier-mediated transport system, which would typically exhibit stereoselectivity, is not the primary route of entry.

While passive diffusion is a key factor, the role of active efflux transporters, such as P-glycoprotein (P-gp), at the BBB cannot be entirely dismissed for all benzimidazoles.[4] These ATP-binding cassette (ABC) transporters actively pump a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS penetration.[7][8][9][10] Although some in silico studies have predicted that this compound is not a P-gp substrate, concomitant administration of praziquantel, a known P-gp inhibitor, has been shown to increase plasma concentrations of ASOX.[4][11] This interaction suggests a potential role for P-gp in the overall disposition of this compound or its metabolites, which may indirectly influence its concentration gradient and subsequent diffusion into the CNS.[4]

Diagram 1: this compound Metabolism and CNS Penetration

Albendazole_Metabolism_BBB_Penetration cluster_cns Central Nervous System (CNS) cluster_bbb Blood-Brain Barrier ABZ This compound (ABZ) ASOX This compound Sulfoxide (ASOX) (Active Metabolite) ABZ->ASOX Hepatic Oxidation ASON This compound Sulfone (ASON) (Inactive Metabolite) ASOX->ASON Oxidation bbb_label Passive Diffusion ASOX->bbb_label ASOX_CNS ASOX ASON_CNS ASON ASOX_CNS->ASON_CNS Metabolism bbb_label->ASOX_CNS

Caption: Metabolic pathway of this compound and its penetration into the CNS.

Quantitative Data on this compound BBB Penetration

The penetration of this compound's metabolites into the CNS has been quantified in both human and animal studies. The data is typically presented as the ratio of the drug concentration in the cerebrospinal fluid (CSF) to that in the plasma.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Plasma and CSF

Metabolite Subject Plasma/CSF Ratio (Mean) 95% Confidence Interval CSF Elimination Half-life (hours) Notes Reference
(+)-ASOX Human 2.6 1.9 - 3.3 2.5 Transport is not enantioselective, suggesting passive diffusion. [5][6]
(-)-ASOX Human 2.7 1.8 - 3.7 2.5 Concentrations of (+)-ASOX in CSF are about three times greater than (-)-ASOX. [5][6]
ASON Human 3.0 2.3 - 3.8 2.6 ASOX concentrations in CSF are ~20 times higher than ASON. [5][6]

| ASOX (total) | Rat | Not reported | - | Not reported | Co-administration with nitazoxanide did not significantly affect ASOX levels in plasma or CSF. |[12] |

Table 2: Concentration of this compound Metabolites in Human CSF

Metabolite Dose CSF Concentration Range (ng/mL) Reference
(+)-ASOX 7.5 mg/kg every 12h 37 - 386 [5]
(-)-ASOX 7.5 mg/kg every 12h Up to 88 (some near limit of quantification) [5]

| ASON | 7.5 mg/kg every 12h | 2 - 22 |[5] |

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound BBB Penetration in a Rodent Model

This protocol is adapted from methodologies used in pharmacokinetic studies in rats.[12] It aims to determine the concentration of this compound and its metabolites in plasma and CSF over time.

Objective: To quantify the brain penetration of this compound by measuring its metabolite concentrations in plasma and CSF.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle for oral administration (e.g., aqueous suspension)

  • Anesthetics (e.g., Ketamine/Xylazine)

  • Heparinized tubes for blood collection

  • Microcentrifuge tubes for CSF collection

  • Surgical tools for cannulation

  • LC-MS/MS system for analysis

Methodology:

  • Animal Preparation and Cannulation:

    • Anesthetize rats via intraperitoneal injection of Ketamine (50 mg/kg) and Xylazine (10 mg/kg).

    • For CSF collection, perform cannulation of the cisterna magna.[12]

    • For blood collection, cannulate the jugular or femoral vein.

    • Allow animals to recover from surgery before drug administration.

  • Drug Administration:

    • Administer a single oral dose of this compound (e.g., 15 mg/kg) to the rats.[12]

  • Sample Collection:

    • Collect serial blood (~0.6 mL) and CSF (~20 µL) samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 16 hours) post-administration.[12]

    • Collect blood in heparinized tubes. Centrifuge at 3,000 rpm for 10 minutes to separate plasma.

    • Immediately store plasma and CSF samples at -70°C until analysis.

  • Sample Analysis:

    • Determine the concentrations of this compound sulfoxide (ASOX) and this compound sulfone (ASON) in plasma and CSF samples using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis:

    • Plot the mean plasma and CSF concentrations of each metabolite versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both plasma and CSF.

    • Calculate the CSF/plasma concentration ratio at each time point and the AUCCSF/AUCplasma ratio to determine the extent of BBB penetration.

Diagram 2: In Vivo BBB Penetration Study Workflow

InVivo_Workflow start Start: Animal Acclimation & Cannulation admin Drug Administration (e.g., Oral this compound) start->admin sampling Serial Sample Collection admin->sampling blood Blood (Plasma) sampling->blood csf Cerebrospinal Fluid (CSF) sampling->csf storage Sample Storage (-70°C) blood->storage csf->storage analysis LC-MS/MS Analysis (Quantify Metabolites) storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) analysis->pk_analysis ratio Calculate CSF/Plasma Ratio (BBB Penetration) pk_analysis->ratio end End: Report Findings ratio->end

Caption: Workflow for an in vivo study of this compound BBB penetration.

Protocol 2: In Vitro Assessment of Benzimidazole Permeability using a Transwell BBB Model

This protocol provides a general framework for using an in vitro BBB model to screen the permeability of benzimidazole compounds. These models typically consist of a monolayer of brain microvascular endothelial cells cultured on a semi-permeable membrane.[13][14][15][16]

Objective: To determine the apparent permeability coefficient (Papp) of a benzimidazole compound across a cellular model of the BBB.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size) and companion plates

  • Brain microvascular endothelial cells (e.g., bEnd.3, hCMEC/D3, or primary cells)[16]

  • Cell culture medium and supplements

  • Coating material for inserts (e.g., collagen, fibronectin)

  • Test benzimidazole compound (e.g., this compound) and a control compound with known permeability (e.g., Lucifer yellow for paracellular integrity)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Analytical instrumentation (e.g., LC-MS/MS, fluorescence plate reader)

Methodology:

  • Cell Culture and Model Establishment:

    • Coat Transwell inserts with an appropriate extracellular matrix protein to facilitate cell attachment and differentiation.

    • Seed the brain endothelial cells onto the apical (upper) chamber of the inserts at a high density.

    • Culture the cells until a confluent monolayer is formed. For more advanced models, co-culture with astrocytes or pericytes in the basolateral (lower) chamber can be performed to induce tighter barrier properties.[13][14]

    • Monitor the integrity of the cell monolayer by measuring the Trans-endothelial Electrical Resistance (TEER) using a voltohmmeter. The model is ready for the transport experiment when TEER values are high and stable.[15]

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the assay buffer containing the test benzimidazole compound at a known concentration to the apical chamber (donor).

    • Add fresh assay buffer to the basolateral chamber (receiver).

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time intervals (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer. A sample from the donor chamber should also be taken at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of substance appearance in the receiver chamber).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

Diagram 3: In Vitro Transwell BBB Permeability Assay

InVitro_Transwell cluster_setup Assay Setup cluster_procedure Experimental Procedure setup Apical Chamber (Donor) Add Test Compound (C₀) Endothelial Cell Monolayer Porous Membrane Basolateral Chamber (Receiver) Fresh Buffer incubate Incubate at 37°C setup:f3->incubate Start Experiment sample Sample Basolateral Chamber at Time Intervals (t) incubate->sample analyze Quantify Compound Concentration (Cr) sample->analyze calculate Calculate Papp Value analyze->calculate

Caption: Workflow of an in vitro Transwell assay for BBB permeability.

Protocol 3: Analytical Quantification of this compound and Metabolites by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound sulfoxide and this compound sulfone in plasma and CSF.[17]

Objective: To accurately measure the concentration of this compound metabolites in biological matrices.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column

  • This compound sulfoxide and this compound sulfone analytical standards

  • Internal standard (e.g., a related benzimidazole)

  • Solvents for extraction (e.g., ether-dichloromethane-chloroform mixture)[17]

  • Mobile phase solvents (e.g., Methanol, Formic acid solution)[17]

  • Plasma and CSF samples

Methodology:

  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of this compound sulfoxide, this compound sulfone, and the internal standard in a suitable solvent (e.g., methanol).

    • Prepare calibration standards and quality control (QC) samples by spiking blank plasma and CSF with known concentrations of the analytes.

  • Sample Extraction:

    • To a 200 µL sample (plasma or CSF), add the internal standard.

    • Perform a liquid-liquid extraction by adding an organic solvent mixture (e.g., ether-dichloromethane-chloroform, 60:30:10, v/v/v).[17]

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: C18 column.

      • Mobile Phase: A gradient or isocratic elution using a mixture such as methanol and 20 mmol/L formic acid (70:30).[17]

      • Flow Rate: Set according to column dimensions.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the curve.

    • Determine the concentration of the analytes in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The method should be validated for linearity, precision, accuracy, and recovery.[17]

Diagram 4: Role of Efflux Transporters at the BBB

Efflux_Transporters cluster_bbb_cell Brain Endothelial Cell cluster_blood Blood Capillary cluster_brain Brain Parenchyma BBB_Cell Luminal Membrane (Blood Side) Cytoplasm Abluminal Membrane (Brain Side) Drug_Brain Benzimidazole BBB_Cell:brain->Drug_Brain Diffusion Pgp_pump P-gp Efflux Pump BBB_Cell:lumen->Pgp_pump Drug_Blood Benzimidazole Drug_Blood->BBB_Cell:lumen Passive Diffusion Pgp_pump->Drug_Blood Efflux

Caption: Potential role of P-glycoprotein (P-gp) efflux pump at the BBB.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Albendazole for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Albendazole (ABZ) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

This compound is a benzimidazole derivative classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, which means it has high permeability but low aqueous solubility.[1][2] Its hydrophobic molecular structure contributes to its limited solubility in water, which can pose significant challenges for in vitro studies that require the drug to be in solution to interact with cells or molecular targets.

Q2: What are the common signs of poor this compound solubility in my in vitro experiment?

You may be experiencing solubility issues if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, crystals, or a cloudy suspension in your stock solution or cell culture media.

  • Inconsistent Results: High variability in your experimental data between replicates or experiments.

  • Low Potency: The observed biological effect is lower than expected, which could be due to a lower actual concentration of the dissolved drug than intended.

Q3: What are the primary methods to improve the aqueous solubility of this compound for in vitro use?

Several methods have been successfully employed to enhance the aqueous solubility of this compound. The most common approaches include:

  • pH Adjustment: Utilizing acidic conditions to protonate the molecule.

  • Use of Co-solvents: Employing organic solvents to dissolve the compound.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules.

  • Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.

  • Use of Surfactants: Aiding solubilization through micelle formation.

  • Salt Formation: Converting the this compound molecule into a more soluble salt form.

Troubleshooting Guides

Issue 1: Preparing a Stock Solution of this compound

Problem: I am unable to dissolve this compound in common aqueous buffers to make a stock solution.

Solutions:

  • Organic Solvents (Co-solvents): Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[3] However, it is crucial to be mindful of the final DMSO concentration in your cell culture medium, as it can be toxic to cells at higher concentrations (typically >0.5%).

    • Protocol:

      • Weigh the required amount of this compound powder.

      • Add a minimal amount of 100% DMSO to dissolve the powder completely.

      • Vortex or sonicate briefly if necessary.

      • Store the stock solution at -20°C or -80°C.

      • When preparing your working solution, ensure the final DMSO concentration in the cell culture medium is low and consistent across all experimental conditions, including vehicle controls.

  • Acidic Solutions: this compound's solubility is significantly higher in acidic conditions.[4][5][6]

    • Protocol using Acetic Acid:

      • Dissolve this compound in a small volume of glacial acetic acid.[7]

      • Once dissolved, this acidic stock can be further diluted in your experimental medium.

      • It is critical to adjust the pH of the final working solution to be compatible with your in vitro model.

    • Protocol using Hydrochloric Acid (HCl):

      • Dissolve this compound in a dilute HCl solution (e.g., 0.1 N HCl).[8][9]

      • This can be used as a stock solution for further dilutions.

      • Neutralize the final working solution with a suitable base if required by the experimental setup.

Quantitative Data Summary: pH-Dependent Solubility of this compound

pHSolubility (µg/mL)Reference
2.023.5[4]
1.2633.50 ± 5.23[5]
4.30.69 ± 0.02[5]
6.510 - 70[6]
6.80.64 ± 0.03[5]
7.4~1[10]
7.50.43 ± 0.01[5]
8.0Minimum solubility[4]

Workflow for Preparing an Acidic Stock Solution of this compound

cluster_workflow Workflow: Preparing Acidic this compound Stock start Weigh this compound Powder dissolve Dissolve in Acidic Solvent (e.g., 0.1N HCl or Acetic Acid) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute in Culture Medium stock->dilute ph_adjust Adjust pH (if necessary) dilute->ph_adjust final Final Working Solution ph_adjust->final

Caption: Workflow for preparing an acidic stock solution of this compound.

Issue 2: this compound Precipitates in Cell Culture Medium

Problem: My this compound stock solution is clear, but a precipitate forms when I add it to my cell culture medium.

Solutions:

This often occurs due to the poor solubility of this compound at the neutral pH of most culture media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs like this compound in their central cavity, forming an inclusion complex with enhanced aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[12][13]

    • Protocol for Preparing an this compound-Cyclodextrin Inclusion Complex:

      • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at the desired concentration.

      • Add this compound powder to the cyclodextrin solution.

      • Stir or sonicate the mixture until the this compound is dissolved. This may take several hours.

      • The resulting solution can be sterile-filtered for use in cell culture.

Quantitative Data Summary: Solubility Enhancement with Cyclodextrins

Cyclodextrin (CD)Molar Ratio (ABZ:CD)Solubility Increase (fold)Maximum ABZ Concentration AchievedReference
β-CD (aqueous)-53.4276 µmol/L[12]
β-CD (with acetate)1:8 and 1:10306-[12]
Methyl-β-CD (with SDS)-~150,000-[14]
HP-β-CD-2 to 10,000up to 1.9 mg/mL[14]
SBE-β-CD / HP-β-CD--6 - 8 mg/mL[13]

Logical Diagram for Cyclodextrin Complexation

cluster_complexation Mechanism: Cyclodextrin Solubilization abz This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) abz->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. While often used for oral formulations, the principle can be adapted for in vitro studies by first creating the solid dispersion and then dissolving it in the aqueous medium.

    • Common Carriers: Polyethylene glycol (PEG) 6000, Pluronic 188, HPMC, and PVP.[8][9][15]

    • General Principle: A solid dispersion of this compound in a hydrophilic carrier can be prepared (e.g., by solvent evaporation or melting methods). This solid can then be dissolved in the culture medium, where the carrier helps to keep this compound in a solubilized, amorphous state.

Quantitative Data Summary: Dissolution Enhancement with Solid Dispersions

CarrierABZ:Carrier RatioDissolution after 5 minReference
PEG 6000-32.8%[8]
Pluronic 188-69.4%[8]
HPMC K 100 LV1:1078.86% (after 60 min)[16][17]
Pure ABZ-4%[8]
Issue 3: Need for a Completely Organic Solvent-Free Solution

Problem: My experimental system is highly sensitive to organic solvents like DMSO, and I need a completely aqueous formulation.

Solutions:

  • Salt Formation: Converting this compound into a salt can dramatically increase its aqueous solubility. Recent studies have shown that forming salts with hydrochloric acid (ABZ-HCl), fumaric acid, or D-tartaric acid can increase solubility by several orders of magnitude.[10]

    • Protocol for Using this compound Salts:

      • Synthesize or procure a salt form of this compound (e.g., this compound hydrochloride).

      • Directly dissolve the salt in your aqueous buffer or cell culture medium.

      • Verify the final pH of your solution.

Quantitative Data Summary: Solubility of this compound Salts vs. Free Base

CompoundpHSolubility Increase vs. ABZ (fold)Reference
ABZ-HCl2.0~2100[10]
ABZ-HCl6.5~1160[10]
ABZ-HCl7.4~1425[10]
ABZ-FMA2.0~330[10]
ABZ-DTA2.0~585[10]
  • Hydrotropic Agents: Certain compounds, known as hydrotropes, can enhance the solubility of poorly soluble substances in water. For this compound, agents like sodium salicylate have been shown to be effective.[18][19]

    • Protocol using Hydrotropes:

      • Prepare a solution of the hydrotropic agent (e.g., 1M Sodium Salicylate) in water.

      • Add this compound to this solution and stir to dissolve.

      • This stock can then be diluted for your experiments, ensuring the final concentration of the hydrotrope is not cytotoxic.

Quantitative Data Summary: Drug Release with Hydrotropic Agents

Hydrotropic Agent (1M)% Drug ReleaseReference
Sodium Salicylate80.7%[18][19]
Urea76.5%[18][19]
Sodium Acetate75.2%[18][19]
Sodium Citrate73.2%[18][19]
Sodium Benzoate25.9%[18][19]

Experimental Workflow for Solubility Screening

cluster_screening Workflow: Screening for Optimal Solubilization Method start Define Experimental Constraints (e.g., max solvent %, pH) method1 Method 1: Co-solvents (DMSO) start->method1 method2 Method 2: pH Adjustment (Acid) start->method2 method3 Method 3: Cyclodextrins start->method3 method4 Method 4: Salt Forms start->method4 evaluate Evaluate Solubility & Stability in Final Medium method1->evaluate method2->evaluate method3->evaluate method4->evaluate cytotoxicity Assess Cytotoxicity of Formulation (Vehicle Control) evaluate->cytotoxicity select Select Optimal Method cytotoxicity->select

Caption: A decision-making workflow for selecting an appropriate this compound solubilization method.

References

Technical Support Center: Overcoming Albendazole Resistance in Gastrointestinal Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome albendazole resistance in gastrointestinal nematodes.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue: Inconsistent results in the Fecal Egg Count Reduction Test (FECRT)

  • Question: Why are my FECRT results variable and difficult to reproduce?

  • Answer: Inconsistent FECRT results can stem from several factors. High variability in egg counts among individual animals is common. To mitigate this, it is recommended to use a sufficient number of animals in each group.[1] Issues such as under-dosing or failure to administer the full dose can also lead to inaccurate interpretations of resistance.[1] Furthermore, the physiological state of the host, such as diet and gut transit time, can affect drug bioavailability and consequently the test outcome.[2][3] For instance, watery feces can dilute egg density, leading to artificially low counts.[2][3] The composition of the parasite population can also influence results, as different nematode species have varying levels of susceptibility to this compound.[2][3]

  • Question: My FECRT shows a reduction of less than 95%, but I'm not sure if it's true resistance. What should I do?

  • Answer: A fecal egg count reduction of less than 95% is an indication of potential resistance, but it's not definitive proof.[2][3][4] Before concluding that you are dealing with a resistant strain, it is crucial to rule out other factors.[1] Verify the accuracy of your dosing equipment and ensure the correct dosage was administered based on the animals' body weight. It is also advisable to repeat the test to confirm the findings.[1] If the results remain consistent, it is recommended to supplement the FECRT with in vitro assays like the Egg Hatch Assay (EHT) or Larval Development Assay (LDA) for a more comprehensive assessment.[5][6]

Issue: Difficulty in interpreting the Egg Hatch Assay (EHT)

  • Question: My Egg Hatch Assay (EHT) results are not showing a clear distinction between susceptible and resistant strains. What could be the problem?

  • Answer: A lack of clear differentiation in the EHT can be due to several factors. The viability of the eggs is critical; using fresh fecal samples is essential to ensure a high hatching rate in the control group. The purity of the egg suspension is also important, as fecal debris can interfere with the assay.[7] The concentration of the discriminating dose of the drug is another critical parameter. Using a single, well-validated discriminating dose can enhance the sensitivity of the assay compared to relying solely on ED50 values.[5][8] It has been noted that the EHT is most reliable when more than 25% of the nematode population carries the resistance allele.[5][8]

  • Question: The ED50 values from my EHT are not correlating well with my in vivo (FECRT) results. Why is this happening?

  • Answer: A weak correlation between EHT and FECRT results can occur. While the EHT is a valuable in vitro tool, it measures the ovicidal effect of the drug under controlled laboratory conditions, which may not perfectly reflect the complex in vivo environment.[5] Factors influencing drug metabolism and bioavailability in the host are not accounted for in the EHT. However, studies have shown that the percentage of hatched eggs in the EHT at a specific discriminating dose can accurately predict the in vivo efficacy of the drug.[5]

Frequently Asked Questions (FAQs)

What are the primary mechanisms of this compound resistance in gastrointestinal nematodes?

The most well-documented mechanism of this compound resistance is due to single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene.[3] These mutations, particularly at codons 167, 198, and 200, alter the drug's binding site on the β-tubulin protein, reducing its affinity and rendering the drug ineffective.[3] Emerging evidence also points to the role of other mechanisms, including the increased expression and activity of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, and enhanced drug metabolism by the parasite.

What are the most reliable methods for detecting this compound resistance?

A combination of in vivo and in vitro tests is recommended for a comprehensive diagnosis of this compound resistance. The Fecal Egg Count Reduction Test (FECRT) is the standard in vivo method, though it can be influenced by various non-resistance-related factors.[1][6] In vitro assays like the Egg Hatch Assay (EHT) and the Larval Development Assay (LDA) provide valuable supplementary information on the ovicidal and larvicidal activity of the drug.[5][9] For a definitive confirmation of the genetic basis of resistance, molecular assays such as Allele-Specific PCR (AS-PCR) can be used to detect the specific mutations in the β-tubulin gene.[6]

Are there any synergistic drug combinations that can overcome this compound resistance?

Yes, combining this compound with drugs from different anthelmintic classes has shown promise in overcoming resistance. The combination of this compound and ivermectin has been demonstrated to have an additive effect against nematodes resistant to both compounds.[10] Studies have shown that this combination can achieve a higher efficacy in reducing fecal egg counts compared to either drug administered alone.[10][11][12][13][14]

What is the role of ABC transporters in this compound resistance?

ATP-binding cassette (ABC) transporters are membrane proteins that can actively transport a wide variety of substances, including drugs, out of the cell.[15][16] Overexpression of certain ABC transporters, such as P-glycoproteins, has been associated with multidrug resistance in nematodes.[16] These transporters can reduce the intracellular concentration of this compound at its target site (β-tubulin), thereby contributing to the resistance phenotype.[17]

Can natural products be used to combat this compound resistance?

Research into natural products as a source of novel anthelmintics is an active area of investigation. Many plant extracts and their isolated compounds have shown anthelmintic activity in vitro. While more research is needed to validate their efficacy and safety in vivo, natural products represent a promising avenue for discovering new compounds that may have novel mechanisms of action and could potentially circumvent existing resistance mechanisms.

Quantitative Data Summary

Table 1: Efficacy of this compound (ABZ) and Ivermectin (IVM) Combination Therapy

Treatment GroupFecal Egg Count Reduction (%)Efficacy against Haemonchus spp. (%)Efficacy against Trichostrongylus colubriformis (%)Reference
ABZ (intravenous)73.495.179.6[10]
IVM (intravenous)79.099.3100[10]
ABZ (iv) + IVM (iv)91.999.999.9[10]
ABZ (intraruminal)43.5--[10]
IVM (subcutaneous)79.8--[10]
ABZ (ir) + IVM (sc)70.8--[10]

Table 2: In Vitro Susceptibility of Haemonchus contortus to this compound

H. contortus StrainAssayIC50 / LD50 (µg/mL)Reference
SusceptibleEgg Hatch Assay0.08
ResistantEgg Hatch Assay1.28
Ogaden IsolateEgg Hatch Assay0.06
SusceptiblexL3 to L4 Development~0.01 (this compound sulfoxide)[18]

Experimental Protocols

1. Fecal Egg Count Reduction Test (FECRT)

Objective: To determine the in vivo efficacy of an anthelmintic drug by comparing fecal egg counts before and after treatment.

Materials:

  • Fecal collection bags or containers

  • Microscope slides and coverslips

  • Saturated salt solution (e.g., sodium chloride or zinc sulfate)

  • McMaster counting chamber

  • Anthelmintic drug (e.g., this compound)

  • Appropriate animal handling and dosing equipment

Procedure:

  • Pre-treatment Sampling: Collect individual fecal samples from a representative group of animals (at least 10-15 per group) before administering the anthelmintic.

  • Dosing: Administer the anthelmintic to the treatment group according to the manufacturer's instructions and based on individual animal body weights. An untreated control group should be maintained.

  • Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.

  • Fecal Egg Counting:

    • Weigh a known amount of feces (e.g., 2 grams).

    • Mix the feces thoroughly with a known volume of saturated salt solution.

    • Use a straining method to remove large debris.

    • Fill the chambers of a McMaster slide with the fecal suspension.

    • Allow the slide to sit for a few minutes for the eggs to float to the surface.

    • Count the number of eggs within the grid of the McMaster chamber under a microscope.

    • Calculate the eggs per gram (EPG) of feces.

  • Calculation of Fecal Egg Count Reduction:

    • Calculate the arithmetic mean EPG for the control group (C1 and C2 for pre- and post-treatment) and the treatment group (T1 and T2 for pre- and post-treatment).

    • The percentage reduction is calculated using the formula: % Reduction = [1 - (T2/T1)] x 100 (if a control group is not used) or more accurately with a control group: % Reduction = [1 - (T2/C2)] x 100 where the counts are adjusted for changes in the control group.

2. Egg Hatch Assay (EHT)

Objective: To determine the in vitro ovicidal activity of an anthelmintic drug.

Materials:

  • Fresh fecal samples containing nematode eggs

  • Saturated salt solution

  • Sieves of varying mesh sizes (e.g., 150 µm, 75 µm, 25 µm)

  • Centrifuge and centrifuge tubes

  • 96-well microtiter plates

  • Anthelmintic drug stock solution (e.g., thiabendazole in DMSO)

  • Deionized water

  • Incubator (25-27°C)

  • Inverted microscope

Procedure:

  • Egg Isolation:

    • Homogenize fecal samples in water.

    • Pass the suspension through a series of sieves to remove debris.

    • Collect the eggs on a fine mesh sieve (e.g., 25 µm).

    • Further purify the eggs by centrifugation in a saturated salt solution.

  • Assay Setup:

    • Prepare serial dilutions of the anthelmintic drug in deionized water in a 96-well plate. Include a drug-free control.

    • Add a suspension of approximately 50-100 eggs to each well.

  • Incubation: Incubate the plate at 25-27°C for 48 hours.

  • Reading the Results:

    • After incubation, count the number of hatched larvae and unhatched eggs in each well using an inverted microscope.

    • Calculate the percentage of eggs hatched for each drug concentration.

  • Data Analysis:

    • Plot the percentage of egg hatch inhibition against the drug concentration.

    • Determine the ED50 (the concentration of the drug that inhibits 50% of egg hatching).

3. Larval Development Assay (LDA)

Objective: To determine the in vitro effect of an anthelmintic on the development of nematode larvae.

Materials:

  • Nematode eggs (isolated as for EHT)

  • 96-well microtiter plates

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)

  • Anthelmintic drug stock solutions

  • Incubator (25-27°C)

  • Lugol's iodine solution

  • Inverted microscope

Procedure:

  • Assay Setup:

    • Add approximately 50-100 eggs to each well of a 96-well plate containing nutrient medium.

    • Incubate the plate at 25-27°C for 24-48 hours to allow the eggs to hatch into first-stage larvae (L1).

  • Drug Addition:

    • Prepare serial dilutions of the anthelmintic drug.

    • Add the drug dilutions to the wells containing the L1 larvae. Include a drug-free control.

  • Incubation: Incubate the plate for a further 5-7 days at 25-27°C to allow larval development to the third stage (L3) in the control wells.

  • Stopping the Development: Add a drop of Lugol's iodine solution to each well to kill and stain the larvae.

  • Reading the Results:

    • Count the number of L1, L2, and L3 larvae in each well under an inverted microscope.

    • Inhibition of development is observed as a reduction in the proportion of L3 larvae.

  • Data Analysis:

    • Calculate the percentage of inhibition of development for each drug concentration.

    • Determine the IC50 (the concentration of the drug that inhibits 50% of larval development to the L3 stage).

Visualizations

Albendazole_Resistance_Mechanisms cluster_drug_action This compound Action cluster_resistance Resistance Mechanisms This compound This compound Beta_tubulin Beta_tubulin This compound->Beta_tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization Beta_tubulin->Microtubule_Polymerization Inhibits Cytoskeletal_Disruption Cytoskeletal_Disruption Microtubule_Polymerization->Cytoskeletal_Disruption Leads to Tubulin_Mutation Tubulin_Mutation Tubulin_Mutation->Beta_tubulin Alters binding site ABC_Transporter ABC_Transporter ABC_Transporter->this compound Efflux of drug Drug_Metabolism Drug_Metabolism Drug_Metabolism->this compound Inactivates drug

Caption: Mechanisms of this compound action and resistance.

FECRT_Workflow Start Start Pre_treatment_Sampling Collect pre-treatment fecal samples Start->Pre_treatment_Sampling Dosing Administer this compound to treatment group Pre_treatment_Sampling->Dosing Post_treatment_Sampling Collect post-treatment fecal samples (Day 10-14) Dosing->Post_treatment_Sampling Fecal_Egg_Count Perform fecal egg count (McMaster technique) Post_treatment_Sampling->Fecal_Egg_Count Calculate_EPG Calculate Eggs Per Gram (EPG) Fecal_Egg_Count->Calculate_EPG Calculate_Reduction Calculate % Fecal Egg Count Reduction Calculate_EPG->Calculate_Reduction Interpret_Results Interpret Results (<95% suggests resistance) Calculate_Reduction->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the Fecal Egg Count Reduction Test.

Signaling_Pathways This compound This compound ABC_Transporter ABC Transporter (e.g., P-glycoprotein) This compound->ABC_Transporter Drug_Efflux Increased Drug Efflux ABC_Transporter->Drug_Efflux Upregulation leads to mTOR_Pathway mTOR Signaling Pathway mTOR_Pathway->ABC_Transporter May regulate expression Cell_Survival Enhanced Cell Survival mTOR_Pathway->Cell_Survival Resistance Resistance Drug_Efflux->Resistance Cell_Survival->Resistance

Caption: Signaling pathways involved in this compound resistance.

References

Technical Support Center: Optimizing Albendazole Dosage for Pediatric Neurocysticercosis Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing albendazole dosage for pediatric neurocysticercosis.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dosage of this compound for pediatric neurocysticercosis in clinical practice?

The conventional dosage for pediatric neurocysticercosis is 15 mg/kg/day, administered in two divided doses.[1] This regimen is typically continued for 10 to 14 days for patients with one or two viable parenchymal cysts.[1] For patients with more than two viable cysts, combination therapy with this compound and praziquantel may be recommended.[1]

Q2: Why is there significant interindividual variation in this compound plasma concentrations in children?

There is considerable variability in the plasma levels of this compound's active metabolite, this compound sulfoxide.[2] This is primarily due to this compound's low solubility and variable absorption in the gastrointestinal tract.[3] Studies have shown that some individuals have significantly lower bioavailability of the drug.[3]

Q3: How does food intake affect the bioavailability of this compound?

Administering this compound with a high-fat meal can increase its oral bioavailability by up to five times.[4] For systemic infections like neurocysticercosis, it is recommended to administer the drug with a fatty meal to enhance absorption.[4][5]

Q4: What is the rationale for co-administering corticosteroids with this compound?

When this compound kills the cysticerci, the dying parasites can trigger a significant inflammatory response in the central nervous system, leading to symptoms like seizures, headaches, and increased intracranial pressure.[1][6] Corticosteroids, such as dexamethasone, are given to manage this inflammation and mitigate these adverse effects.[7] It is crucial to start corticosteroid treatment before initiating antiparasitic therapy.[7]

Q5: Are there differences in the pharmacokinetics of this compound between children and adults?

Yes, studies have shown that the half-life of this compound sulfoxide is shorter in children compared to adults.[2] One study reported a half-life of 2.3 to 8.3 hours in children.[2] This has led to suggestions that a three-times-daily dosing regimen might be more appropriate for children than the standard twice-daily regimen.[2]

Troubleshooting Guides

Issue 1: Unexpectedly Low Plasma Concentrations of this compound Sulfoxide

Possible Causes:

  • Administration with a low-fat meal or on an empty stomach: this compound's absorption is significantly enhanced by fatty foods.[4][5]

  • Poor individual absorption: A subset of the population exhibits inherently low bioavailability of this compound.

  • Drug interactions: Concomitant use of certain medications, such as some antiepileptics (e.g., phenytoin, carbamazepine), can decrease plasma levels of this compound sulfoxide.

  • Issues with drug formulation: Problems with the suspension or tablet integrity could affect dissolution and absorption.

Troubleshooting Steps:

  • Verify Administration Protocol: Confirm that this compound is being administered with a high-fat meal in your experimental protocol.

  • Review Concomitant Medications: Check for any co-administered drugs known to interact with this compound metabolism.

  • Assess Formulation: If using a custom formulation, ensure its stability and dissolution properties are validated.

  • Consider Therapeutic Drug Monitoring (TDM): For critical experiments, implementing TDM can help individualize dosing and ensure adequate drug exposure.

  • Evaluate Genetic Factors: In advanced research settings, investigating genetic polymorphisms in drug-metabolizing enzymes could provide insights into interindividual variability.

Issue 2: Severe Inflammatory Reactions in Animal Models Post-Treatment

Possible Causes:

  • Inadequate corticosteroid dosage: The dose of corticosteroids may be insufficient to suppress the inflammatory cascade triggered by the dying parasites.

  • High parasite burden: A large number of cysts can lead to a more pronounced inflammatory response upon treatment.

  • Timing of corticosteroid administration: Corticosteroids must be administered prior to this compound to effectively preempt the inflammatory response.[7]

Troubleshooting Steps:

  • Optimize Corticosteroid Regimen: Titrate the corticosteroid dose in a pilot study to determine the optimal level for your animal model and parasite burden.

  • Stagger Antiparasitic Treatment: In models with a very high parasite load, consider a staggered or lower initial dose of this compound to reduce the initial inflammatory insult.

  • Ensure Pre-treatment with Corticosteroids: Verify that the experimental protocol includes corticosteroid administration at least one day before the first dose of this compound.[7]

  • Monitor Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cerebrospinal fluid or brain tissue to quantify the inflammatory response and assess the efficacy of the corticosteroid regimen.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Sulfoxide in Children with Neurocysticercosis

ParameterValueReference
Dosage 15 mg/kg (single oral dose)[2]
Maximum Plasma Concentration (Cmax) 0.2 - 1.0 µg/mL[2]
Half-life (t½) 2.3 - 8.3 hours[2]
Mean Residence Time 5.1 - 13.6 hours[2]

Table 2: Comparative Efficacy of 1-Week vs. 4-Weeks of this compound Therapy in Pediatric Neurocysticercosis (1-3 lesions)

Outcome1-Week Therapy Group4-Week Therapy Groupp-valueReference
Dosage 15 mg/kg/day15 mg/kg/day-[8]
Complete Lesion Resolution (Follow-up 1) 39%42%Not Significant[8]
Complete Lesion Resolution (Follow-up 2) 79%77%Not Significant[8]
Lesion Calcification 10%5%Not Significant[8]
Seizure Control at 2 Years SimilarSimilarNot Significant[8]

Experimental Protocols

Protocol 1: Determination of this compound Sulfoxide in Plasma by HPLC

This protocol is adapted from validated methods for the analysis of this compound and its metabolites.[9][10]

1. Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. b. Load 500 µL of plasma sample onto the conditioned cartridge. c. Wash the cartridge with 1 mL of 15% methanol in water. d. Elute the analyte with 1 mL of 90% methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
  • Mobile Phase: A mixture of acetonitrile and 0.025M ammonium phosphate buffer (pH 5.0). The exact ratio should be optimized for your system, but a starting point could be 30:70 (v/v).[10]
  • Flow Rate: 1.2 mL/min.[10]
  • Detection: UV detector at 295 nm.[10]
  • Injection Volume: 50 µL.
  • Internal Standard: Mebendazole or oxibendazole can be used.[9]

3. Calibration and Quantification: a. Prepare a series of calibration standards of this compound sulfoxide in blank plasma. b. Process the standards and quality control samples alongside the unknown samples using the same extraction procedure. c. Construct a calibration curve by plotting the peak area ratio of this compound sulfoxide to the internal standard against the concentration. d. Determine the concentration of this compound sulfoxide in the experimental samples from the calibration curve.

Protocol 2: Experimental Neurocysticercosis Induction in a Rat Model

This protocol is based on the methods described for creating a rat model of neurocysticercosis.[11][12]

1. Preparation of Taenia solium Oncospheres: a. Obtain gravid proglottids from an adult T. solium tapeworm. b. Gently homogenize the proglottids to release the eggs. c. Incubate the eggs in 0.75% sodium hypochlorite for 10 minutes at 4°C to hatch the oncospheres.[11] d. Activate the oncospheres by incubating them in artificial intestinal fluid (containing pancreatin and porcine bile) at 37°C for 1 hour.[11]

2. Intracranial Inoculation: a. Anesthetize juvenile rats (e.g., 16-18 days old Holtzman rats) using an appropriate anesthetic regimen (e.g., ketamine and xylazine).[11] b. Secure the rat in a stereotaxic frame. c. Using a sterile syringe with a 25-gauge needle, inject a suspension of activated oncospheres (e.g., 20-40 oncospheres in 100 µL of sterile saline) into the desired brain location (e.g., extraparenchymal or intraparenchymal).[11] d. The injection site can be at the junction of the superior sagittal and transverse sutures (bregma).[11] e. Slowly inject the oncosphere suspension and then gently withdraw the needle. f. Suture the incision and allow the rat to recover in a warm, clean cage.

3. Post-Inoculation Monitoring and Confirmation: a. Monitor the rats for any signs of neurological distress, including seizures. b. The development of cysticerci can be confirmed after a period of several months (e.g., 4 months) through histological examination of the brain tissue.[11] c. Serological tests to detect cysticercosis antibodies and antigens can also be used for monitoring.

Mandatory Visualizations

Albendazole_Mechanism cluster_parasite Parasite Cell This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Binds to Microtubules Microtubule Assembly BetaTubulin->Microtubules Inhibits Polymerization GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Required for Glycogen Glycogen Stores GlucoseUptake->Glycogen Blocks ATP ATP Production Glycogen->ATP Depletes Immobilization Immobilization & Death ATP->Immobilization Leads to

Caption: Mechanism of action of this compound on the parasite cell.

Troubleshooting_Workflow Start Low this compound Sulfoxide Levels Detected CheckMeal Was drug given with a high-fat meal? Start->CheckMeal CheckMeds Are there interacting co-medications? CheckMeal->CheckMeds Yes ModifyProtocol Modify administration protocol CheckMeal->ModifyProtocol No ConsiderTDM Consider Therapeutic Drug Monitoring (TDM) CheckMeds->ConsiderTDM No AdjustMeds Adjust or monitor co-medications CheckMeds->AdjustMeds Yes InvestigateAbsorption Investigate inherent poor absorption ConsiderTDM->InvestigateAbsorption

Caption: Troubleshooting workflow for low this compound sulfoxide levels.

Inflammatory_Pathway cluster_host_response Host Inflammatory Response This compound This compound Treatment DyingCyst Dying Cysticerci This compound->DyingCyst AntigenRelease Antigen Release DyingCyst->AntigenRelease ImmuneCells Immune Cell Infiltration (Eosinophils, Lymphocytes) AntigenRelease->ImmuneCells Activates CytokineRelease Cytokine Release (IL-5, IL-6, IFN-γ) ImmuneCells->CytokineRelease Inflammation Neuroinflammation (Edema, Increased ICP) CytokineRelease->Inflammation Corticosteroids Corticosteroids Corticosteroids->Inflammation Suppresses

Caption: Host inflammatory response to this compound treatment in neurocysticercosis.

References

Challenges in the clinical analysis of Albendazole and its sulfoxide metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the clinical analysis of Albendazole (ABZ) and its primary active metabolite, this compound Sulfoxide (ABZ-SO).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the clinical analysis of this compound and its sulfoxide metabolite?

A1: The main challenges include:

  • Low Bioavailability and Rapid Metabolism: this compound is poorly absorbed orally and rapidly metabolized in the liver to its active sulfoxide form. This results in very low to undetectable concentrations of the parent drug in plasma.[1][2]

  • Analyte Stability: Both this compound and this compound Sulfoxide can be susceptible to degradation under certain storage and experimental conditions. Proper sample handling and storage are crucial.[3][4]

  • Matrix Effects: Biological matrices like plasma can interfere with the ionization of the analytes in mass spectrometry, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.[1][5]

  • Wide Concentration Range: The concentration of this compound Sulfoxide in clinical samples can vary significantly, requiring analytical methods with a broad linear dynamic range.[6]

  • Method Sensitivity: To accurately determine the pharmacokinetic profile, highly sensitive methods are required to quantify the low concentrations of this compound and its metabolites.[1][2]

Q2: What are the common sample preparation techniques for this compound and this compound Sulfoxide from plasma?

A2: The most frequently used techniques are:

  • Solid-Phase Extraction (SPE): This is a widely used method that provides good sample cleanup and concentration of the analytes. Various SPE cartridges, such as Oasis HLB and Phenomenex Strata-X, have been successfully employed.[1][7][8][9]

  • Protein Precipitation (PPT): A simpler and faster technique where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. While efficient, it may result in less clean extracts compared to SPE.[10]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes between the aqueous plasma sample and an immiscible organic solvent.[1]

Q3: How can I improve the extraction recovery of this compound and its sulfoxide?

A3: To enhance recovery:

  • Optimize SPE Sorbent and Solvents: Experiment with different SPE sorbent materials and elution solvents to find the best combination for your analytes.

  • Adjust pH: The pH of the sample and wash solutions can significantly impact the retention and elution of the analytes on the SPE cartridge.

  • For Protein Precipitation: Ensure a sufficient volume of cold precipitation solvent is used and that vortexing is adequate for complete protein precipitation.

Q4: What are the typical chromatographic conditions for the separation of this compound and its sulfoxide?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly used.

  • Columns: C18 columns are the most frequently reported for separation.[8][9][11]

  • Mobile Phases: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or formic acid) is used. Gradient elution is often employed to achieve optimal separation.[1][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH with analyte pKa.- Column degradation or contamination.- Inappropriate injection solvent.- Adjust mobile phase pH.- Use a new column or a guard column.- Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Low Sensitivity / Poor Signal - Inefficient ionization in the mass spectrometer.- Low extraction recovery.- Matrix suppression.- Suboptimal MS/MS transition.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Re-evaluate and optimize the sample preparation method.- Use a more efficient sample cleanup method (e.g., switch from PPT to SPE).- Use isotopically labeled internal standards to compensate for matrix effects.- Perform a product ion scan to confirm and optimize the MRM transition.
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Fluctuation in instrument performance.- Sample instability.- Ensure precise and consistent pipetting and solvent volumes during sample preparation.- Automate the sample preparation process if possible.- Perform system suitability tests before each analytical run.- Investigate analyte stability under the storage and handling conditions used.[12]
Carryover - Adsorption of analytes to the injector or column.- Optimize the needle wash solution in the autosampler.- Inject blank samples after high-concentration samples to assess carryover.[1]

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is adapted from a validated bioanalytical procedure for the simultaneous determination of this compound and this compound Sulfoxide in human plasma.[1]

1. Sample Preparation (SPE):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add the internal standard solution.

  • Pre-treat a Phenomenex Strata™-X (30 mg/mL) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.

  • Elute the analytes with 1 mL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC

  • Column: Hypurity C18, 5 µm, 50 mm × 4.6 mm

  • Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: MDS SCIEX API-5500

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • This compound: m/z 266.1 → 234.1

    • This compound Sulfoxide: m/z 282.1 → 250.1

Method 2: Protein Precipitation (PPT) followed by LC-MS/MS

This protocol is based on a method developed for the analysis of this compound and its metabolites in plasma.[10]

1. Sample Preparation (PPT):

  • To a volume of plasma, add three volumes of cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • Follow the LC-MS/MS conditions as described in Method 1, with potential minor adjustments to the gradient and mobile phase composition for optimal performance with the PPT extract.

Quantitative Data Summary

The following tables summarize key quantitative data from various published methods for the analysis of this compound and this compound Sulfoxide.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
This compoundHuman Plasma0.200–50.00.200[1]
This compound SulfoxideHuman Plasma3.00–6003.00[1]
This compoundHuman Plasma0.25-2000.25[6]
This compound SulfoxideHuman Plasma5-35005[6]
This compoundCattle Plasma25-200025[8][11]
This compound SulfoxideCattle Plasma25-200025[8][11]

Table 2: Extraction Recovery and Matrix Effect

AnalyteExtraction MethodMean Recovery (%)Matrix Effect (%)Reference
This compoundSPE88.00Not explicitly stated, but IS-normalized matrix factors were 0.985 to 1.042[1]
This compound SulfoxideSPE88.25Not explicitly stated, but IS-normalized matrix factors were 0.985 to 1.042[1]
This compoundPPT>93 (Relative Recovery)Not explicitly stated, but the use of DBS was limited by matrix effect[10]
This compound SulfoxidePPT>93 (Relative Recovery)Not explicitly stated, but the use of DBS was limited by matrix effect[10]

Visualizations

Albendazole_Metabolism This compound This compound Albendazole_Sulfoxide This compound Sulfoxide (Active Metabolite) This compound->Albendazole_Sulfoxide Oxidation (CYP450) Albendazole_Sulfone This compound Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Extraction (SPE or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Bioanalytical workflow for this compound analysis.

References

Troubleshooting Albendazole instability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with albendazole in solution during long-term experiments.

Troubleshooting Guide

Q1: My this compound solution, prepared in DMSO, has formed a precipitate after storage. What is the likely cause and how can I prevent this?

A: Precipitation of this compound from a DMSO stock solution is a common issue primarily caused by the hygroscopic (moisture-absorbing) nature of DMSO. When DMSO absorbs water from the atmosphere, the solubility of the poorly water-soluble this compound decreases, leading to it crashing out of solution.

Prevention Strategies:

  • Use High-Quality Solvent: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solution.

  • Proper Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture. Storage at -20°C or -80°C is recommended for long-term stability.[1]

  • Work Quickly: When thawing and using an aliquot, allow it to come to room temperature before opening and use it promptly. Do not repeatedly freeze-thaw the same stock tube.

Q2: I suspect my this compound is degrading during my experiment, leading to inconsistent results. What factors could be causing this?

A: this compound is susceptible to degradation under several common experimental conditions. Identifying the specific stressor is key to mitigating the issue.

  • Photodegradation: this compound in solution is highly sensitive to light.[2] Exposure to ambient or UV light can cause significant degradation. Always prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

  • Hydrolysis (pH-dependent): The compound is unstable in strongly acidic and alkaline conditions.[3][4][5] In alkaline environments, it can undergo hydrolysis of the carbamate group.[6] If your experimental media has a high or low pH, this could be a contributing factor.

  • Oxidation: The sulfide group in this compound is prone to oxidation, forming this compound sulfoxide (the primary active metabolite) and this compound sulfone.[5][7] This can be accelerated by exposure to oxidizing agents or even atmospheric oxygen over long periods at elevated temperatures.

Q3: My experiment requires keeping this compound in aqueous culture media for several days. How can I maximize its stability?

A: Maintaining this compound stability in aqueous media is challenging due to its very low water solubility (approximately 1 µg/mL at pH 6.0).[8]

  • Final Concentration: Keep the final concentration in the media as low as therapeutically relevant to avoid precipitation.

  • Solubilizing Agents: The use of solubilizing agents like Poloxamer 188 or PEG 6000 has been shown to increase the dissolution rate and solubility of this compound.[9][10] Consider if such excipients are permissible in your experimental setup.

  • Frequent Media Changes: For very long-term experiments (multi-day or weekly), the most reliable method is to perform frequent media changes with freshly prepared this compound from a stable, frozen DMSO stock.

  • Protect from Light: Ensure the culture plates or flasks are protected from direct light throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A: this compound is practically insoluble in water but shows some solubility in organic solvents.[11] The table below summarizes its solubility.

SolventSolubility (mg/mL)Approx. Molarity (mM)Conditions
DMSO17 mg/mL[12][13]64.07 mM[12][13]25°C, Fresh Anhydrous DMSO
Anhydrous Formic AcidFreely SolubleNot SpecifiedNot Specified
WaterInsoluble (~0.0002 mg/mL)[8]Insoluble25°C[8]
EthanolInsoluble[13]Insoluble25°C[13]
MethanolSlightly SolubleNot SpecifiedNot Specified
ChloroformSlightly SolubleNot SpecifiedNot Specified

Q2: What are the primary degradation products of this compound?

A: The main degradation products result from oxidation and hydrolysis.[7]

  • This compound Sulfoxide (ABZSO): Formed by oxidation of the sulfide group. This is also the main active metabolite in vivo.[5][7]

  • This compound Sulfone (ABZSO2): A further oxidation product of this compound sulfoxide.[7][14]

  • This compound-2-amino (Hydrolysis Product): Results from the hydrolysis of the carbamate group, particularly under alkaline conditions.[5][7]

Q3: What are the optimal storage conditions for long-term use?

A: For maximum stability and longevity of your this compound solutions:

  • Solvent: Prepare stock solutions in anhydrous DMSO.

  • Temperature: Store aliquots at -20°C or below.[1] Stock solutions (>10mM) can be stored for several months at -20°C.[1]

  • Protection: Use airtight, amber-colored or foil-wrapped vials to protect from moisture and light.[2]

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution

This protocol describes the preparation of a 20 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 265.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Calibrated analytical balance and appropriate weighing tools

Methodology:

  • Pre-warm DMSO: Ensure the anhydrous DMSO is at room temperature and fully liquid before opening to prevent moisture condensation.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.31 mg of this compound powder.

  • Dissolve this compound: Add the weighed powder to a sterile, conical tube. Add 1 mL of anhydrous DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but do not overheat.

  • Aliquot for Storage: Immediately dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

  • Store: Tightly cap the aliquots and store them at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study via HPLC Analysis

This protocol provides a framework for stressing an this compound solution to identify potential degradation patterns. Analysis is performed by High-Performance Liquid Chromatography (HPLC) by monitoring the decrease in the parent this compound peak area and the appearance of new peaks corresponding to degradants.

Materials:

  • 1 mg/mL this compound stock solution in methanol or DMSO

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable C18 column and UV detector

  • Water bath, UV light chamber (254 nm)

Methodology:

  • Prepare Samples: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a "control" sample with 1 mL stock and 1 mL of the solvent (e.g., methanol).

    • Acid Hydrolysis: Add 0.1 N HCl.[3]

    • Base Hydrolysis: Add 0.1 N NaOH.[3]

    • Oxidative Degradation: Add 3% H₂O₂.[3]

    • Thermal Degradation: Use the control sample and place it in a 60°C water bath.[3]

    • Photolytic Degradation: Use the control sample and place it under a UV-C lamp (254 nm).[3]

  • Incubation: Incubate the samples for a defined period (e.g., 2, 4, and 6 hours).[3] At each time point, take an aliquot for analysis. For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before injection.

  • HPLC Analysis:

    • Inject the control and stressed samples into the HPLC system.

    • Use a mobile phase suitable for separating this compound from its known degradants (e.g., a gradient of acetonitrile and a phosphate buffer).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 232 nm).[3][15]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by measuring the decrease in the area of the parent this compound peak.

    • Observe the appearance and retention times of new peaks, which correspond to degradation products.

Visual Guides

Caption: Troubleshooting workflow for this compound solution instability.

DegradationPathways ABZ This compound ABZ_SO This compound Sulfoxide (Active Metabolite) ABZ->ABZ_SO Oxidation (H₂O₂, Air) ABZ_NH2 This compound-2-amino ABZ->ABZ_NH2 Hydrolysis (Alkaline pH) ABZ_SO2 This compound Sulfone ABZ_SO->ABZ_SO2 Oxidation

Caption: Primary degradation pathways of this compound.

Caption: this compound's mechanism of action via tubulin inhibition.

References

Technical Support Center: Albendazole Pharmacokinetics and Food Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of food on the absorption and pharmacokinetics of albendazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and highly variable plasma concentrations of this compound sulfoxide in our study subjects. What could be the cause?

A1: This is a common issue directly related to the administration of this compound concerning meals. This compound has very low aqueous solubility and its oral bioavailability is less than 5%.[1] Co-administration with food, particularly a high-fat meal, is crucial for enhancing its absorption. If the drug is administered in a fasted state, you can expect significantly lower and more erratic plasma concentrations of its active metabolite, this compound sulfoxide. For systemic infections like neurocysticercosis or echinococcosis, taking this compound on an empty stomach may lead to sub-therapeutic drug levels.[2][3]

Q2: What is the magnitude of the food effect? How much does a fatty meal increase this compound absorption?

A2: The effect is substantial. Administering this compound with a high-fat meal can increase the plasma concentrations of this compound sulfoxide by up to 5 times compared to administration under fasting conditions.[1] Even when compared to a low-fat meal, a high-fat breakfast has been shown to double the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of both this compound and its active metabolite.[1][4]

Q3: How should we standardize the meal in our clinical trial protocol to ensure consistent results?

A3: Standardization is critical to minimize variability. The fat content of the meal is the most important factor.

  • High-Fat Meal: A meal with a fat content of approximately 40-50 grams is often cited as effective. One study that demonstrated a significant increase in bioavailability used a high-fat breakfast containing 57.4 g of fat.[1]

  • Low-Fat Meal: A comparator low-fat meal might contain less than 10 g of fat. For instance, a study used a low-fat breakfast with 7.8 g of fat.[1]

  • Recommendation: Clearly define the composition (fat, protein, carbohydrate content) and total calories of the meal in your protocol. Ensure all subjects consume the entire meal within a specified timeframe before dosing. The FDA label suggests a meal with approximately 40 g of fat.[1]

Q4: What is the underlying mechanism for this food effect?

A4: The primary mechanism is the increased solubility of the lipophilic this compound in the presence of dietary fats.[5] Additionally, food intake stimulates gastric acid secretion, which may improve the dissolution of this compound as it is more soluble at a lower pH.[1] Food also stimulates bile secretion, and the bile salts can further aid in the solubilization and absorption of the drug.

Q5: Should this compound always be administered with a fatty meal?

A5: It depends on the therapeutic target.

  • Systemic Infections (e.g., Neurocysticercosis, Hydatid Disease): Yes. Maximizing absorption is critical to ensure the active metabolite reaches the site of infection in sufficient concentrations.[3]

  • Intraluminal Infections (e.g., intestinal parasites): For treating worms that reside in the gastrointestinal tract, administration on an empty stomach might be more appropriate to maximize the drug's local concentration within the gut.[2][6]

Data Presentation: Pharmacokinetic Parameters

The tables below summarize the pharmacokinetic parameters of this compound and its active metabolite, this compound sulfoxide, under different dietary conditions.

Table 1: Impact of High-Fat vs. Low-Fat Breakfast on this compound Pharmacokinetics (Single 400 mg dose)

ParameterHigh-Fat BreakfastLow-Fat BreakfastFold Increase
Cmax (ng/mL) 131.130.9~4.2x
AUCt (ng·h/mL) 400.3106.6~3.8x
Tmax (h) 4.33.9-

Data extracted from a study in 12 healthy volunteers. The high-fat breakfast contained 57.4 g of fat, while the low-fat breakfast contained 7.8 g of fat.[1]

Table 2: Impact of High-Fat vs. Low-Fat Breakfast on this compound Sulfoxide Pharmacokinetics (Single 400 mg dose)

ParameterHigh-Fat BreakfastLow-Fat BreakfastFold Increase
Cmax (ng/mL) 1150.3553.8~2.1x
AUCt (ng·h/mL) 12792.06649.0~1.9x
Tmax (h) 5.55.0-

Data extracted from the same study in 12 healthy volunteers.[1]

Table 3: Impact of Food vs. Fasting on this compound Sulfoxide Pharmacokinetics

ConditionCmax (µg/mL)AUC (µg·h/mL)Fold Increase (vs. Fasted)
High-Fat Meal 0.7111.8~3.1x (Cmax), >2x (AUC)
Light Meal 0.5210.3~2.3x (Cmax), >2x (AUC)
Fasted 0.235.0-

Data extracted from a study comparing heavy meal, light meal, and fasting conditions.[7] Note: The systemic availability was enhanced more than 2-fold with either a heavy or light meal compared to fasting.[7][8]

Experimental Protocols

Methodology for Evaluating Food Effect on this compound Bioavailability

The following is a representative experimental protocol synthesized from published studies.[1]

  • Study Design: A randomized, open-label, crossover study design is typically employed. This involves multiple periods where subjects receive the same dose of this compound under different meal conditions (e.g., with a high-fat meal, a low-fat meal, or after an overnight fast). A washout period of at least 7 days separates each treatment period to prevent carryover effects.

  • Subjects: The study typically enrolls healthy adult volunteers. Key inclusion criteria include normal health status as determined by medical history, physical examination, and laboratory tests. Exclusion criteria often include a history of gastrointestinal disorders or use of medications that could interfere with drug absorption or metabolism.

  • Dosing and Administration: Subjects receive a single oral dose of this compound (e.g., 400 mg). The drug is administered with a standardized volume of water after an overnight fast of at least 10 hours.

  • Meal Composition:

    • Fed Conditions: The standardized meal (e.g., high-fat or low-fat breakfast) is consumed within 30 minutes before drug administration.

    • Fasting Condition: No food is allowed for a specified period (e.g., 4 hours) after dosing.

  • Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound and its primary active metabolite, this compound sulfoxide, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Visualizations

experimental_workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Periods (Crossover) cluster_analysis Phase 3: Analysis s1 Subject Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 p1 Period 1: Dose + High-Fat Meal s2->p1 washout1 Washout (≥7 days) p1->washout1 p2 Period 2: Dose + Low-Fat Meal washout2 Washout (≥7 days) p2->washout2 p3 Period 3: Dose + Fasting a1 Blood Sample Collection (Pre-defined time points) p3->a1 washout1->p2 washout2->p3 a2 Plasma Separation & Storage a1->a2 a3 Bioanalysis (HPLC-MS/MS) (Measure this compound & Metabolite) a2->a3 a4 Pharmacokinetic Analysis (Calculate Cmax, AUC, Tmax) a3->a4 a5 Statistical Comparison a4->a5

Caption: Experimental workflow for a food-effect study on this compound.

metabolic_pathway cluster_absorption GI Tract & Liver alb This compound (Prodrug) Administered Orally alb_so This compound Sulfoxide (Active Metabolite) alb->alb_so First-Pass Metabolism (Liver Cytochromes) alb_so2 This compound Sulfone (Inactive Metabolite) alb_so->alb_so2 Further Oxidation dist Systemic Circulation (Distribution to Tissues) alb_so->dist

Caption: Metabolic pathway of this compound to its active form.

logical_relationship food Co-administration with High-Fat Meal solubility Increases this compound Solubility & Dissolution in GI Tract food->solubility absorption Enhances Drug Absorption across Intestinal Mucosa solubility->absorption bioavailability Increased Systemic Bioavailability of this compound Sulfoxide absorption->bioavailability pk Higher Cmax and AUC bioavailability->pk efficacy Improved Therapeutic Efficacy for Systemic Infections pk->efficacy

References

Technical Support Center: Mitigating Albendazole-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating methods to reduce Albendazole-induced hepatotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound-induced hepatotoxicity in animal models?

A1: this compound (ABZ) administration in animal models can lead to significant liver injury. Key indicators include elevated serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[1][2] Histopathological examination of liver tissue may reveal necrosis, hemorrhage, local inflammation, and changes in hepatocyte architecture.[3][4]

Q2: What are the primary mechanisms behind this compound-induced liver damage?

A2: The hepatotoxicity of this compound is multifactorial. One key mechanism is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. This can lead to lipid peroxidation and damage to hepatocytes. Another significant factor is the inflammatory response, which can be triggered by the drug and its metabolites, leading to the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7][8][9] The metabolism of this compound by cytochrome P450 enzymes can also contribute to the formation of toxic metabolites.[10][11]

Q3: Which potential protective agents can be co-administered with this compound to reduce liver toxicity?

A3: Several agents with antioxidant and anti-inflammatory properties have shown promise in mitigating this compound-induced hepatotoxicity in animal studies. These include:

  • Silymarin: A flavonoid extracted from milk thistle, known for its potent antioxidant and anti-inflammatory effects.[12][13][14][15]

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), which plays a crucial role in detoxifying reactive metabolites and reducing oxidative stress.[6][16][17][18][19]

  • Vitamin E: A fat-soluble antioxidant that can protect cell membranes from lipid peroxidation.[20][21]

  • Origanum majorana extract (OME): A natural extract with demonstrated hepatoprotective effects.[2]

Troubleshooting Experimental Issues

Issue 1: High variability in liver enzyme levels between animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration or diet. The diet can influence the effects of this compound on liver enzymes.

  • Troubleshooting Steps:

    • Ensure precise oral gavage technique for consistent dosing.

    • Standardize the diet across all experimental groups, as fatty meals can alter this compound's impact on liver enzymes.

    • Increase the number of animals per group to improve statistical power and account for individual variations.

Issue 2: Lack of significant hepatoprotective effect from a co-administered agent.

  • Possible Cause: Suboptimal dosage or timing of the protective agent.

  • Troubleshooting Steps:

    • Conduct a dose-response study for the protective agent to determine the optimal therapeutic window.

    • Administer the protective agent prior to this compound exposure to prime the antioxidant and anti-inflammatory defense mechanisms. For example, pre-treatment with Origanum majorana extract for 30 days before this compound administration has shown significant protection.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of protective agents against this compound-induced hepatotoxicity.

Table 1: Effect of Protective Agents on Liver Function Enzymes

Protective AgentAnimal ModelThis compound DoseProtective Agent DoseALT (U/L)AST (U/L)ALP (U/L)Reference
Control Rats--25.3 ± 1.578.2 ± 3.1115.4 ± 4.2[2]
This compound Rats7.5 mg/kg-58.1 ± 2.4145.6 ± 5.8243.7 ± 9.7[2]
O. majorana Rats7.5 mg/kg200 mg/kg29.8 ± 1.285.4 ± 3.4128.9 ± 5.1[2]
Control Chickens--15.2 ± 0.845.7 ± 2.3110.2 ± 5.5[20]
This compound Chickens0.25 mg/kg-28.9 ± 1.488.3 ± 4.4215.6 ± 10.8[20]
Vitamin E Chickens0.25 mg/kg0.01 mg/kg18.5 ± 0.955.1 ± 2.8130.4 ± 6.5[20]

Table 2: Effect of Protective Agents on Antioxidant Enzymes

Protective AgentAnimal ModelThis compound DoseProtective Agent DoseSOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)Reference
Control Chickens--5.8 ± 0.312.1 ± 0.68.4 ± 0.4[20]
This compound Chickens0.25 mg/kg-2.1 ± 0.15.7 ± 0.33.2 ± 0.2[20]
Vitamin E Chickens0.25 mg/kg0.01 mg/kg4.9 ± 0.210.5 ± 0.57.1 ± 0.4[20]

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity and Protection by Origanum majorana Extract in Rats

  • Animal Model: Male Wistar rats.

  • Groups:

    • Group 1: Normal control (no treatment).

    • Group 2: O. majorana extract (OME) treated (200 mg/kg/day orally for 30 days).

    • Group 3: this compound treated (7.5 mg/kg/day orally for 15 days).

    • Group 4: OME pre-treated + this compound (200 mg/kg/day OME orally for 30 days, followed by 7.5 mg/kg/day this compound orally for 15 days).[2]

  • Hepatotoxicity Assessment:

    • Collect blood samples for measurement of serum ALT, AST, and ALP levels.

    • Euthanize animals and collect liver tissue for histopathological examination.

Protocol 2: Induction of this compound Hepatotoxicity and Protection by Vitamin E in Broiler Chickens

  • Animal Model: 21-day-old broiler chickens.

  • Groups:

    • Group 1: Non-treated control.

    • Group 2: this compound treated (0.25 mg/kg body weight orally for 21 days).

    • Group 3: this compound + Vitamin E treated (0.25 mg/kg this compound and 0.01 mg/kg Vitamin E orally for 21 days).[20]

  • Hepatotoxicity Assessment:

    • Collect blood samples at the end of the experiment for analysis of serum ALT, AST, ALP, and antioxidant enzymes (SOD, CAT, GPx).

    • Collect liver tissue for histopathological analysis.[20]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced hepatotoxicity and the potential points of intervention for protective agents.

Oxidative Stress Pathway in this compound Hepatotoxicity cluster_0 This compound Metabolism cluster_1 Oxidative Stress cluster_2 Cellular Response cluster_3 Hepatoprotective Agents ABZ This compound Metabolites Reactive Metabolites ABZ->Metabolites CYP450 ROS ROS Generation Metabolites->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Nrf2 Nrf2 ROS->Nrf2 dissociation HepatocyteInjury Hepatocyte Injury LipidPeroxidation->HepatocyteInjury leads to Keap1 Keap1 ARE ARE Nrf2->ARE translocation AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes transcription AntioxidantEnzymes->ROS scavenging Silymarin Silymarin Silymarin->Nrf2 activation NAC N-acetylcysteine NAC->AntioxidantEnzymes GSH precursor VitaminE Vitamin E VitaminE->LipidPeroxidation inhibition

Caption: Oxidative stress pathway in this compound-induced hepatotoxicity.

Inflammatory Pathway in this compound Hepatotoxicity cluster_0 Stimulus cluster_1 Cellular Signaling cluster_2 Nuclear Translocation & Transcription cluster_3 Inflammatory Response cluster_4 Hepatoprotective Agents ABZ_Metabolites This compound/ Metabolites IKK IKK ABZ_Metabolites->IKK activation IkB IκB IKK->IkB phosphorylation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IkB->NFkB_p65_p50 dissociation Proinflammatory_Genes Pro-inflammatory Genes NFkB_translocation->Proinflammatory_Genes transcription Cytokines Cytokines (TNF-α, IL-1β, IL-6) Proinflammatory_Genes->Cytokines Hepatocyte_Injury Hepatocyte Injury Cytokines->Hepatocyte_Injury Silymarin Silymarin Silymarin->IKK inhibition

Caption: Inflammatory pathway in this compound-induced hepatotoxicity.

Experimental Workflow

Caption: General experimental workflow for hepatoprotection studies.

References

Technical Support Center: Optimizing the Synthesis of Radiolabeled Albendazole for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of radiolabeled Albendazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful metabolic studies.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of radiolabeled this compound in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Radiochemical Yield Incomplete reaction, suboptimal reaction conditions (temperature, time), degradation of starting material or product, or inefficient purification.- Ensure all reagents are fresh and of high purity.- Optimize reaction temperature and time based on small-scale trial reactions.- Use purified solvents and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.- Evaluate and optimize the purification method (e.g., HPLC gradient, column type) to minimize product loss.
Presence of Impurities in the Final Product Incomplete reaction, side reactions, or degradation of the product during workup or purification. Common impurities include unlabeled this compound, starting materials, and byproducts of the radiolabeling reaction.- Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.- Adjust reaction conditions to minimize side product formation.- Employ a robust purification method, such as preparative HPLC, to effectively separate the desired radiolabeled product from impurities.[1][2][3]
Difficulty in Purifying the Radiolabeled Product Co-elution of the product with impurities, low resolution of the chromatographic method, or degradation of the product on the column.- Optimize the HPLC mobile phase and gradient to improve the separation of the product from impurities.- Consider using a different type of chromatography column (e.g., a different stationary phase).- Ensure the column is properly conditioned and maintained.- If degradation is suspected, perform the purification at a lower temperature.
Inconsistent Specific Activity Inaccurate measurement of radioactivity or mass, or presence of unlabeled carrier material.- Use a calibrated radiation detector for accurate measurement of radioactivity.- Accurately determine the mass of the purified product using a calibrated microbalance.- Minimize the use of non-radiolabeled starting material to achieve higher specific activity.
Low Radiochemical Purity Inadequate purification, decomposition of the radiolabeled compound after purification, or radiolysis.- Re-purify the product using a validated HPLC method.- Store the purified radiolabeled this compound under appropriate conditions (e.g., low temperature, in a suitable solvent, protected from light) to prevent degradation.- For high-energy beta emitters like tritium, consider the effects of radiolysis and store the compound at a lower concentration or in the presence of a radical scavenger if necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of radiolabeled this compound.

1. What are the most common radioisotopes used to label this compound for metabolic studies?

Carbon-14 (¹⁴C) and Tritium (³H) are the most common isotopes used for labeling this compound. ¹⁴C is often preferred for its metabolic stability, as the label is typically incorporated into the carbon backbone of the molecule. ³H can be introduced via catalytic exchange and offers higher specific activity.[4]

2. What is a typical radiochemical yield for the synthesis of [¹⁴C]-Albendazole?

The overall radiochemical yield can vary significantly depending on the synthetic route and the efficiency of each step. Starting from [¹⁴C]-benzene, an overall radiochemical yield of 45% for [¹⁴C]-Albendazole has been reported.

3. How can I determine the radiochemical purity of my synthesized radiolabeled this compound?

Radiochemical purity is typically determined by radio-HPLC or radio-TLC. The percentage of the total radioactivity that corresponds to the peak of the desired compound represents the radiochemical purity.[1]

4. What are the main metabolites of this compound I should expect to see in metabolic studies?

The primary metabolites of this compound are this compound sulfoxide (the active metabolite) and this compound sulfone.[1][3]

5. How should I store my radiolabeled this compound to ensure its stability?

Radiolabeled this compound should be stored at low temperatures (e.g., -20°C or -80°C), dissolved in a suitable solvent in which it is stable, and protected from light to minimize degradation. The stability of the compound in the chosen solvent should be periodically checked by radio-HPLC or radio-TLC.

Quantitative Data

The following tables summarize quantitative data from various synthesis and analysis procedures for this compound and its metabolites.

Table 1: Synthesis of this compound Sulfoxide from this compound [1][2][3]

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
30% Hydrogen PeroxideGlacial Acetic Acid15-40398>99.5 (after recrystallization)
Sodium MetaperiodateGlacial Acetic AcidLow TemperatureNot specified>90>98
m-Chloroperbenzoic AcidDichloromethane5-306-87895.7

Table 2: Tritium Labeling of this compound by Catalytic Exchange [4]

CatalystSolventTemperature (°C)Specific Activity (Ci/mmol)Yield (%)
Palladium on Calcium CarbonateDioxane600.44 - 13.48 - 68

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of [¹⁴C]-Albendazole (Conceptual Outline)

This protocol is a conceptual outline based on reported synthetic routes. Researchers should adapt and optimize the conditions for their specific laboratory setup and safety requirements.

Step 1: Synthesis of [¹⁴C]-4-(propylthio)-o-phenylenediamine

  • Nitration of [¹⁴C]-benzene: React uniformly labeled [¹⁴C]-benzene with a nitrating agent (e.g., nitronium trifluoromethanesulfonate) to produce [¹⁴C]-nitrobenzene.

  • Reduction to [¹⁴C]-aniline: Catalytically reduce [¹⁴C]-nitrobenzene (e.g., using H₂ over Pd/C) to yield [¹⁴C]-aniline.

  • Thiocyanation: React [¹⁴C]-aniline with ammonium thiocyanate and bromine to introduce the thiocyanate group, followed by acetylation to protect the amino group.

  • Nitration and Reduction: Introduce a nitro group adjacent to the amino group and then selectively reduce it to obtain a diamine intermediate.

  • Propylation: Alkylate the thiol group with a propyl halide to form the 4-(propylthio) substituent.

  • Final Reduction: Reduce the remaining nitro group to yield [¹⁴C]-4-(propylthio)-o-phenylenediamine.

Step 2: Cyclization to form [¹⁴C]-Albendazole

  • Dissolve the [¹⁴C]-4-(propylthio)-o-phenylenediamine intermediate in a suitable solvent mixture (e.g., acetone and water).

  • Add hydrochloric acid and methyl-N-cyano carbamate.

  • Heat the reaction mixture to 80-85°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction and adjust the pH to precipitate the crude [¹⁴C]-Albendazole.

  • Filter and wash the crude product.

Step 3: Purification of [¹⁴C]-Albendazole

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Purify by preparative HPLC using a C18 column and a suitable gradient of acetonitrile and water or a buffer.

  • Collect the fraction corresponding to the [¹⁴C]-Albendazole peak.

  • Evaporate the solvent to obtain the purified product.

  • Determine the radiochemical purity by analytical radio-HPLC and specific activity by measuring radioactivity and mass.

Protocol 2: Synthesis of this compound Sulfoxide[1][5][6]
  • Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane).

  • Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate and wash it with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound sulfoxide.

Visualizations

This compound Metabolic Pathway

Albendazole_Metabolism This compound This compound Albendazole_Sulfoxide This compound Sulfoxide (Active Metabolite) This compound->Albendazole_Sulfoxide Oxidation (CYP450, FMO) Albendazole_Sulfone This compound Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation (CYP450)

Caption: Metabolic pathway of this compound.

Experimental Workflow for Radiolabeled this compound Synthesis

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_application Application radiolabeled_precursor Radiolabeled Precursor (e.g., [14C]-Benzene) intermediate [14C]-4-(propylthio)- o-phenylenediamine radiolabeled_precursor->intermediate Multi-step Synthesis radiolabeled_this compound Crude [14C]-Albendazole intermediate->radiolabeled_this compound Cyclization purification HPLC Purification radiolabeled_this compound->purification purity_check Radiochemical Purity (radio-HPLC/TLC) purification->purity_check specific_activity Specific Activity Determination purity_check->specific_activity metabolic_studies In vitro / In vivo Metabolic Studies specific_activity->metabolic_studies

Caption: Experimental workflow for synthesis and application.

References

Validation & Comparative

The Duel of the Benzimidazoles: A Comparative Guide to the Anticancer Activities of Albendazole and Mebendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs for oncology applications presents a promising and accelerated route to novel cancer therapies. Among the most compelling candidates are the benzimidazole anthelmintics, albendazole (ABZ) and mebendazole (MBZ). Both are FDA-approved oral medications with established safety profiles, and a growing body of preclinical evidence highlights their potent anticancer activities. This guide provides an objective, data-driven comparison of their performance, detailing their shared mechanisms, differential potencies, and the signaling pathways they modulate.

Core Mechanism of Action: Microtubule Disruption

Both this compound and mebendazole exert their primary anticancer effect by interfering with the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Their mechanism is analogous to that of established taxane and vinca alkaloid chemotherapeutics.

By binding to the colchicine-binding site on β-tubulin, ABZ and MBZ inhibit the polymerization of tubulin dimers into microtubules.[4] This disruption leads to a cascade of events culminating in cancer cell death, primarily through:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cell cycle progression, arresting cells in the G2/M phase.[5][6][7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

G cluster_drug Benzimidazoles This compound This compound Tubulin β-Tubulin Colchicine Site This compound->Tubulin Mebendazole Mebendazole Mebendazole->Tubulin Disruption Inhibition of Microtubule Polymerization Tubulin->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Comparative Efficacy: In Vitro Studies

While sharing a primary mechanism, studies suggest differences in potency between the two agents. Several direct and indirect comparisons indicate that mebendazole may exhibit more potent or consistent anticancer activity across various cell lines.[8] In the limited studies where the anticancer effects of both drugs were directly compared, mebendazole demonstrated more significant activity both in vitro and in vivo.[8] Furthermore, mebendazole is more frequently utilized in ongoing clinical trials for cancer, partly due to concerns about potential neutropenia associated with high-dose, long-term use of this compound.[1][2]

The following table summarizes the half-maximal inhibitory concentration (IC50) values reported for each drug against various human cancer cell lines.

Drug Cancer Type Cell Line(s) IC50 (µM) Citation(s)
Mebendazole Non-Small Cell LungA549, H129, H460~0.16[8]
AdrenocorticalH295R, SW-130.23 - 0.27[8]
MelanomaM-14, A-375~0.32[4]
GastricPatient-derived0.39 - 1.25[8]
OvarianOVCAR3, OAW420.31 - 0.63[9]
ColorectalHT-29< 1.0[5]
This compound ColorectalHT-29< 1.0[5]

Modulation of Key Signaling Pathways

Beyond tubulin inhibition, both drugs influence a complex network of signaling pathways crucial for tumor growth, survival, and metastasis.

Mebendazole has been shown to:

  • Induce ROS-Mediated Apoptosis: In non-small cell lung cancer (NSCLC), MBZ triggers the generation of reactive oxygen species (ROS), which in turn inactivates the JAK2-STAT3 signaling pathway, promoting apoptosis.[10]

  • Inhibit Akt/NF-κB Signaling: A novel mechanism identified in ovarian cancer involves the downregulation of the scaffolding protein Girdin, leading to the suppression of the pro-survival Akt/IKKα/β/NF-κB signaling axis.[9]

  • Activate p53-Dependent and Independent Pathways: MBZ can cause post-translational stabilization of the p53 tumor suppressor protein.[4] In p53-null cells, it still induces apoptosis through cytochrome c release and caspase activation.[4]

This compound has been demonstrated to:

  • Inhibit STAT3/5 Activation: In gastric cancer, ABZ abrogates the activation of oncogenic transcription factors STAT3 and STAT5 and upregulates the protein tyrosine phosphatase SHP-1.[11] This leads to the downregulation of numerous pro-survival and pro-proliferative proteins like Bcl-2, Cyclin D1, and VEGF.[11]

  • Induce Oxidative Stress: ABZ can promote DNA fragmentation and apoptosis by inducing oxidative stress in breast cancer cells.[1]

  • Modulate Immune Response: Recent findings show that ABZ can suppress the level of PD-L1, an immune checkpoint protein, by promoting its ubiquitin-mediated degradation, suggesting a potential role in enhancing immunotherapy responses.[12]

G cluster_mbz Mebendazole Pathways cluster_abz This compound Pathways MBZ Mebendazole ROS ↑ ROS Generation MBZ->ROS inhibition Girdin ↓ Girdin MBZ->Girdin inhibition JAK2_STAT3 p-JAK2 / p-STAT3 ROS->JAK2_STAT3 inhibition MBZ_Apoptosis Apoptosis JAK2_STAT3->MBZ_Apoptosis leads to AKT_NFKB p-Akt / p-NF-κB Girdin->AKT_NFKB inhibition AKT_NFKB->MBZ_Apoptosis leads to ABZ This compound SHP1 ↑ SHP-1 ABZ->SHP1 inhibition STAT3_5 p-STAT3 / p-STAT5 SHP1->STAT3_5 inhibition Oncogenes ↓ Bcl-2, Cyclin D1, VEGF, etc. STAT3_5->Oncogenes downregulation ABZ_Apoptosis Apoptosis Oncogenes->ABZ_Apoptosis leads to

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to quantify drug efficacy and elucidate mechanisms of action. Below are detailed methodologies for two key experiments.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

G start Seed cancer cells in 96-well plates incubate1 Incubate (24h) to allow cell adherence start->incubate1 treat Treat cells with varying concentrations of This compound or Mebendazole incubate1->treat incubate2 Incubate for a defined period (e.g., 48-72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate3->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read end Calculate IC50 values read->end

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.

  • Drug Treatment: A serial dilution of this compound or mebendazole is prepared. The culture medium is removed from the wells and replaced with medium containing the drugs at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified duration, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[13][14] The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This technique quantifies the DNA content of individual cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with this compound, mebendazole, or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all cells, including those that have detached due to apoptosis, are included in the analysis. Cells are harvested, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended and fixed by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[15] Cells are then incubated at -20°C for at least 2 hours or overnight.

  • Staining: The fixed cells are washed with PBS to remove the ethanol. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA-intercalating agent, and RNase A.[15] RNase A is crucial for degrading RNA to ensure that PI staining is specific to DNA.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for thousands of individual cells.

  • Analysis: The data is displayed as a histogram of cell count versus DNA content (fluorescence intensity). The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region between these two peaks represents cells in the S phase, actively synthesizing DNA. Software is used to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Conclusion

Both this compound and mebendazole are compelling candidates for drug repurposing in oncology, with a primary mechanism rooted in microtubule destabilization. Current preclinical data suggests that mebendazole may possess a more potent and broadly applicable anticancer profile. However, both agents have demonstrated the ability to modulate multiple, complex signaling pathways beyond their primary target, including those critical to cell survival, proliferation, and immune evasion. The distinct secondary mechanisms, such as this compound's effect on PD-L1 and mebendazole's impact on JAK2-STAT3 and Akt signaling, may offer opportunities for tailored therapeutic strategies and rational combination therapies. Further head-to-head comparative studies, both in vitro and in vivo, are essential to fully delineate their respective therapeutic windows and identify the cancer types most likely to respond to each agent.

References

Repurposing Albendazole: A Comparative Guide for Combination Chemotherapy in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective treatments for glioblastoma (GBM), the scientific community is increasingly turning to drug repurposing as a promising strategy. This guide provides a comprehensive comparison of the anti-helminthic drug albendazole, when used in combination with standard chemotherapy, against other therapeutic alternatives for GBM. Drawing upon key preclinical and clinical studies, this document is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the advancement of novel GBM therapies.

Executive Summary

Glioblastoma remains one of the most challenging cancers to treat, with a median overall survival of 15 to 18 months. The current standard of care involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ). However, resistance to TMZ is a major obstacle. This compound, a benzimidazole anti-parasitic agent, has garnered significant attention for its potential anti-cancer properties. This guide synthesizes the available quantitative data on the efficacy of this compound and its analog mebendazole in combination with chemotherapy, provides detailed experimental protocols from pivotal studies, and visually represents the key signaling pathways involved.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy of this compound and mebendazole in combination with chemotherapy against monotherapy and other treatment regimens.

In Vitro Efficacy: Cytotoxicity in Glioblastoma Cell Lines
Cell LineTreatmentIC50 Value (µM)Exposure Time (hours)Reference Study
U-87 MGThis compound13.3024Solid Lipid Nanoparticles of this compound for Enhancing Cellular Uptake and Cytotoxicity against U-87 MG Glioma Cell Lines[1]
U-87 MGThis compound (Solid Lipid Nanoparticles)4.9024Solid Lipid Nanoparticles of this compound for Enhancing Cellular Uptake and Cytotoxicity against U-87 MG Glioma Cell Lines[1]
U87This compound0.972Melatonin in Combination with this compound or this compound Sulfoxide Produces a Synergistic Cytotoxicity against Malignant Glioma Cells through Autophagy and Apoptosis[2]
060919Mebendazole~0.1Not SpecifiedAntiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
060919Temozolomide148Not SpecifiedAntiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
GL261MebendazoleNot SpecifiedNot SpecifiedAntiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
GL261Temozolomide6.9Not SpecifiedAntiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
In Vivo Efficacy: Preclinical Glioblastoma Models
Animal ModelTreatment GroupMedian Survival (days)Percent Increase in Survival vs. ControlReference Study
GL261 MouseControl30-Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
GL261 MouseMebendazole (50 mg/kg)4963.3%Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
GL261 MouseThis compound (50 mg/kg)3620%Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
GL261 MouseThis compound (150 mg/kg)3930%Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
060919 MouseControl48-Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
060919 MouseMebendazole (50 mg/kg)6535.4%Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3]
U87 XenograftTemozolomide Monotherapy27.14 ± 6.67-Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle[4]
Clinical Efficacy: High-Grade Glioma Patients
Patient PopulationTreatment GroupMedian Overall Survival (months)2-Year Survival RateProgression-Free Survival (months)Reference Study
Newly Diagnosed High-Grade GliomaMebendazole + Temozolomide (All Patients, n=24)21.041.7%13.0Mebendazole and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial[5][6]
Mebendazole + Temozolomide (>1 cycle MBZ, n=17)--13.1Mebendazole and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial[5][6]
Mebendazole + Temozolomide (<1 cycle MBZ, n=7)--9.2Mebendazole and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on glioblastoma cell lines.

Protocol based on Marslin et al. (2017): [1]

  • Cell Seeding: Plate U-87 MG cells in a 96-well flat-bottom plate at a density of 5,000 cells per well.

  • Incubation: Maintain the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adhesion.

  • Treatment: Replace the culture medium with 200 µL of fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Incubation with Drug: Incubate the treated plates for 24 hours.

  • MTT Addition: After the incubation period, replace the medium with 100 µL of medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Formation: Incubate the plates for an additional 1 to 4 hours to allow for the formation of formazan crystals by viable cells.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of a therapeutic agent against glioblastoma tumor growth.

Protocol based on Bai et al. (2011): [3]

  • Cell Preparation: Harvest GL261 murine glioma cells or 060919 human GBM stem-like neurosphere cells.

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6 for syngeneic models with GL261, or immunocompromised mice for human cell line xenografts).

  • Intracranial Implantation: Stereotactically implant the prepared glioblastoma cells into the brains of the mice.

  • Tumor Establishment: Allow a set period for the tumors to establish (e.g., 5 days post-implantation).

  • Treatment Administration: Administer the therapeutic agents (e.g., Mebendazole at 50 mg/kg, this compound at 50 or 150 mg/kg) via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the study design. The control group receives a vehicle.

  • Monitoring: Monitor the mice daily for signs of neurological symptoms and overall health. Body weight should be recorded regularly.

  • Efficacy Endpoint: The primary endpoint is typically overall survival. Mice are euthanized when they exhibit predefined clinical signs of tumor progression.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests to compare the efficacy of different treatment groups.

Mandatory Visualization

This compound's Mechanism of Action in Glioblastoma

The primary anti-cancer mechanism of this compound in glioblastoma involves the disruption of microtubule polymerization. This leads to cell cycle arrest and subsequent apoptosis. Additionally, this compound has been shown to inhibit the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, which in turn downregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.

Albendazole_Mechanism This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to HIF1a HIF-1α This compound->HIF1a Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces VEGF VEGF Expression HIF1a->VEGF Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Induces

Caption: this compound's dual anti-cancer mechanism in glioblastoma.

Experimental Workflow for In Vivo Glioblastoma Studies

The following diagram outlines a typical workflow for preclinical evaluation of therapeutic agents in a glioblastoma xenograft model.

Experimental_Workflow CellCulture Glioblastoma Cell Culture (e.g., U87, GL261) Implantation Stereotactic Intracranial Cell Implantation CellCulture->Implantation TumorGrowth Tumor Establishment (e.g., 5-7 days) Implantation->TumorGrowth Treatment Treatment Administration (Drug vs. Vehicle) TumorGrowth->Treatment Monitoring Daily Monitoring (Health & Neurological Signs) Treatment->Monitoring Endpoint Survival Endpoint Reached Monitoring->Endpoint Analysis Data Analysis (Kaplan-Meier Curves) Endpoint->Analysis

Caption: Workflow for preclinical glioblastoma xenograft studies.

Conclusion and Future Directions

The compiled data suggests that benzimidazoles, particularly this compound and mebendazole, exhibit promising anti-glioblastoma activity, both as single agents and in combination with standard chemotherapy. The synergistic effects observed in some studies, coupled with the drugs' established safety profiles, warrant further rigorous investigation. Future research should focus on well-designed preclinical studies directly comparing this compound in combination with temozolomide against temozolomide monotherapy to provide more definitive evidence of its potential benefit. Furthermore, randomized controlled clinical trials are essential to translate these preclinical findings into tangible clinical outcomes for glioblastoma patients. This guide serves as a foundational resource to aid in the design and interpretation of such future studies.

References

Unraveling Cross-Resistance: A Comparative Guide to Albendazole and Other Benzimidazole Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of benzimidazole (BZ) anthelmintics, with albendazole at the forefront, has been a cornerstone in the control of parasitic helminth infections in both human and veterinary medicine. However, the emergence and spread of anthelmintic resistance pose a significant threat to their continued efficacy. A critical aspect of this challenge is the phenomenon of side-resistance, where resistance to one benzimidazole drug confers resistance to other members of the same class due to their shared mode of action.[1] This guide provides a comprehensive comparison of cross-resistance between this compound and other key benzimidazole anthelmintics, supported by experimental data and detailed methodologies to aid researchers in their efforts to understand and combat this growing problem.

Mechanism of Action and Resistance

Benzimidazoles exert their anthelmintic effect by binding to β-tubulin, a crucial protein subunit of microtubules. This binding disrupts the polymerization of microtubules in the parasite's intestinal cells, leading to impaired cellular processes such as nutrient absorption, and ultimately, parasite death.

The primary mechanism of resistance to benzimidazoles involves specific single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene. These genetic mutations alter the amino acid sequence of the β-tubulin protein, reducing its binding affinity for benzimidazole drugs. The most frequently reported mutations associated with resistance occur at codons 200, 167, and 198. For instance, a substitution of phenylalanine to tyrosine at position 200 (F200Y) is a well-documented cause of resistance in various nematode species, including Haemonchus contortus and Teladorsagia circumcincta.[2]

Benzimidazole_Action_Resistance cluster_0 Susceptible Parasite cluster_1 Resistant Parasite BZ Benzimidazole (e.g., this compound) beta_tubulin_S β-tubulin (Wild-type) BZ->beta_tubulin_S Binds to microtubules_S Microtubule Polymerization BZ->microtubules_S Inhibits cell_function_S Normal Cell Function (e.g., Nutrient Absorption) microtubules_S->cell_function_S Maintains parasite_death Parasite Death microtubules_S->parasite_death Disruption leads to BZ_R Benzimidazole (e.g., this compound) beta_tubulin_R Mutated β-tubulin (e.g., F200Y) BZ_R->beta_tubulin_R Reduced Binding microtubules_R Microtubule Polymerization (Unaffected) cell_function_R Normal Cell Function microtubules_R->cell_function_R Maintains parasite_survival Parasite Survival cell_function_R->parasite_survival Leads to Experimental_Workflow start Start: Suspected Anthelmintic Resistance fecrt Fecal Egg Count Reduction Test (FECRT) (In Vivo) start->fecrt collect_samples Collect Fecal Samples (Pre- and Post-Treatment) fecrt->collect_samples data_analysis Data Analysis and Interpretation fecrt->data_analysis in_vitro_assays In Vitro Assays collect_samples->in_vitro_assays molecular_analysis Molecular Analysis collect_samples->molecular_analysis eha Egg Hatch Assay (EHA) in_vitro_assays->eha BZ ldt Larval Development Test (LDT) in_vitro_assays->ldt Broad-spectrum eha->data_analysis ldt->data_analysis pcr Allele-Specific PCR molecular_analysis->pcr sequencing Pyrosequencing/ Sanger Sequencing molecular_analysis->sequencing pcr->data_analysis sequencing->data_analysis conclusion Conclusion: Determine Cross-Resistance Profile data_analysis->conclusion

References

Validating Albendazole's therapeutic effect in a patient-derived xenograft model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The anthelmintic drug Albendazole is gaining increasing attention in the oncology field as a promising repurposed therapeutic. Its established safety profile and mechanism of action, primarily centered on microtubule disruption, make it an attractive candidate for anti-cancer therapy. This guide provides a comparative overview of the preclinical validation of this compound's therapeutic effect, with a focus on its evaluation in patient-derived xenograft (PDX) models and other relevant advanced preclinical systems. While direct and extensive comparative studies of this compound in PDX models are not widely published, this guide synthesizes available data from cell line-derived xenografts (CDX) and patient-derived organoids (PDOs) to offer valuable insights for the research community.

Executive Summary

This compound demonstrates significant anti-tumor activity across a range of cancer types in preclinical studies. Its primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Furthermore, this compound has been shown to modulate key signaling pathways involved in tumor progression and chemoresistance.[1][3] This guide presents available quantitative data on this compound's efficacy, details relevant experimental protocols for preclinical validation, and visualizes the key signaling pathways implicated in its anti-cancer effects.

Data Presentation: this compound Efficacy in Preclinical Models

The following tables summarize the quantitative data from studies evaluating the therapeutic effect of this compound in various preclinical cancer models. It is important to note the specific model system used in each study, as efficacy can vary between cell line-derived xenografts, patient-derived organoids, and patient-derived xenografts.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeModel SystemTreatment GroupOutcome MeasureResultReference
Colorectal CancerSW620 cell line xenograftThis compoundTumor Growth InhibitionSignificant suppression of xenograft tumor formation[1]
Ovarian CancerOvarian cancer cell line xenograftAlbumin-bound this compound nanoparticlesTumor BurdenSignificant reduction in tumor burden at a lower dose compared to free drug[4]
Gastric CancerMKN-45, SGC-7901, MKN-28 cell linesThis compoundCell ViabilityDose-dependent decrease in cell viability[2]
MelanomaB16-F10 cell line xenograftLow-dose this compoundMetastasisInhibition of melanoma metastasis[5]

Table 2: Efficacy of this compound in Patient-Derived Organoids (PDOs)

Cancer TypeModel SystemTreatment GroupOutcome MeasureResultReference
Colorectal CancerPatient-derived tumor organoidsThis compoundApoptosisInduction of apoptosis in tumoroids[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for establishing and utilizing patient-derived xenograft models for drug efficacy studies, based on established methodologies.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models from Colorectal Cancer (CRC) Tissue[7][8][9][10]
  • Tissue Acquisition: Fresh tumor tissue from consenting patients undergoing surgical resection of colorectal cancer is collected under sterile conditions.

  • Tissue Processing: The tumor tissue is transported in a suitable medium on ice and processed within 2-4 hours of resection. The tissue is washed with sterile phosphate-buffered saline (PBS) containing antibiotics, and necrotic and fatty tissues are removed.

  • Implantation: The viable tumor tissue is minced into small fragments (approximately 2-3 mm³). Immunocompromised mice (e.g., NOD-SCID or NSG mice) are anesthetized, and a small subcutaneous pocket is created on the flank. A single tumor fragment is implanted into the pocket.

  • Tumor Growth Monitoring: Tumor growth is monitored at least twice weekly by caliper measurements once the tumors become palpable. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is sterilely excised. The tumor can then be passaged into new cohorts of mice for expansion or cryopreserved for future studies.

Protocol 2: this compound Efficacy Study in a PDX Model
  • Cohort Establishment: Once PDX tumors from a specific passage (e.g., P2 or P3) reach a palpable size (e.g., 100-200 mm³) in a cohort of mice, the animals are randomized into treatment and control groups.

  • Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A typical oral dose for mice can range from 10 to 100 mg/kg, administered daily or on a specified schedule.[7][8] The control group receives the vehicle only.

  • Treatment and Monitoring: Mice are treated for a defined period (e.g., 21-28 days). Tumor volume and body weight are measured 2-3 times per week. Animal welfare is closely monitored throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry (to assess proliferation and apoptosis markers), and molecular analysis (to investigate changes in signaling pathways).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as a primary endpoint. Survival analysis can also be performed if the study design includes survival as an endpoint.

Signaling Pathways and Mechanisms of Action

This compound's anti-cancer effects are mediated through its interaction with the tumor cell's microtubule network and the modulation of key signaling pathways.

Microtubule Disruption and Cell Cycle Arrest

The primary mechanism of action of this compound is its binding to β-tubulin, which disrupts the polymerization of microtubules.[1][2][9] This interference with the cytoskeleton leads to mitotic spindle disorganization, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[1][2]

G This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin Binds to Microtubule_Polymerization Microtubule Polymerization beta_tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of microtubule disruption leading to apoptosis.
Modulation of Oncogenic Signaling Pathways

Beyond its effects on microtubules, this compound has been shown to impact several critical signaling pathways that drive tumor growth, survival, and resistance to therapy.

  • RNF20 Pathway in Colorectal Cancer: In colorectal cancer cells, this compound has been found to modulate the expression of RNF20, an E3 ubiquitin ligase. This modulation promotes apoptosis by delaying the G2/M phase and suppressing anti-apoptotic Bcl-2 family proteins.[1][3] This finding suggests a potential strategy to overcome chemoresistance.[3]

  • VEGFR-2 Signaling and Angiogenesis: In-silico analyses suggest that this compound can interact with and potentially inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] By inhibiting VEGFR-2, this compound may suppress angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.

G cluster_crc Colorectal Cancer cluster_angiogenesis Angiogenesis Albendazole_CRC This compound RNF20 RNF20 Albendazole_CRC->RNF20 Modulates Bcl2 Anti-apoptotic Bcl-2 proteins RNF20->Bcl2 Suppresses Apoptosis_CRC Apoptosis Bcl2->Apoptosis_CRC Inhibits Albendazole_Angio This compound VEGFR2 VEGFR-2 Albendazole_Angio->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: this compound's impact on RNF20 and VEGFR-2 signaling pathways.

Experimental Workflow for PDX-based Drug Validation

The following diagram illustrates a typical workflow for validating the therapeutic effect of a compound like this compound using patient-derived xenograft models.

G Patient Patient with Tumor Surgical_Resection Surgical Resection Patient->Surgical_Resection Tumor_Tissue Fresh Tumor Tissue Surgical_Resection->Tumor_Tissue PDX_Establishment PDX Establishment in Immunocompromised Mice (P0) Tumor_Tissue->PDX_Establishment PDX_Expansion PDX Expansion (P1, P2, P3...) PDX_Establishment->PDX_Expansion Cohort_Formation Formation of Experimental Cohorts PDX_Expansion->Cohort_Formation Treatment Treatment (this compound vs. Control/Standard of Care) Cohort_Formation->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight, Survival) Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis (Histology, IHC, Molecular Analysis) Data_Collection->Endpoint_Analysis Results Results & Interpretation Endpoint_Analysis->Results

Caption: Workflow for validating drug efficacy in a PDX model.

Conclusion and Future Directions

The available preclinical data strongly support the potential of this compound as a repurposed anti-cancer agent. Its well-characterized mechanism of action and efficacy in various cancer models, including those derived from patient tumors, warrant further investigation. However, there is a clear need for more comprehensive studies utilizing patient-derived xenograft models to fully validate its therapeutic efficacy and to identify predictive biomarkers for patient stratification. Future research should focus on:

  • Direct comparative studies: Evaluating the efficacy of this compound against standard-of-care chemotherapies in a panel of well-characterized PDX models for various cancer types.

  • Biomarker discovery: Identifying molecular markers that correlate with sensitivity or resistance to this compound treatment in PDX models.

  • Combination therapies: Investigating the synergistic effects of this compound with other targeted therapies or immunotherapies in PDX models.

By addressing these key areas, the research community can pave the way for the successful clinical translation of this compound as a valuable addition to the oncologist's armamentarium.

References

A Comparative Analysis of the Safety Profiles of Albendazole and Fenbendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two widely used benzimidazole anthelmintics, Albendazole and Fenbendazole. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the toxicological and safety characteristics of these compounds. This analysis is supported by a review of preclinical and clinical data.

Introduction

This compound and Fenbendazole are broad-spectrum anthelmintic agents belonging to the benzimidazole class of compounds. Their primary mechanism of action involves binding to β-tubulin, which disrupts microtubule polymerization in parasites, leading to impaired glucose uptake and eventual cell death.[1][2] While both drugs share a common mode of action and structural similarities, their approved applications and safety profiles exhibit notable differences. This compound is approved for human use in the treatment of various parasitic worm infections, whereas Fenbendazole is primarily utilized in veterinary medicine.[3][4] This comparative guide delves into the safety profiles of these two compounds, presenting quantitative toxicological data, outlining experimental methodologies, and visualizing key pathways to provide a comprehensive resource for the scientific community.

Quantitative Toxicological Data

The following tables summarize key quantitative data on the acute toxicity, in vitro cytotoxicity, and other safety-related parameters of this compound and Fenbendazole.

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50Reference(s)
This compoundRatOral2400 mg/kg[5]
MouseOral1500 mg/kg[5]
HamsterOral10000 mg/kg[5]
FenbendazoleRodentsOral>10 g/kg[6]

Table 2: In Vitro Cytotoxicity Data (EC50)

CompoundCell LineAssay DurationEC50Reference(s)
This compoundBalb/c 3T372h0.2 ± 0.1 µg/mL[7]
FaO (rat hepatoma)72h1.0 ± 0.4 µg/mL[7]
HepG2 (human hepatoma)72h6.4 ± 0.1 µg/mL[7]
FenbendazoleDaphnia magna48h19 µg/L[8]

Table 3: Comparative Toxicity in Aves (Pigeons and Doves)

ParameterControlThis compound-TreatedFenbendazole-TreatedReference(s)
Mean Weight Change +4-6%-13.3%-16.1%[9]
Marked Leukopenia (%) 12.5%100%87.5%[9]
Bone Marrow Hypoplasia (%) 0%83.3%48.6%[9]
Percent Survival 90%66.7%55.9%[9]
Mean Survival Time (days) 29.89.313.9[9]

Adverse Effects

This compound

In humans, this compound is generally well-tolerated, especially with short-term use. The most commonly reported side effects are gastrointestinal, including nausea, vomiting, and abdominal pain.[10] Headaches and dizziness have also been reported.[11] With longer-term therapy, such as in the treatment of hydatid disease, elevated liver enzymes can occur in a significant percentage of patients.[1] Rare but serious adverse effects include bone marrow suppression (leukopenia, pancytopenia), which in some cases have been fatal.[12][13]

Fenbendazole

Fenbendazole has a high safety margin in most animal species.[6] Common side effects are infrequent and typically mild, including salivation, vomiting, and diarrhea.[14] In rare instances, allergic reactions to substances released by dying parasites can occur.[14] There have been reports of bone marrow hypoplasia and pancytopenia in dogs associated with extra-label use, particularly for durations longer than the recommended 3 days.[15]

Genotoxicity and Reproductive Toxicity

This compound: Studies have indicated a potential for genotoxicity with long-term this compound treatment in humans, showing a significant increase in sister chromatid exchange frequencies in peripheral lymphocytes of patients. In animal studies, this compound has been shown to cause embryotoxicity and skeletal malformations in pregnant rats and rabbits and is classified as a possible teratogen in humans.[5][12]

Fenbendazole: Genotoxicity studies on Fenbendazole have generally yielded negative results. Lifetime studies in rats indicated no maternal or reproductive toxicity.[6]

Metabolism and Pharmacokinetics

Both this compound and Fenbendazole are metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.

This compound is rapidly converted to its active metabolite, this compound sulfoxide, which is further metabolized to the inactive this compound sulfone. The initial sulfoxidation is mediated by CYP3A4 and flavin-containing monooxygenases (FMOs). Hydroxylation of this compound is primarily catalyzed by CYP2J2.[10]

Fenbendazole is also metabolized to its active sulfoxide form, oxfendazole (also known as fenbendazole sulfoxide). This conversion is carried out by FMO and CYP3A4 enzymes. Hydroxylation of Fenbendazole is mediated by CYP2C19 and CYP2J2.[5][10]

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals per step to determine the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.

  • Dose Administration: The test substance is administered orally in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Procedure: The study proceeds in a stepwise manner, with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the Globally Harmonised System (GHS).

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Fenbendazole) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Incubation: The plate is incubated for a few hours to allow metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 500-600 nm. The results are used to calculate the EC50 value.[9][13]

Genotoxicity - Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a method for detecting DNA damage in individual cells.

  • Cell Preparation: A suspension of single cells is prepared from the tissue of interest or from cell culture.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.[7][14]

Visualizations

Metabolic_Pathway_this compound This compound This compound Albendazole_Sulfoxide This compound Sulfoxide (Active Metabolite) This compound->Albendazole_Sulfoxide CYP3A4, FMO Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound CYP2J2 Albendazole_Sulfone This compound Sulfone (Inactive) Albendazole_Sulfoxide->Albendazole_Sulfone

Metabolic Pathway of this compound

Metabolic_Pathway_Fenbendazole Fenbendazole Fenbendazole Oxfendazole Oxfendazole (Fenbendazole Sulfoxide) (Active Metabolite) Fenbendazole->Oxfendazole FMO, CYP3A4 Hydroxyfenbendazole Hydroxyfenbendazole Fenbendazole->Hydroxyfenbendazole CYP2C19, CYP2J2 Fenbendazole_Sulfone Fenbendazole Sulfone Oxfendazole->Fenbendazole_Sulfone

Metabolic Pathway of Fenbendazole

Experimental_Workflow_Cytotoxicity cluster_workflow In Vitro Cytotoxicity Assay (MTT) A Seed cells in 96-well plate B Treat with this compound or Fenbendazole (various concentrations) A->B C Incubate for 24, 48, 72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate EC50 G->H

Experimental Workflow for In Vitro Cytotoxicity

Conclusion

This comparative analysis reveals that while this compound and Fenbendazole share a common anthelmintic mechanism, their safety profiles have distinct characteristics. Fenbendazole generally exhibits a wider safety margin in its approved veterinary species, with a very high LD50 and a low incidence of mild adverse effects.[6] However, the potential for bone marrow suppression with prolonged, extra-label use in dogs warrants caution.[15]

This compound, while effective and widely used in humans, presents a more complex safety profile. It has a lower LD50 in rodents compared to Fenbendazole and is associated with a higher incidence of transient adverse effects, such as gastrointestinal distress and headache.[5][10] The potential for hepatotoxicity and the rare but serious risk of bone marrow suppression with long-term use necessitate careful patient monitoring.[1][12] Furthermore, the genotoxic and teratogenic potential of this compound are significant considerations in its clinical use.[12]

The in vitro cytotoxicity data suggest that the parent compound of this compound is more cytotoxic than its metabolites, and that different cell lines exhibit varying sensitivities.[7] The comparative toxicity study in avian species highlights that both drugs can induce significant toxicity in non-target species, with Fenbendazole showing slightly higher toxicity in some parameters in that specific study.[9]

References

Comparative study of the metabolic pathways of Albendazole in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic, across various species. Understanding these species-specific differences is crucial for drug efficacy, toxicity assessment, and the development of new therapeutic strategies. The information presented is supported by experimental data from peer-reviewed studies.

Introduction to this compound Metabolism

This compound is a widely used anthelmintic for treating parasitic infections in both humans and animals.[1] Its efficacy and safety are largely dictated by its metabolism, which varies significantly among species. Following oral administration, ABZ is poorly absorbed and rapidly undergoes extensive first-pass metabolism, primarily in the liver.[2][3] The principal metabolic cascade involves the oxidation of the parent drug into its pharmacologically active metabolite, this compound sulfoxide (ABZ-SO), which is then further oxidized to the inactive this compound sulfone (ABZ-SO₂).[1][2] The systemic anthelmintic activity of this compound is almost exclusively attributable to ABZ-SO.

The Core Metabolic Pathway

The biotransformation of this compound is a multi-step process involving several key enzymatic reactions. The primary pathway is conserved across most species, though the rate and extent of each step can differ.

  • Step 1: Sulfoxidation: this compound is rapidly oxidized to this compound sulfoxide (ABZ-SO). This reaction is catalyzed by cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP1A2, as well as flavin-containing monooxygenases (FMOs).[4][5] ABZ-SO is the main active metabolite responsible for the drug's therapeutic effect.[1]

  • Step 2: Sulfonation: The active ABZ-SO is further metabolized into the inactive this compound sulfone (ABZ-SO₂).[1][6]

  • Other Reactions: Additional metabolic conversions include hydroxylation, carbamate hydrolysis, and methylation, leading to a variety of other minor metabolites found in urine.[6][7]

G cluster_main Primary Metabolic Pathway cluster_minor Secondary Pathways ABZ This compound (ABZ) ABZ_SO This compound Sulfoxide (ABZ-SO) (Active Metabolite) ABZ->ABZ_SO Sulfoxidation (CYP450, FMO) Other Other Metabolites (e.g., Hydroxylated, Hydrolyzed) ABZ->Other Hydrolysis, etc. ABZ_SO2 This compound Sulfone (ABZ-SO2) (Inactive Metabolite) ABZ_SO->ABZ_SO2 Sulfonation ABZ_SO2_NH2 This compound 2-Aminosulfone ABZ_SO2->ABZ_SO2_NH2 G cluster_absorption Oral Absorption & Primary Metabolism cluster_species Species cluster_elimination Further Metabolism & Elimination Oral_ABZ Oral This compound Human Human (1-5%) Oral_ABZ->Human Low Rat Rat (20-30%) Oral_ABZ->Rat Moderate Sheep Sheep (~50%) Oral_ABZ->Sheep High ABZ_SO This compound Sulfoxide (Active Form) Human->ABZ_SO Rat->ABZ_SO Sheep->ABZ_SO ABZ_SO2 This compound Sulfone (Inactive) ABZ_SO->ABZ_SO2 Other Other Urinary Metabolites ABZ_SO->Other G cluster_invivo In Vivo Pharmacokinetic Workflow cluster_invitro In Vitro Metabolism Workflow A1 Animal Acclimation & Fasting A2 Oral Administration of this compound A1->A2 A3 Serial Blood Sampling A2->A3 A4 Plasma Separation (Centrifugation) A3->A4 A5 LC-MS/MS Analysis of ABZ & Metabolites A4->A5 A6 Pharmacokinetic Data Analysis A5->A6 B1 Prepare Liver Microsomes B2 Incubate Microsomes with ABZ + NADPH B1->B2 B3 Terminate Reaction (e.g., Acetonitrile) B2->B3 B4 Sample Centrifugation B3->B4 B5 LC-MS/MS Analysis of Metabolite Formation B4->B5 B6 Data Interpretation B5->B6

References

Safety Operating Guide

Safe Disposal of Albendazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Albendazole is critical to ensure personnel safety and prevent environmental contamination. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste in a laboratory setting. Adherence to these guidelines is crucial due to this compound's potential health hazards and its toxicity to aquatic life.[1][2][3]

Operational Plan for this compound Disposal

This section outlines the procedural steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Handling Precautions: Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:

  • Protective gloves

  • Protective clothing, such as a lab coat

  • Eye and face protection[1][3]

Handle this compound in accordance with good industrial hygiene and safety practices.[1][2][3] Minimize dust generation and accumulation.[1][2] Do not eat, drink, or smoke when using this product.[1][2]

2. Spill Containment and Cleanup: In the event of a spill, follow these procedures:

  • Avoid dispersal of dust in the air.[1][2][4]

  • Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[1][2][4]

  • Use appropriate containment to avoid environmental contamination.[5]

  • Advise local authorities if significant spillages cannot be contained.[1][2][3]

3. Waste Collection and Storage:

  • Collect waste this compound and contaminated materials in a properly labeled, sealed container.[1][2][5]

  • Store the waste in a locked-up, secure holding area.[1][2][3][5]

4. Disposal Method:

  • Dispose of the contents and container at an approved waste disposal plant.[1][2][3][6]

  • Do not dispose of waste into the sewer system.[1][4]

  • Incineration is the recommended method of disposal for this material.[5]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][3]

  • It is crucial to observe all local and national regulations when disposing of this material.[1][2][5]

Environmental and Ecotoxicity Data

This compound and its metabolite, this compound Sulfoxide, are very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the available ecotoxicity data.

OrganismSubstanceTest TypeEndpointValue (mg/L)Exposure TimeMethod
Brachydanio rerio (zebrafish)This compound SulfoxideAcuteEC500.042144 hours
Daphnia magna (Water flea)This compound SulfoxideAcuteEC500.06848 hoursOECD Test Guideline 202
Raphidocelis subcapitata (freshwater alga)This compound SulfoxideAcuteEC500.02472 hoursOECD Test Guideline 201
Oryzias latipes (Japanese medaka)CelluloseAcuteLC50> 10048 hours

Data sourced from Merck Safety Data Sheets.[1][2][3][4]

Experimental Protocols

The provided search results do not contain detailed experimental protocols for the disposal of this compound. The procedures outlined above are based on safety data sheets which provide guidance for safe handling and disposal in an operational, rather than experimental, context.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

AlbendazoleDisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_donot Prohibited Actions A Wear Appropriate PPE (Gloves, Gown, Eye Protection) B Collect this compound Waste A->B Proceed with Handling D Place in Labeled, Sealed Container B->D C Contain Spills & Cleanup C->D E Store in Secure, Locked Location D->E Store Until Disposal F Transport to Approved Waste Disposal Plant E->F Arrange for Waste Pickup G Incineration F->G H Recycle/Dispose of Empty Containers F->H I Do NOT Dispose in Sewer J Do NOT Release to the Environment

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Albendazole
Reactant of Route 2
Reactant of Route 2
Albendazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.